molecular formula C7H14O2<br>C7H14O2<br>CH3COO(CH2)4CH3 B166345 Pentyl acetate CAS No. 628-63-7

Pentyl acetate

Cat. No.: B166345
CAS No.: 628-63-7
M. Wt: 130.18 g/mol
InChI Key: PGMYKACGEOXYJE-UHFFFAOYSA-N
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Description

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air.
Pentyl acetate is an acetate ester of pentanol. It has a role as a metabolite. It is functionally related to a pentan-1-ol.
This compound is a natural product found in Malus pumila, Akebia trifoliata, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentyl acetate
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InChI

InChI=1S/C7H14O2/c1-3-4-5-6-9-7(2)8/h3-6H2,1-2H3
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InChI Key

PGMYKACGEOXYJE-UHFFFAOYSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC(=O)C
Source PubChem
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Molecular Formula

C7H14O2, Array
Record name N-AMYL ACETATE
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DSSTOX Substance ID

DTXSID1027263
Record name Pentyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

N-amyl acetate appears as a mixture of isomers. A clear colorless liquid with a banana-like odor. Flash point varies from 65 °F to 95 °F. Less dense (at 7.2 lb / gal) than water and slightly soluble in water. Hence floats on water. Vapors heavier than air., Liquid, Colorless liquid with a persistent banana-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a persistent banana-like odor.
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Record name N-AMYL ACETATE (PENTYL ACETATE)
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Boiling Point

295 °F at 760 mmHg (USCG, 1999), 149.2 °C, 149.00 to 150.00 °C. @ 760.00 mm Hg, 149 °C, 295 °F, 301 °F
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Flash Point

(n-) 91 °F (cc); (all isomers) 106F (cc); (iso-) 69 °F (cc) (USCG, 1999), 91 °F, 77 °F (25 °C) (CLOSED CUP), 60 °F (16 °C) (Closed cup), 25 °C c.c., 91 °F (n-), 106 °F (all isomers), 69 °F (iso-), 77 °F
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Record name N-AMYL ACETATE (PENTYL ACETATE)
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Solubility

0.2 % (NIOSH, 2023), Miscible with ethanol, ethyl ether; soluble in carbon tetrachloride, In water, 1.73X10+3 mg/L at 25 °C, 1.7 mg/mL at 20 °C, Solubility in water: poor, 0.2%
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Density

0.876 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8756 at 20 °C, Relative density (water = 1): 0.88, 0.88
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Vapor Density

4.5 (Air = 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

5.17 mmHg (USCG, 1999), 3.5 [mmHg], 3.5 mm Hg at 25 °C /from experimentally derived coefficients/, Vapor pressure, kPa at 25 °C: 0.65, 5.17 mmHg, 4 mmHg
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Color/Form

Colorless liquid

CAS No.

628-63-7
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Melting Point

less than -148 °F (USCG, 1999), -70.8 °C, -71 °C, -95 °F
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Foundational & Exploratory

A Technical Guide to the Chemical Properties of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the chemical and physical properties of pentyl acetate (B1210297). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and visual representations of key chemical processes. This guide is intended to serve as a practical resource for professionals in research and development.

Core Chemical and Physical Properties

Pentyl acetate, also known as n-amyl acetate, is an organic ester with the chemical formula C₇H₁₄O₂.[1] It is a colorless liquid recognized by its characteristic banana- or pear-like odor.[1][2] This compound is the product of the condensation reaction between 1-pentanol (B3423595) and acetic acid.[1]

Identifiers and Structure
IdentifierValue
IUPAC Name This compound[1][3]
Synonyms n-Amyl acetate, Acetic acid pentyl ester, Amyl acetic ester[2][4][5]
CAS Number 628-63-7[4][6]
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.19 g/mol [1]
SMILES CCCCCOC(C)=O[6]
InChI Key PGMYKACGEOXYJE-UHFFFAOYSA-N[6]
Physical Properties

The physical properties of this compound are summarized in the table below. It is widely used as a solvent for various industrial applications due to its ability to dissolve organic materials.[7]

PropertyValue
Appearance Colorless liquid[1][2]
Odor Banana-like[1][2][8]
Density 0.876 g/cm³ at 25 °C[1][6]
Melting Point -71 °C to -100 °C[1][6][9]
Boiling Point 142 °C to 149 °C[1][6]
Vapor Pressure 4 - 5.17 mmHg at 20-25 °C[2][6]
Vapor Density 4.5 (vs air)[6][10]
Refractive Index 1.402 at 20 °C[6][9]
Solubility

This compound's solubility is a key factor in its application as a solvent in paints, coatings, and adhesives.[7]

SolventSolubility
Water Slightly soluble; 1.73 - 2 g/L at 25 °C[1][11]
Organic Solvents Highly soluble (e.g., ethanol, ethyl ether)[7][12]
Safety and Flammability

This compound is a flammable liquid and requires appropriate handling and storage.[13][14]

Safety ParameterValue
Flash Point 25 °C to 41 °C[13][15]
Autoignition Temp. 360 °C (680 °F)[10][13]
Lower Explosive Limit (LEL) 1.1%[2][13]
Upper Explosive Limit (UEL) 7.5%[2][13]
NFPA Ratings Health: 1, Fire: 3, Reactivity: 0[2]

Chemical Synthesis and Reactions

This compound is most commonly synthesized via the Fischer esterification of 1-pentanol and acetic acid. Its primary reactions include acid-catalyzed and base-promoted hydrolysis.

Fischer Esterification: Synthesis Pathway

The synthesis of this compound is a reversible, acid-catalyzed equilibrium reaction. An excess of a reactant (typically the less expensive acetic acid) is used to drive the reaction towards the formation of the ester product, in accordance with Le Châtelier's principle.[6]

Fischer_Esterification R1 Acetic Acid (CH₃COOH) Arrow R1->Arrow R2 1-Pentanol (C₅H₁₁OH) R2->Arrow P1 This compound (CH₃COOC₅H₁₁) P2 Water (H₂O) Catalyst H₂SO₄ (catalyst) Catalyst->Arrow  Reflux Plus1 + Plus2 + Arrow->P1 Arrow->P2

Caption: Fischer Esterification of this compound.
Hydrolysis Reactions

Ester hydrolysis is the reverse of esterification, splitting the ester back into a carboxylic acid and an alcohol.[15]

  • Acid-Catalyzed Hydrolysis : This is an equilibrium process requiring an acid catalyst and an excess of water to favor the products.[15]

  • Base-Promoted Hydrolysis (Saponification) : This reaction is irreversible and goes to completion. It uses a stoichiometric amount of a strong base, like sodium hydroxide, to produce an alcohol and a carboxylate salt.[15]

Experimental Protocols

The following sections detail the methodologies for the synthesis, purification, and analysis of this compound.

Synthesis and Purification of this compound

This protocol is based on the standard Fischer esterification method.[2][6][7]

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (NaCl) solution (brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Deionized Water

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Simple distillation apparatus

  • Boiling chips

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 20 mL of 1-pentanol and 12 mL of glacial acetic acid.[6]

  • Catalyst Addition: While swirling the flask, carefully add 1-4 mL of concentrated sulfuric acid.[6][7] Add a few boiling chips to the flask.

  • Reflux: Attach a reflux condenser and heat the mixture under reflux for 1 hour using a heating mantle. The refluxing temperature is typically around 100-110 °C.[3][7]

  • Cooling & Quenching: Allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and add 50-55 mL of cold water.[2][7]

  • Washing - Acid Removal: Separate and discard the lower aqueous layer. Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize the excess sulfuric acid and acetic acid. Caution: Vent the separatory funnel frequently as CO₂ gas is produced.[2][7] Check that the final aqueous wash is basic using litmus (B1172312) paper.

  • Washing - Final Rinse: Wash the organic layer with 25 mL of water, followed by a gentle wash with saturated NaCl solution (brine) to aid in the removal of dissolved water.[7][13]

  • Drying: Transfer the organic layer (the crude this compound) to a clean Erlenmeyer flask and dry it over 2 grams of anhydrous magnesium sulfate or sodium sulfate.[2][7]

  • Purification by Distillation: Decant the dried liquid into a clean, dry distillation flask. Add new boiling chips and perform a simple distillation. Collect the fraction that boils between 135 °C and 143 °C.[2][13] This is the purified this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 1-Pentanol, Acetic Acid, H₂SO₄ B Reflux for 1 hour A->B C Cool & Quench with H₂O B->C D Wash with 5% NaHCO₃ (x2) C->D E Wash with H₂O & Brine D->E F Dry with anhydrous MgSO₄ E->F G Simple Distillation (Collect 135-143 °C) F->G H Pure this compound G->H Yield Calculation & Characterization

Caption: Synthesis and Purification Workflow.
Analysis by Gas Chromatography (GC)

Gas chromatography is a standard technique for assessing the purity of volatile compounds like this compound.[14]

Typical GC Parameters:

  • Instrument: Standard Gas Chromatograph with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Column: A non-polar or medium-polarity column is suitable (e.g., DB-1, ZB-1701).[11]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).[11]

  • Injector Temperature: 250-280 °C.[11]

  • Oven Program:

    • Initial Temperature: 70 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 200 °C.

    • Final Hold: Hold at 200 °C for 2 minutes.

  • Detector Temperature (FID): 250-300 °C.

  • Injection Volume: 1 µL of a diluted sample (e.g., in dichloromethane (B109758) or ethanol).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

  • Instrument Setup: Set up the GC with the parameters listed above.

  • Injection: Inject the sample into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: The purity is determined by the relative area of the this compound peak compared to the total area of all peaks in the chromatogram. The identity can be confirmed by comparing the retention time to that of a pure standard or by mass spectrometry.

GC_Analysis_Workflow A Prepare Dilute Sample of this compound C Inject Sample into GC A->C B Set GC Parameters (Column, Temp, Flow) B->C D Acquire Chromatogram Data C->D E Analyze Data D->E F Identify Peak by Retention Time E->F G Calculate Purity from Peak Area Percentage E->G

References

"synthesis of pentyl acetate"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Pentyl Acetate (B1210297)

This guide provides a comprehensive overview of the primary methods for synthesizing pentyl acetate (amyl acetate), a significant ester known for its characteristic banana or pear-like aroma.[1][2] It is widely utilized as a flavoring agent in the food industry, a fragrance component in cosmetics, and as a solvent for paints and coatings.[1][2][3] This document details the prevalent synthesis methodologies, including the classic Fischer esterification, synthesis via acetic anhydride (B1165640), and enzymatic catalysis, providing detailed experimental protocols and comparative data for researchers, scientists, and professionals in drug development and chemical synthesis.

Core Synthesis Methodologies

The production of this compound is primarily achieved through the esterification of a pentanol (B124592) isomer (typically 1-pentanol (B3423595) or isopentyl alcohol) with an acetylating agent like acetic acid or acetic anhydride. The reaction is generally catalyzed to enhance reaction rates and yields.

Fischer-Speier Esterification

The most traditional and widely taught method is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or phosphoric acid.[4][5] This is a reversible reaction, and to maximize the yield of the ester, an excess of one of the reactants (usually the less expensive one, acetic acid) is used to shift the equilibrium towards the products, in accordance with Le Châtelier's principle.[4][6]

The general reaction is: CH₃COOH (Acetic Acid) + C₅H₁₁OH (Pentanol) ⇌ CH₃COOC₅H₁₁ (this compound) + H₂O (Water)

Fischer_Esterification_Reaction Reactants Acetic Acid (CH₃COOH) + 1-Pentanol (C₅H₁₁OH) Equilibrium Reactants->Equilibrium Catalyst H₂SO₄ (catalyst) Catalyst->Equilibrium speeds up reaction Products This compound (CH₃COOC₅H₁₁) + Water (H₂O) Equilibrium->Products

Synthesis via Acetic Anhydride

An alternative method involves the reaction of an alcohol with a more reactive carboxylic acid derivative, such as acetic anhydride.[7] This reaction is also typically acid-catalyzed and is often faster and less reversible than Fischer esterification, leading to higher conversion rates.[7] The byproduct of this reaction is acetic acid, rather than water.

The general reaction is: (CH₃CO)₂O (Acetic Anhydride) + C₅H₁₁OH (Pentanol) → CH₃COOC₅H₁₁ (this compound) + CH₃COOH (Acetic Acid)

Enzymatic Synthesis

A more sustainable and "green" approach to ester synthesis utilizes enzymes, particularly immobilized lipases like Lipozyme® 435, as catalysts.[8] These biocatalytic methods offer high selectivity, operate under milder temperature conditions (30–70 °C), and can be performed in solvent-free systems, which reduces environmental impact and simplifies product purification.[8] The reaction mechanism, often described as a Bi-Bi Ping-Pong mechanism, involves the enzyme binding sequentially with the two substrates.[8][9]

Experimental Protocols

Below are detailed methodologies for the synthesis of this compound using the aforementioned techniques.

Protocol 1: Fischer Esterification of Isothis compound

This protocol is adapted from several standard laboratory procedures for the synthesis of isothis compound (banana oil).[4][6][10]

Materials:

  • Isopentyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • 100 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Simple distillation apparatus

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 15.0 mL (0.138 mol) of isopentyl alcohol, 20.0 mL (0.350 mol) of glacial acetic acid, and several boiling chips.[6]

  • Catalyst Addition: Carefully add 4.0 mL of concentrated sulfuric acid to the flask while swirling. The mixture will generate heat.[6][10]

  • Reflux: Attach the reflux condenser, ensuring water is flowing through the outer jacket (in at the bottom, out at the top). Heat the mixture using a heating mantle and maintain a gentle reflux for 1 hour.[10]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel containing 55 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel.[10]

  • Work-up and Extraction:

    • Shake the funnel, venting frequently to release pressure. Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer twice with 25 mL portions of 5% sodium bicarbonate solution to neutralize any remaining acid. Caution: Carbon dioxide gas is evolved, causing pressure buildup. Vent frequently.[10] After the final wash, check that the aqueous layer is basic with litmus (B1172312) paper.

    • Wash the organic layer with 25 mL of water, followed by a final wash with 5 mL of saturated brine to aid in the removal of dissolved water.[10]

  • Drying: Transfer the organic layer (the crude ester) to a clean Erlenmeyer flask and dry it over 2 grams of anhydrous magnesium sulfate or sodium sulfate.[10][11] Swirl the flask occasionally for 10-15 minutes until the liquid is clear.

  • Purification:

    • Decant the dried ester into a clean, dry round-bottom flask suitable for distillation.

    • Assemble a simple distillation apparatus and add a few boiling chips.

    • Heat the flask and collect the fraction that distills between 134 °C and 143 °C in a pre-weighed receiving flask.[10]

  • Characterization: Weigh the final product to calculate the percentage yield. Characterize the product using infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.[11][12]

Fischer_Workflow cluster_reaction Reaction cluster_workup Purification A 1. Combine Reactants (Isopentyl Alcohol, Acetic Acid) B 2. Add H₂SO₄ Catalyst A->B C 3. Reflux for 1 hour B->C D 4. Cool & Quench (add cold water) C->D E 5. Wash with NaHCO₃ (neutralize acid) D->E F 6. Wash with Brine E->F G 7. Dry with Na₂SO₄ F->G H 8. Simple Distillation (collect at 134-143°C) G->H I Pure this compound H->I

Protocol 2: Synthesis via Acetic Anhydride

This protocol is based on an experiment synthesizing 1-pentyl acetate from 1-pentanol and acetic anhydride.[7]

Materials:

  • 1-Pentanol

  • Acetic anhydride

  • Concentrated sulfuric acid (H₂SO₄)

Procedure:

  • Reaction: In a flask, combine 10.0 mL (8.15 g, 0.0925 mol) of 1-pentanol with 9.7 mL (11 g, 0.10 mol) of acetic anhydride.

  • Catalysis: Add a catalytic amount of concentrated sulfuric acid. The reaction is exothermic and the flask will become hot.[7]

  • Purification: The products, this compound and acetic acid, are miscible. Separation is achieved by first washing with water to remove the highly water-soluble acetic acid, followed by distillation to purify the this compound.[7]

  • Collection: Collect the distilled product between 144 °C and 150 °C.[7]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis methods described in the literature.

Table 1: Comparison of this compound Synthesis Methods

ParameterFischer EsterificationAcetic Anhydride MethodEnzymatic Synthesis (Lipozyme® 435)New Acid Molten Salt Catalyst
Reactants 1-Pentanol/Isopentanol, Acetic Acid1-Pentanol, Acetic Anhydride1-Pentanol, Acetic Acidn-Pentanol, Glacial Acetic Acid
Catalyst Conc. H₂SO₄Conc. H₂SO₄Immobilized LipaseAcid Molten Salt
Conditions Reflux (~1 hour)[10]Exothermic, followed by distillation[7]30-70 °C, 8 hours, solvent-free[8]Not specified
Conversion Equilibrium-limitedNear-complete conversion[7]>80%[8]89%[13]
Isolated Yield Typically 60-70% (lab scale)71%[7]Not specified78%[13]
Byproduct WaterAcetic AcidWaterWater

Table 2: Reactant Stoichiometry in Fischer Esterification Protocols

Protocol ReferenceAlcoholMoles of AlcoholAcetic AcidMoles of Acetic AcidMolar Ratio (Acid:Alcohol)
Chemistry LibreTexts[10]15.0 mL Isopentyl Alcohol0.13820.0 mL Glacial0.350~2.5 : 1
Thermo Scientific[4]20.0 mL Isopentyl Alcohol0.18525.0 mL Glacial0.420~2.3 : 1
University of Sydney[7]*10.0 mL 1-Pentanol0.09259.7 mL Acetic Anhydride0.100~1.1 : 1

*Note: This protocol uses acetic anhydride instead of acetic acid.

Product Characterization

The final product, this compound, is a clear, colorless liquid with a characteristic fruity odor.[13] Its identity and purity are confirmed through physical and spectroscopic methods.

  • Boiling Point: ~149 °C (for n-pentyl acetate) at standard pressure. Experimental boiling points may be lower at higher altitudes.[11]

  • Solubility: Highly soluble in organic solvents but has limited solubility in water.[1]

  • Spectroscopy:

    • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong C=O (carbonyl) stretch for the ester at ~1740 cm⁻¹ and C-O stretches.

    • ¹H NMR Spectroscopy: The proton NMR spectrum provides a distinct pattern of signals corresponding to the different protons in the pentyl and acetyl groups.[14][15]

Synthesis_Comparison Synthesis Synthesis of This compound Fischer Fischer Esterification Synthesis->Fischer Anhydride Acetic Anhydride Synthesis->Anhydride Enzymatic Enzymatic Synthesis Synthesis->Enzymatic Fischer_C Pros: Classic, Inexpensive Cons: Reversible, Harsh Acid Fischer->Fischer_C Anhydride_C Pros: High Conversion, Fast Cons: Reagent more expensive Anhydride->Anhydride_C Enzymatic_C Pros: Mild, 'Green', High Selectivity Cons: Slower, Enzyme cost Enzymatic->Enzymatic_C

Conclusion

The synthesis of this compound can be accomplished through several effective methods, each with distinct advantages and disadvantages. The traditional Fischer esterification remains a staple in academic and industrial settings due to its use of inexpensive reagents. The acetic anhydride method offers a faster reaction with higher yields, while enzymatic synthesis represents a modern, sustainable alternative with excellent selectivity and milder reaction conditions. The choice of method depends on factors such as required purity, production scale, cost considerations, and environmental impact. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound for research and development applications.

References

An In-depth Technical Guide to Pentyl Acetate (CAS Number 628-63-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), with the Chemical Abstracts Service (CAS) registry number 628-63-7, is an organic compound classified as an ester.[1] It is also commonly known as n-amyl acetate, acetic acid pentyl ester, or banana oil due to its characteristic fruity aroma reminiscent of bananas and pears.[2][3][4] This colorless liquid is formed from the esterification of 1-pentanol (B3423595) and acetic acid.[1][4] While widely utilized in the flavor, fragrance, and coatings industries, its properties also lend it to niche applications within the pharmaceutical and research sectors.[3][4] This guide provides a comprehensive technical overview of pentyl acetate, focusing on its chemical and physical properties, synthesis, applications in research and drug development, and analytical considerations, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a flammable, colorless liquid with low water solubility but is miscible with many organic solvents such as ethanol (B145695) and ether.[1][3] Its key quantitative properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₇H₁₄O₂[1][2]
Molecular Weight 130.185 g/mol [5]
Density 0.876 g/mL at 25 °C[6][7]
Boiling Point 149.9 °C at 760 mmHg[3][5]
Melting Point -70.8 °C[3][5]
Flash Point 23.9 °C[3][5]
Vapor Pressure 4 mmHg at 20 °C[3][6]
Vapor Density 4.5 (vs air)[5][6]
Refractive Index n20/D 1.402[6][7]
Solubility in Water Limited[1][8]
LogP (Octanol/Water Partition Coefficient) 2.30[5]
Autoignition Temperature 680 °F (360 °C)[6]
Explosive Limits in Air 1.4 - 8.0% by volume[3]

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound is through the Fischer esterification of 1-pentanol with acetic acid, using a strong acid catalyst such as sulfuric acid.[9] Another method involves the reaction of 1-pentanol with acetic anhydride, which is also acid-catalyzed and exothermic.[9]

Experimental Protocol: Fischer Esterification

This protocol is a representative example of the synthesis of this compound.

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Boiling Chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flask

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine 1-pentanol and an excess of glacial acetic acid.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Add boiling chips and assemble a reflux apparatus.

  • Heat the mixture to reflux for approximately 1 hour.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash with cold water.

  • Separate the aqueous layer.

  • Wash the organic layer sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid) and then with saturated sodium chloride solution (to aid in phase separation and remove residual water).

  • Dry the crude this compound over anhydrous magnesium sulfate.

  • Decant the dried ester into a distillation flask.

  • Purify the this compound by simple distillation, collecting the fraction that boils at the appropriate temperature range.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants 1-Pentanol + Glacial Acetic Acid + H₂SO₄ Reflux Reflux (1 hr) Reactants->Reflux Wash_H2O Wash with H₂O Reflux->Wash_H2O Wash_NaHCO3 Wash with 5% NaHCO₃ Wash_H2O->Wash_NaHCO3 Wash_NaCl Wash with sat. NaCl Wash_NaHCO3->Wash_NaCl Drying Dry with MgSO₄ Wash_NaCl->Drying Distillation Simple Distillation Drying->Distillation Product Pure this compound Distillation->Product

Synthesis Workflow for this compound

Applications in Research and Drug Development

While not a primary active pharmaceutical ingredient (API), this compound's properties make it a useful compound in various stages of research and development.

  • Solvent and Excipient: Due to its low toxicity and good solvency for a range of organic molecules, this compound is considered for use in pharmaceutical formulations.[4] It can act as a solvent in coatings, adhesives, and potentially in topical or transdermal drug delivery systems, although specific examples in marketed drugs are not prevalent.

  • Extraction Solvent: this compound is employed as an extractant in bioprocessing. A notable application is its use in the production of penicillin, where it serves to extract the antibiotic from the fermentation broth.[10]

  • Pheromone Research: In the field of chemical ecology, iso-pentyl acetate is recognized as an alarm pheromone for honeybees. This biological signaling role, while not directly related to human drug development, provides a valuable model for studying ligand-receptor interactions and the behavioral effects of small molecules.

  • Potential Biomarker: this compound is a naturally occurring compound in various fruits.[1][2][5] Its detection in human samples could potentially serve as a biomarker for the consumption of these foods.[1][2][5]

Biological Activity and Mechanism of Action

Currently, there is limited publicly available research detailing specific pharmacological activities or mechanisms of action for this compound in mammalian systems. The biological effects of this compound are generally considered in the context of toxicology at high concentrations, where it can cause irritation and central nervous system depression.[11]

Upon absorption, it is expected to be hydrolyzed by esterases into acetic acid and 1-pentanol, which are then further metabolized. The biological effects would likely be attributable to these metabolites. While acetate itself is a key metabolite and signaling molecule, the specific contribution of this compound as a pro-drug for acetate has not been extensively studied in a therapeutic context.

Pheromone_Signaling cluster_source Source cluster_organism Organism (e.g., Honeybee) Pheromone This compound (Alarm Pheromone) Receptor Olfactory Receptor Pheromone->Receptor Binding Neuron Olfactory Sensory Neuron Receptor->Neuron Brain Brain Neuron->Brain Behavior Behavioral Response (e.g., Aggression, Dispersal) Brain->Behavior

Conceptual Diagram of Pheromone Signaling

Analytical Methods

The analysis of this compound in various matrices is typically performed using gas chromatography (GC) coupled with a suitable detector, most commonly a flame ionization detector (FID) or a mass spectrometer (MS).

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for the identification and quantification of volatile compounds like this compound. It provides both retention time and mass spectral data, allowing for high confidence in identification. For analysis in biological matrices such as blood or urine, a sample preparation step involving extraction (e.g., liquid-liquid extraction or solid-phase microextraction) would be necessary to isolate the analyte from the complex matrix.

  • Gas Chromatography with Flame Ionization Detection (GC-FID): This method is robust for quantification but lacks the specificity of mass spectrometry for identification.

While general methods for the analysis of volatile organic compounds in biological fluids are well-established, specific, validated protocols for the routine quantification of this compound in human plasma or other clinical samples are not widely reported in the literature, likely due to a lack of clinical demand.

Safety and Toxicology

This compound is considered to have low acute toxicity.[4] However, it is a flammable liquid and its vapor can form explosive mixtures with air.[3] The primary health hazards associated with exposure are:

  • Irritation: Vapors can cause irritation to the eyes, nose, and respiratory tract.[2]

  • Central Nervous System Depression: At high concentrations, it can cause symptoms such as dizziness, headache, and nausea.[2]

  • Skin Contact: Prolonged or repeated skin contact may cause dryness and cracking.[12]

Appropriate personal protective equipment, including safety glasses, gloves, and respiratory protection in poorly ventilated areas, should be used when handling this compound.

Conclusion

This compound (CAS 628-63-7) is a versatile ester with well-characterized chemical and physical properties. Its primary utility in the pharmaceutical and research domains is as a low-toxicity solvent and extractant. While it serves as an interesting model for pheromone signaling in insects, there is a notable lack of research into its specific pharmacological effects and mechanisms of action in humans. For drug development professionals, its value lies more in its application as an excipient or in bioprocessing rather than as a therapeutic agent. Future research could explore its potential in novel drug delivery systems or as a biomarker, though its current applications remain firmly rooted in its solvent properties.

References

A Technical Guide to the Natural Sources of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), an organic ester with the chemical formula C7H14O2, is a volatile compound renowned for its characteristic fruity aroma, often likened to bananas and pears.[1] Beyond its significant role as a flavoring and fragrance agent in the food and cosmetic industries, pentyl acetate and other volatile organic compounds (VOCs) are gaining attention in scientific research for their potential roles in plant defense mechanisms, cell signaling, and as biomarkers.[1][2] This technical guide provides an in-depth exploration of the natural sources of this compound, its biosynthetic pathways in plants, and detailed methodologies for its extraction and quantification.

Natural Occurrence and Quantitative Data

This compound is a common constituent of the aromatic profile of numerous fruits and some fermented products. Its presence has been detected in a variety of plant species, including but not limited to, apples, bananas, pears, strawberries, papayas, and cocoa beans.[3][4][5] The concentration of this compound can vary significantly depending on the fruit variety, stage of ripeness, and environmental conditions. The following table summarizes available quantitative data for n-pentyl acetate and its isomers in several natural sources.

Natural SourceCultivar/VarietyCompoundConcentration (µg/kg unless otherwise noted)Analytical MethodReference
Banana (Musa sapientum)Fenjiao2-Methylthis compound0.32 (relative peak area %)HS-SPME-GC-MS[6]
Banana (Musa sapientum)Brazilian2-Methylthis compound0.13 (relative peak area %)HS-SPME-GC-MS[6]
Banana (Musa acuminata)Not specified (ripe)2-Pentanol acetatePresent (quantification not specified)GC-MS[7]
Banana (Commercial Essence)Not specified2-Pentanol acetateHigh concentration (quantification not specified)GC-O-MS
Plum (Prunus salicina)Not specifiedPentanol (B124592)Present (quantification not specified)Not specified[8]
Pineapple (Ananas comosus)Not specifiedThis compoundPossesses strong pear-like aroma (quantification not specified)Not specified[9]

Note: Quantitative data for n-pentyl acetate in a wide range of fruits is still an area of active research. Much of the existing literature reports the presence of this compound or its isomers without specifying the exact concentration.

Biosynthesis of this compound in Plants

The biosynthesis of this compound in plants is an enzymatic process primarily involving two key precursor molecules: pentanol and acetyl-coenzyme A (acetyl-CoA). The final step is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs).[10][11]

Precursor Synthesis

1. Pentanol Formation: The five-carbon alcohol, pentanol, can be synthesized in plants through several metabolic routes:

  • Fatty Acid Degradation (β-Oxidation): Fatty acids are broken down through β-oxidation to yield acetyl-CoA.[12][13] While this pathway primarily produces two-carbon units, intermediates can be channeled towards the synthesis of other compounds, including alcohols. The β-scission of 13-hydroperoxides, formed from fatty acids via the lipoxygenase (LOX) pathway, has been proposed as a route to pentanol.[2][14]

  • Amino Acid Catabolism (Ehrlich Pathway): Branched-chain amino acids, such as leucine (B10760876) and isoleucine, can be deaminated and decarboxylated to produce fusel alcohols, including isomers of pentanol.[15][16][17][18][19] This pathway involves the action of aminotransferases, keto-acid decarboxylases, and alcohol dehydrogenases.[15]

2. Acetyl-CoA Formation: Acetyl-CoA is a central metabolite in plant cells and is generated through various pathways, including:

  • Glycolysis: The breakdown of glucose produces pyruvate, which is then converted to acetyl-CoA.

  • Fatty Acid β-Oxidation: As mentioned above, the degradation of fatty acids is a major source of acetyl-CoA.[12][13]

Final Esterification Step

The synthesis of this compound occurs when an alcohol acyltransferase (AAT) enzyme catalyzes the condensation of pentanol with acetyl-CoA.[10][11] This reaction involves the transfer of the acetyl group from acetyl-CoA to the hydroxyl group of pentanol, forming the ester bond and releasing coenzyme A.[10] The substrate specificity of different AAT isozymes plays a crucial role in determining the profile of volatile esters produced by a particular plant tissue.[11]

Biosynthetic Pathway of n-Pentyl Acetate

Pentyl_Acetate_Biosynthesis Fatty_Acids Fatty Acids Beta_Oxidation β-Oxidation Fatty_Acids->Beta_Oxidation LOX_Pathway Lipoxygenase Pathway Fatty_Acids->LOX_Pathway Amino_Acids Amino Acids (e.g., Leucine) Ehrlich_Pathway Ehrlich Pathway Amino_Acids->Ehrlich_Pathway Carbohydrates Carbohydrates Glycolysis Glycolysis Carbohydrates->Glycolysis Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA HPOD 13-Hydroperoxides LOX_Pathway->HPOD Pentanol n-Pentanol Ehrlich_Pathway->Pentanol Glycolysis->Acetyl_CoA AAT Alcohol Acyltransferase (AAT) Acetyl_CoA->AAT HPOD->Pentanol β-scission Pentanol->AAT Pentyl_Acetate n-Pentyl Acetate AAT->Pentyl_Acetate

Caption: Biosynthetic pathway of n-pentyl acetate in plants.

Experimental Protocols

Extraction of this compound from Plant Material

Two common methods for the extraction of volatile compounds like this compound from plant matrices are steam distillation and solvent extraction.

1. Steam Distillation

  • Principle: This method is suitable for volatile compounds that are immiscible with water. Steam is passed through the plant material, causing the volatile compounds to vaporize. The mixture of steam and volatile compounds is then condensed and collected.

  • Protocol:

    • Sample Preparation: Homogenize fresh plant material (e.g., fruit pulp) to increase the surface area for extraction.

    • Apparatus Setup: Assemble a steam distillation apparatus, consisting of a steam generator, a sample flask, a condenser, and a collection flask.

    • Distillation: Introduce steam into the sample flask containing the homogenized plant material. The steam will carry the volatile this compound into the condenser.

    • Condensation and Collection: The steam and volatile mixture is cooled and condensed in the condenser. The resulting distillate, containing water and the essential oil fraction with this compound, is collected in the collection flask.

    • Separation: As this compound is less dense than and immiscible with water, it will form a separate layer that can be physically separated using a separatory funnel.

2. Solvent Extraction

  • Principle: This method utilizes an organic solvent to dissolve the volatile compounds from the plant material. The choice of solvent is critical and depends on the polarity of the target compound. For the relatively non-polar this compound, solvents like hexane (B92381) or dichloromethane (B109758) are suitable.

  • Protocol:

    • Sample Preparation: Finely grind or homogenize the plant material to maximize solvent contact.

    • Extraction: Immerse the prepared plant material in the chosen organic solvent (e.g., hexane) in a sealed container. Agitate the mixture for a defined period (e.g., 1-2 hours) at a controlled temperature to facilitate the extraction of volatile compounds.

    • Filtration: Separate the solvent extract from the solid plant residue by filtration or centrifugation.

    • Concentration: Carefully evaporate the solvent from the extract using a rotary evaporator under reduced pressure and at a low temperature to avoid the loss of volatile this compound. The resulting concentrated extract contains the desired compounds.

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: GC-MS is a powerful analytical technique for separating and identifying volatile compounds. The extracted sample is injected into a gas chromatograph, where compounds are separated based on their boiling points and interactions with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes and fragments them, producing a unique mass spectrum for identification and quantification.

  • Protocol:

    • Sample Preparation: The extract obtained from either steam distillation or solvent extraction is typically diluted with a suitable solvent to an appropriate concentration for GC-MS analysis. An internal standard (a compound with similar chemical properties to this compound but not present in the sample) may be added for accurate quantification.

    • GC-MS System:

      • Gas Chromatograph (GC):

        • Injector: Split/splitless injector, operated in splitless mode for trace analysis.

        • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5MS) is commonly used for separating volatile esters.

        • Oven Temperature Program: A temperature gradient is typically used to separate compounds with different boiling points. A representative program could be: initial temperature of 40°C held for 2 minutes, then ramped to 250°C at a rate of 5-10°C/minute, and held for 5 minutes.

        • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

      • Mass Spectrometer (MS):

        • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

        • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

        • Scan Range: A mass-to-charge (m/z) ratio scan range of 40-400 amu is typically sufficient for identifying this compound and other fruit volatiles.

    • Data Analysis:

      • Identification: this compound is identified by comparing its retention time and mass spectrum with those of an authentic standard or by matching the mass spectrum to a library database (e.g., NIST).

      • Quantification: The concentration of this compound is determined by integrating the peak area of a characteristic ion in its mass spectrum and comparing it to a calibration curve generated from standards of known concentrations.

Conclusion

This compound is a naturally occurring ester that contributes significantly to the characteristic aroma of many fruits. Its biosynthesis in plants is a complex process involving precursors from both fatty acid and amino acid metabolism, with the final esterification step catalyzed by alcohol acyltransferases. The extraction and quantification of this compound from natural sources can be effectively achieved using techniques such as steam distillation or solvent extraction, followed by analysis with GC-MS. This technical guide provides a foundational understanding for researchers and professionals in drug development and related scientific fields to explore the natural occurrence, biosynthesis, and analysis of this important volatile compound. Further research is warranted to expand the quantitative data of this compound across a broader range of natural sources and to further elucidate the regulatory mechanisms of its biosynthetic pathway.

References

Spectroscopic Profile of Pentyl Acetate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl acetate (B1210297), a carboxylic acid ester with the chemical formula C7H14O2, is a significant compound in various industrial applications, including its use as a flavoring agent and an industrial solvent. This technical guide provides a comprehensive overview of the spectroscopic data for n-pentyl acetate, the straight-chain isomer, which is crucial for its identification, characterization, and quality control in research and industrial settings. The guide details its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these analytical techniques.

Chemical Structure

The molecular structure of n-pentyl acetate consists of a pentyl group attached to an acetate moiety.

Caption: Chemical structure of n-pentyl acetate.

Spectroscopic Data

The following sections present the key spectroscopic data for n-pentyl acetate, summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The ¹H and ¹³C NMR data for n-pentyl acetate are presented below.

¹H NMR Spectroscopic Data of n-Pentyl Acetate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
4.05t2H6.7-O-CH₂ -
2.04s3H-CH₃ -C=O
1.62quint2H7.0-O-CH₂-CH₂ -
1.33m4H--CH₂-CH₂ -CH₂ -CH₃
0.90t3H7.0-CH₃

¹³C NMR Spectroscopic Data of n-Pentyl Acetate [1]

Chemical Shift (δ) ppmAssignment
171.1C =O
64.5-O-CH₂ -
28.4-O-CH₂-CH₂ -
28.2-CH₂-CH₂ -CH₂-CH₃
22.3-CH₂ -CH₃
21.0CH₃ -C=O
13.9-CH₃
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The characteristic IR absorption bands for n-pentyl acetate are listed below.

IR Spectroscopic Data of n-Pentyl Acetate [2][3]

Frequency (cm⁻¹)IntensityAssignment
2960-2870StrongC-H stretch (alkane)
1740StrongC=O stretch (ester)
1240StrongC-O stretch (ester)
1050MediumC-O stretch (ester)
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The mass spectrum of n-pentyl acetate provides information about its molecular weight and fragmentation pattern.

Mass Spectrometry Data of n-Pentyl Acetate [4][5]

m/zRelative Intensity (%)Assignment
1305[M]⁺ (Molecular Ion)
70100[C₅H₁₀]⁺
4395[CH₃CO]⁺
5530[C₄H₇]⁺
4125[C₃H₅]⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy
  • Sample Preparation: A solution of pentyl acetate is prepared by dissolving approximately 10-20 mg of the sample in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solution is then transferred to a 5 mm NMR tube.

  • Data Acquisition: The NMR spectra are typically recorded on a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.[6]

  • ¹H NMR: The ¹H NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard.

  • ¹³C NMR: The ¹³C NMR spectrum is typically acquired with proton decoupling to simplify the spectrum to single lines for each unique carbon atom. The chemical shifts are also referenced to TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, the IR spectrum is most easily obtained as a neat liquid. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).[7][8]

  • Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first recorded and then subtracted from the sample spectrum. The spectrum is typically scanned over the range of 4000-400 cm⁻¹.[7]

Mass Spectrometry (MS)
  • Sample Introduction: this compound is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for separation and direct injection into the ion source, or by direct infusion.

  • Ionization: Electron Ionization (EI) is a common method used for volatile compounds like this compound. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z. The NIST Mass Spectrometry Data Center is a common source for reference mass spectra.[5][9][10]

Logical Workflow for Spectroscopic Analysis

The process of identifying and characterizing this compound using these spectroscopic techniques follows a logical progression.

G Sample This compound Sample IR IR Spectroscopy Sample->IR NMR NMR Spectroscopy Sample->NMR MS Mass Spectrometry Sample->MS Functional_Groups Identify Functional Groups (C=O, C-O) IR->Functional_Groups Structure_Connectivity Determine Structure & Connectivity (¹H, ¹³C) NMR->Structure_Connectivity Molecular_Weight Determine Molecular Weight & Fragmentation MS->Molecular_Weight Confirmation Structural Confirmation Functional_Groups->Confirmation Structure_Connectivity->Confirmation Molecular_Weight->Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

A Technical Guide to Pentyl Acetate: Molecular Weight, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of pentyl acetate (B1210297), an organic ester widely utilized for its solvent properties and characteristic fragrance. This document details its fundamental chemical and physical properties, with a specific focus on its molecular weight, and offers a comprehensive protocol for its synthesis via Fischer esterification.

Chemical Identity and Molecular Characteristics

Pentyl acetate, also known as n-amyl acetate, is an ester formed from the condensation of 1-pentanol (B3423595) and acetic acid.[1] Its primary identifiers and molecular characteristics are summarized below.

PropertyValueSource(s)
Molecular Weight 130.18 g/mol [2][3]
Alternate Molecular Weight 130.19 g/mol [1][4]
Molecular Formula C₇H₁₄O₂[1][2]
IUPAC Name This compound[5]
CAS Number 628-63-7[2][3]
Synonyms n-Amyl acetate, Acetic acid pentyl ester, Amyl ethanoate, Pear oil, Banana oil[1][6][7]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature, recognized by its distinct banana- or pear-like odor.[5][6][8] It is less dense than water and exhibits limited solubility in water, but is miscible with organic solvents like ethanol (B145695) and ether.[4][6]

PropertyValueSource(s)
Density 0.876 g/cm³ (or g/mL) at 20-25°C[1][3]
Boiling Point 149 °C (422 K)[1]
Melting Point -71 °C (-96 °F; 202 K)[1]
Flash Point 25 °C (77 °F)[4]
Vapor Pressure 4 mmHg at 20 °C[3]
Refractive Index n20/D 1.402[3]
Water Solubility Slightly soluble (~1.7-2 g/L)
Autoignition Temperature 360 °C (680 °F)[3]

Synthesis of this compound

This compound is commonly synthesized through the Fischer esterification of 1-pentanol with acetic acid, using a strong acid catalyst such as sulfuric acid (H₂SO₄).[8] This reversible reaction produces this compound and water. To favor the formation of the ester product, an excess of one reactant (typically the less expensive acetic acid) is used to shift the chemical equilibrium to the right, in accordance with Le Châtelier's principle.[1]

G R1 1-Pentanol CH₃(CH₂)₄OH P1 This compound CH₃COO(CH₂)₄CH₃ R1->P1 H₂SO₄ (catalyst) Heat (Reflux) + R2 Acetic Acid CH₃COOH R2->P1 + P2 Water H₂O

Caption: Fischer Esterification of 1-Pentanol and Acetic Acid.

Experimental Protocol: Synthesis and Purification

The following is a generalized laboratory procedure for the synthesis of this compound.

Materials:

  • 1-pentanol (amyl alcohol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (H₂SO₄)

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 1-pentanol and an excess of glacial acetic acid (e.g., a 2.5:1 molar ratio of acid to alcohol).[2]

  • Catalysis: Carefully add a catalytic amount (e.g., 4-5 mL) of concentrated sulfuric acid to the flask while swirling.[1][2] Add boiling chips to ensure smooth boiling.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle for approximately one hour.[2] This allows the reaction to proceed at a controlled temperature without loss of volatile materials.

  • Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. Transfer the cooled mixture to a separatory funnel and add cold water to dilute the solution.[2]

  • Workup - Aqueous Wash: Separate the lower aqueous layer. Wash the organic layer sequentially with:

    • Two portions of 5% sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst. Caution: Vent the separatory funnel frequently as carbon dioxide gas is produced.[2]

    • One portion of water.[2]

    • One portion of saturated sodium chloride solution to help remove dissolved water from the organic layer.[2]

  • Drying: After each wash, separate and discard the lower aqueous layer. Transfer the remaining organic layer (the crude this compound) to an Erlenmeyer flask and dry it with an anhydrous drying agent like magnesium sulfate.[2]

  • Purification - Distillation: Decant the dried liquid into a clean, dry distillation flask. Purify the this compound by simple distillation, collecting the fraction that boils between 144-150 °C.[2]

G start Combine Reactants: 1-Pentanol, Acetic Acid, H₂SO₄ Catalyst reflux Heat Under Reflux (Approx. 1 hour) start->reflux cool Cool Reaction Mixture to Room Temperature reflux->cool transfer Transfer to Separatory Funnel Add Cold Water cool->transfer wash_bicarb Wash with 5% NaHCO₃ (x2) transfer->wash_bicarb Separate Layers wash_water Wash with H₂O wash_bicarb->wash_water Separate Layers wash_brine Wash with Saturated NaCl wash_water->wash_brine Separate Layers dry Dry Organic Layer (Anhydrous MgSO₄) wash_brine->dry Separate Layers distill Purify by Distillation (Collect 144-150 °C fraction) dry->distill Decant Liquid end Pure this compound distill->end

Caption: Experimental Workflow for this compound Synthesis.

Applications

Due to its low toxicity, strong solvency, and pleasant odor, this compound has several industrial and commercial applications:

  • Solvent: It is a potent solvent for paints, lacquers, coatings, and adhesives.[1][4]

  • Flavoring Agent: It is used as a synthetic flavoring agent in foods and beverages to impart banana or pear notes.[6]

  • Fragrance: It is a component in cosmetics, personal care products, and perfumes.

  • Other Uses: It serves as a fuel for the Hefner lamp, in the fermentative production of penicillin, and as a test odorant in olfactory studies.[1][2][3]

Safety and Handling

This compound is a flammable liquid and its vapor can form explosive mixtures with air. It should be stored in a cool, well-ventilated area away from ignition sources.[4] Exposure can cause irritation to the eyes, skin, and respiratory tract. Higher concentrations may lead to central nervous system depression.[1] Personal Protective Equipment (PPE), including gloves and safety goggles, should be worn when handling the compound.[4] The Occupational Safety and Health Administration (OSHA) has set a permissible exposure limit (PEL) of 100 ppm as an 8-hour time-weighted average.

References

An In-Depth Technical Guide to the Isomers of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of pentyl acetate (B1210297), compounds with significant applications across various scientific and industrial domains. This document details their physicochemical properties, experimental protocols for their synthesis and analysis, and an exploration of their biological activities and toxicological profiles, with a particular focus on aspects relevant to researchers in the pharmaceutical and life sciences.

Introduction to Pentyl Acetate Isomers

This compound, a C7H14O2 ester, exists in several isomeric forms, each possessing unique physical and chemical characteristics. These isomers are primarily known for their characteristic fruity aromas, leading to their widespread use as flavoring and fragrance agents.[1] Beyond these applications, they serve as versatile solvents and are subjects of interest in various fields of chemical and biological research. In nature, esters like this compound can function as signaling molecules, attracting pollinators to flowers.[1] This guide focuses on the eight primary isomers of this compound, including n-pentyl acetate, four branched-chain isomers (isoamyl acetate, active amyl acetate, neothis compound, and tert-pentyl acetate), two secondary isomers (sec-amyl acetate and 3-pentyl acetate), and the cyclic isomer, cyclothis compound.

Physicochemical Properties

The structural variations among the this compound isomers give rise to distinct physicochemical properties. These properties are crucial for their application in various experimental and industrial settings. A summary of the key quantitative data for each isomer is presented in Table 1 for easy comparison.

Table 1: Physicochemical Properties of this compound Isomers

Isomer NameIUPAC NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)Refractive Index (nD at 20°C)Vapor Pressure (mmHg at 20°C)
n-Pentyl acetate This compound628-63-7C₇H₁₄O₂130.18149-710.8761.4025.17
sec-Amyl acetate 1-Methylbutyl acetate626-38-0C₇H₁₄O₂130.18133-70.80.8631.4017
Isoamyl acetate 3-Methylbutyl acetate123-92-2C₇H₁₄O₂130.18142.5-78.50.8761.4003.375
Neothis compound 2,2-Dimethylpropyl acetate926-41-0C₇H₁₄O₂130.18125-126-0.8681.393-
2-Methylbutyl acetate 2-Methylbutyl acetate624-41-9C₇H₁₄O₂130.18138-140-0.8761.401-
3-Pentyl acetate 1-Ethylpropyl acetate620-11-1C₇H₁₄O₂130.19132-134-0.8791.4017.85
tert-Pentyl acetate 1,1-Dimethylpropyl acetate625-16-1C₇H₁₄O₂130.19124-125-0.8651.406-
Cyclothis compound Cyclothis compound933-05-1C₇H₁₂O₂128.17159-0.981.4532.55

Experimental Protocols

Synthesis of this compound Isomers

The most common method for synthesizing this compound isomers is the Fischer esterification, which involves the acid-catalyzed reaction of the corresponding pentanol (B124592) isomer with acetic acid.[14]

Detailed Protocol for the Synthesis of Isoamyl Acetate (Banana Oil): [15]

  • Reaction Setup: In a 100 mL round-bottom flask, combine 20 mL of isopentyl alcohol (3-methyl-1-butanol) and 25 mL of glacial acetic acid.

  • Catalyst Addition: Carefully add 5 mL of concentrated sulfuric acid to the flask while swirling. This reaction is exothermic.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a boil and maintain reflux for one hour.

  • Workup: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with 50 mL of distilled water. Separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize any unreacted acetic acid. Check the final wash with pH paper to ensure it is basic.

  • Final Wash and Drying: Wash the organic layer with two 5 mL portions of saturated salt solution. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Distillation: Decant the dried organic layer into a distillation flask. Perform a simple distillation, collecting the fraction that boils between 135 °C and 143 °C.

This protocol can be adapted for the synthesis of other this compound isomers by substituting the corresponding pentanol isomer.

Enzymatic Synthesis:

An alternative "green chemistry" approach involves the use of immobilized lipases as catalysts for the esterification reaction.[16] This method offers high selectivity and operates under milder conditions, avoiding the use of strong acids and high temperatures.

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Purification pentanol Pentanol Isomer reflux Reflux (1 hour) pentanol->reflux acetic_acid Acetic Acid acetic_acid->reflux catalyst Acid Catalyst (e.g., H₂SO₄) catalyst->reflux water_wash Water Wash reflux->water_wash neutralization Neutralization (NaHCO₃) water_wash->neutralization drying Drying (e.g., Na₂SO₄) neutralization->drying distillation Distillation drying->distillation product Purified this compound Isomer distillation->product

Caption: Fischer Esterification Workflow for this compound Synthesis.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the separation and identification of this compound isomers.

Illustrative GC-FID Protocol:

  • Principle: Gas chromatography with flame ionization detection (GC-FID).[8]

  • Column: A non-polar or medium-polarity capillary column is typically used.

  • Carrier Gas: Helium or hydrogen.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C, held for 5 minutes.

  • Detector Temperature: 280 °C.

  • Sample Preparation: Dilute the sample in a suitable solvent such as dichloromethane (B109758) or hexane.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are invaluable for the structural elucidation of the this compound isomers, providing detailed information about the connectivity of atoms within the molecule.

Biological Activity and Toxicological Profile

The biological effects of this compound isomers are of significant interest, particularly in the context of their use in consumer products and as potential scaffolds in drug design.

General Toxicological Profile:

All isomers of this compound are considered to have low acute toxicity.[17] They are readily absorbed through the lungs and are hydrolyzed in the body to acetic acid and the corresponding pentanol.[17] The primary health effects associated with high levels of exposure are irritation of the eyes, skin, and respiratory tract, as well as central nervous system depression, leading to symptoms such as drowsiness, dizziness, and headache.[18][19]

Specific Isomer Insights:

  • n-Pentyl Acetate: This isomer is considered to have low toxicity, but can cause skin and eye irritation upon contact.[4] It has demonstrated some antimicrobial properties against human pathogens like MRSA and E. coli.[4]

  • Isoamyl Acetate: This is the most studied isomer. It exhibits low acute toxicity with high LD₅₀ values in animal models.[2] It is not considered a skin irritant and is non-mutagenic in Ames tests.[20] The US EPA has concluded that there are no toxicological endpoints of concern for the general population, including infants and children.[2] Isoamyl acetate also shows antimicrobial activity.[21] In nature, it acts as an alarm pheromone for honeybees.[22]

  • sec-Amyl Acetate: Exposure to high concentrations can cause narcosis.[23] It is an irritant to the eyes, skin, and respiratory tract.[19] Repeated exposure may affect the liver and kidneys.[18]

  • 2-Methylbutyl Acetate: It is considered safe for use as a flavoring agent in food.[24] High vapor concentrations can cause irritation to the eyes, nose, and throat.[24]

  • tert-Pentyl Acetate: Inhalation can irritate mucous membranes and cause central nervous system depression.[25]

Relevance to Drug Development:

While not typically considered primary drug candidates, the low toxicity and diverse physicochemical properties of this compound isomers make them interesting as:

  • Solvents: Their use as solvents in drug formulations is a primary application.

  • Starting Materials: They can serve as building blocks in the synthesis of more complex molecules.

  • Pro-drugs: The ester linkage is susceptible to enzymatic hydrolysis, a feature that can be exploited in pro-drug design to release an active molecule.

logical_relationship cluster_properties Properties cluster_applications Applications This compound Isomers This compound Isomers physicochemical Physicochemical Properties (Boiling Point, Density, etc.) This compound Isomers->physicochemical biological Biological Properties (Toxicity, Aroma, etc.) This compound Isomers->biological synthesis Chemical Synthesis This compound Isomers->synthesis solvents Solvents physicochemical->solvents flavorings Flavorings & Fragrances biological->flavorings drug_dev Drug Development (e.g., Pro-drugs) synthesis->drug_dev

Caption: Relationship between Properties and Applications of this compound Isomers.

Conclusion

The isomers of this compound are a versatile class of compounds with well-defined physicochemical properties. While their primary applications have traditionally been in the flavor, fragrance, and solvent industries, their low toxicity and potential for chemical modification suggest opportunities for their use in the broader field of life sciences, including aspects of drug development. Further research into the specific biological interactions of each isomer could unveil novel applications for these readily accessible and structurally diverse molecules.

References

An In-depth Technical Guide to the Solubility of Pentyl Acetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of pentyl acetate (B1210297) in a range of common organic solvents. This document is intended to be a valuable resource for laboratory researchers, chemists, and professionals in the pharmaceutical and chemical industries who utilize pentyl acetate in their work.

Introduction to this compound

This compound (n-amyl acetate), with the chemical formula CH₃COO[CH₂]₄CH₃, is an organic ester known for its characteristic banana- or pear-like odor. It is a colorless liquid at room temperature and is widely used as a solvent in the manufacturing of paints, coatings, and adhesives.[1] Its solvent properties are a direct result of its molecular structure, which includes both a polar ester group and a nonpolar pentyl chain. This dual nature dictates its solubility behavior in various media.

General Solubility Profile

This compound is generally characterized by its high solubility in a wide array of organic solvents and its limited solubility in water.[1] The principle of "like dissolves like" is a key determinant of its solubility. The relatively nonpolar alkyl chain of this compound allows for favorable interactions with nonpolar and slightly polar organic solvents. Conversely, its ester group can participate in dipole-dipole interactions, contributing to its solubility in more polar organic solvents.

The solubility of this compound in water is low, reported to be in the range of 1.7 to 2.0 grams per liter at room temperature.[2] This is due to the dominance of the hydrophobic pentyl group, which disrupts the hydrogen bonding network of water without offering significant hydrogen bonding capabilities itself. While the ester's oxygen atoms can act as hydrogen bond acceptors, this is not sufficient to overcome the energy required to break the strong hydrogen bonds between water molecules.

Quantitative Solubility Data

While precise, quantitative solubility data for this compound across a broad spectrum of organic solvents is not extensively documented in publicly available literature, a compilation of qualitative and some quantitative data is presented below. The term "miscible" indicates that the two liquids form a homogeneous solution in all proportions.

Solvent ClassSolvent NameChemical FormulaSolubilityReference(s)
Alcohols MethanolCH₃OHMiscible (Presumed)General chemical principles
EthanolC₂H₅OHMiscible[3]
Ketones AcetoneCH₃COCH₃SolubleGeneral chemical principles
Methyl Ethyl KetoneCH₃COC₂H₅SolubleGeneral chemical principles
Ethers Diethyl Ether(C₂H₅)₂OMiscible[3]
TetrahydrofuranC₄H₈OSolubleGeneral chemical principles
Hydrocarbons HexaneC₆H₁₄SolubleGeneral chemical principles
TolueneC₇H₈SolubleGeneral chemical principles
Chlorinated Carbon TetrachlorideCCl₄Soluble[3]
Esters Ethyl AcetateCH₃COOC₂H₅MiscibleGeneral chemical principles
Aqueous WaterH₂O1.7 g/L (at 20°C)[4]

Note: For many common organic solvents, this compound is considered to be fully miscible. The table reflects this general understanding based on established chemical principles of solubility for esters of similar size and polarity.

Factors Influencing Solubility

Several factors can influence the solubility of this compound in a given solvent:

  • Temperature: Generally, the solubility of liquids in other liquids increases with temperature.[1]

  • Pressure: For liquid-liquid systems, pressure typically has a negligible effect on solubility under standard laboratory conditions.

  • Polarity: As previously discussed, the closer the polarity of the solvent to that of this compound, the greater the solubility.

  • Presence of Other Solutes: The presence of other dissolved substances can impact the overall solubility of this compound in a solvent system.

Experimental Protocol for Determining Solubility

The following is a generalized experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of incremental addition until saturation is reached.

Materials:

  • This compound (high purity)

  • Organic solvent of interest (high purity)

  • Calibrated burette or micropipettes

  • Glass vials or test tubes with secure caps

  • Vortex mixer or magnetic stirrer

  • Analytical balance

  • Constant temperature bath (optional, for temperature-controlled studies)

Procedure:

  • Preparation: Ensure all glassware is clean and dry. Accurately weigh a specific mass of this compound and place it into a vial.

  • Solvent Addition: Using a calibrated burette or micropipette, add a small, known volume of the organic solvent to the vial containing the this compound.

  • Mixing: Securely cap the vial and agitate it vigorously using a vortex mixer or magnetic stirrer until the this compound is completely dissolved. If the substance does not dissolve, proceed to the next step.

  • Incremental Addition: Continue to add small, precise volumes of the solvent to the vial, ensuring thorough mixing after each addition.

  • Endpoint Determination: The endpoint is reached when the this compound has completely dissolved, and the solution is clear and homogenous.

  • Calculation: Record the total volume of the solvent required to dissolve the initial mass of this compound. The solubility can then be calculated and expressed in units such as grams per 100 mL (g/100mL) or moles per liter (mol/L).

  • Temperature Control (Optional): For more precise measurements, the entire procedure can be carried out in a constant temperature bath to study the effect of temperature on solubility.

Visualizations

The following diagrams illustrate key concepts related to the solubility of this compound.

G cluster_polarity Solvent Polarity Spectrum Nonpolar Nonpolar (e.g., Hexane) Slightly_Polar Slightly Polar (e.g., Toluene, Diethyl Ether) Polar_Aprotic Polar Aprotic (e.g., Acetone) Polar_Protic Polar Protic (e.g., Ethanol) Pentyl_Acetate This compound (Relatively Nonpolar) Pentyl_Acetate->Nonpolar High Solubility ('Like Dissolves Like') Pentyl_Acetate->Slightly_Polar High Solubility Pentyl_Acetate->Polar_Aprotic Good Solubility Pentyl_Acetate->Polar_Protic Good to Moderate Solubility

Caption: Relationship between solvent polarity and this compound solubility.

G Start Start: Known mass of This compound in vial Add_Solvent Add a known small volume of organic solvent Start->Add_Solvent Mix Vigorously mix (Vortex/Stir) Add_Solvent->Mix Check_Dissolution Is the solution clear and homogenous? Mix->Check_Dissolution Check_Dissolution->Add_Solvent No End End: Calculate Solubility (mass/total volume) Check_Dissolution->End Yes

Caption: Experimental workflow for determining this compound solubility.

Conclusion

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentyl acetate (B1210297) (n-amyl acetate) is an organic compound classified as an ester, recognized by its characteristic fruity aroma, reminiscent of bananas and pears.[1][2] With the chemical formula C7H14O2, it serves as a versatile solvent in various industrial applications, including in the manufacturing of paints, coatings, and adhesives, and as a flavoring and fragrance agent.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of pentyl acetate, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical reactions. All quantitative data is presented in structured tables for ease of reference and comparison.

Physical Properties

This compound is a clear, colorless liquid at room temperature.[1][3] Its distinct banana-like odor makes it a common additive in the food and fragrance industries.[1][2] The physical properties of this compound are critical for its handling, application, and safety considerations.

General and Thermodynamic Properties

The following table summarizes the key physical and thermodynamic properties of this compound.

PropertyValueSource(s)
Molecular Formula C7H14O2[2][4]
Molar Mass 130.19 g/mol [2]
Appearance Colorless liquid[2]
Odor Banana-like[2][5]
Density 0.876 g/cm³ at 25 °C[2][6]
Melting Point -71 °C (-96 °F; 202 K)[2]
Boiling Point 149 °C (300 °F; 422 K)[2][7][8]
Vapor Pressure 4 mmHg at 20 °C[6][9]
Vapor Density 4.5 (vs air)[4][6]
Autoignition Temp. 360 °C (680 °F)[5][6]
Solubility and Optical Properties

The solubility and optical characteristics of this compound are crucial for its use as a solvent and in analytical applications.

PropertyValueSource(s)
Solubility in Water 1.73 g/L at 25 °C[2][7]
Solubility in Organic Solvents Highly soluble in ethyl alcohol and other organic solvents[1][5]
LogP (Octanol/Water Partition Coeff.) 2.30[4]
Refractive Index (n20/D) 1.402[6][10]
Safety and Flammability

This compound is a flammable liquid, and proper safety precautions are necessary for its handling and storage.[5][11]

PropertyValueSource(s)
Flash Point 25 °C (77 °F) (closed cup)[5]
Lower Explosive Limit (LEL) 1.1%[3][5]
Upper Explosive Limit (UEL) 7.5%[3][5]
NFPA 704 Rating Health: 1, Flammability: 3, Reactivity: 0[3]

Chemical Properties and Reactions

This compound, as an ester, undergoes characteristic reactions such as hydrolysis and can be synthesized via esterification.

Synthesis of this compound (Fischer Esterification)

The most common method for synthesizing this compound is the Fischer esterification of 1-pentanol (B3423595) and acetic acid, catalyzed by a strong acid like sulfuric acid.[2][12] The reaction is an equilibrium process.[7][12]

Reaction: CH3COOH (Acetic Acid) + C5H11OH (1-Pentanol) ⇌ CH3COOC5H11 (this compound) + H2O (Water)

To favor the formation of the ester, an excess of one of the reactants (typically the less expensive one, acetic acid) is used, or a product (water) is removed as it forms.[12]

Hydrolysis of this compound

Hydrolysis is the reverse of esterification, where the ester is split into its constituent carboxylic acid and alcohol.[13][14] This reaction can be catalyzed by either an acid or a base.[13][14]

  • Acid-Catalyzed Hydrolysis : The ester is heated under reflux with a dilute acid (e.g., HCl or H2SO4). This reaction is reversible.[13][14]

    CH3COOC5H11 + H2O --(H+)--> CH3COOH + C5H11OH

  • Base-Promoted Hydrolysis (Saponification) : The ester is heated with a strong base like sodium hydroxide (B78521) (NaOH). This reaction is irreversible because the carboxylic acid is converted to its carboxylate salt.[13][14] The alcohol can be recovered by distillation, and the carboxylic acid can be regenerated by adding a strong acid to the remaining salt solution.[13]

    CH3COOC5H11 + NaOH → CH3COONa (Sodium Acetate) + C5H11OH (1-Pentanol)

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.

Synthesis via Fischer Esterification

This protocol is adapted from standard laboratory procedures for Fischer esterification.[5][7][15]

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H2SO4)

  • 5% Aqueous Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a 100 mL round-bottom flask, combine 20 mL of 1-pentanol and 25 mL of glacial acetic acid.[5]

  • Carefully add 5 mL of concentrated sulfuric acid to the mixture while swirling.[5] The reaction is exothermic.

  • Add a few boiling chips and set up the apparatus for reflux. Heat the mixture under reflux for 1 hour.[5]

  • Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel.[5]

  • Wash the organic layer sequentially with:

    • 50 mL of distilled water.[5]

    • Three 25 mL portions of 5% aqueous sodium bicarbonate solution to neutralize excess acid. (Caution: CO2 gas is evolved).[5]

    • Two 5 mL portions of saturated brine solution to aid in layer separation.[5]

  • Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous sodium sulfate.[5]

  • Decant the dried liquid into a clean round-bottom flask and purify the this compound via simple distillation, collecting the fraction that boils around 149 °C.[7][16]

Determination of Boiling Point

The boiling point can be determined using a simple distillation apparatus or a specialized micro boiling point apparatus (e.g., MelTemp).[17]

Procedure (Distillation Method):

  • Assemble a simple distillation apparatus with the purified this compound in the distilling flask.

  • Add a few boiling chips to ensure smooth boiling.

  • Heat the flask gently.

  • Record the temperature at which a stable ring of condensing vapor is established on the thermometer bulb and the first drop of distillate is collected. This temperature is the boiling point.[17]

Measurement of Refractive Index

An Abbe refractometer is commonly used for this measurement.[18]

Procedure:

  • Ensure the prisms of the refractometer are clean using ethanol (B145695) or acetone (B3395972) and a soft lens tissue.[11][18]

  • Place a few drops of the this compound sample onto the lower prism and close the prism assembly.[18]

  • Adjust the instrument to bring the light-dark interface into the field of view and align it with the crosshairs.[11]

  • Read the refractive index from the scale. Record the temperature, as the refractive index is temperature-dependent.[11][18]

  • Correct the measured refractive index to the standard temperature (usually 20°C) if necessary.[18]

Determination of Flash Point

The flash point is determined using a closed-cup apparatus, such as the Pensky-Martens or Abel apparatus, as this compound's flash point is below 70°C.[2][3]

Procedure (General Closed-Cup Method):

  • Place the sample of this compound into the test cup of the apparatus.

  • Heat the sample at a slow, constant rate (e.g., 1°C/min).[3]

  • At regular temperature intervals, apply an ignition source (a small flame) to the vapor space above the liquid surface.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapors to ignite with a brief flash.[3]

Protocol for Base-Promoted Hydrolysis (Saponification)

This protocol outlines the procedure for hydrolyzing this compound and monitoring the reaction.

Materials:

  • This compound

  • 1.0 M Sodium Hydroxide (NaOH) solution

  • Ethanol (50% aqueous solution)

  • Universal indicator or pH meter

  • Test tubes, water bath, titration apparatus

Procedure:

  • In a test tube, combine 1.0 mL of 50% ethanol, 1 drop of universal indicator, and 1 drop of 1.0 M NaOH. Mix thoroughly.[19]

  • Add 3 drops of this compound to the test tube and mix gently. Record the initial color/pH.[19]

  • Place the test tube in a water bath maintained at 50°C and start a timer.[19]

  • Monitor the color change (and thus the pH change) over time. As the NaOH is consumed during the hydrolysis, the pH will decrease.

  • To quantify the reaction rate, aliquots can be taken at different time intervals, the reaction quenched (e.g., by cooling in an ice bath), and the remaining NaOH titrated with a standard acid solution.[20]

Visualizations

The following diagrams illustrate the molecular structure and key reactions of this compound.

chemical_structure C1 CH3 C2 CH2 C3 CH2 C4 CH2 C5 CH2 O1 O C5->O1 C6 C O1->C6 O2 O C6->O2 C6->O2 C7 CH3 C6->C7

Caption: Chemical structure of this compound (C7H14O2).

fischer_esterification acetic_acid Acetic Acid (CH3COOH) catalyst H2SO4 (catalyst) Heat (Reflux) acetic_acid->catalyst pentanol 1-Pentanol (C5H11OH) pentanol->catalyst pentyl_acetate This compound (CH3COOC5H11) catalyst->pentyl_acetate water Water (H2O) catalyst->water ester_hydrolysis pentyl_acetate This compound reagent NaOH (aq) Heat pentyl_acetate->reagent sodium_acetate Sodium Acetate reagent->sodium_acetate pentanol 1-Pentanol reagent->pentanol

References

Pentyl Acetate: A Comprehensive Guide to Laboratory Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the safe handling, storage, and emergency procedures for pentyl acetate (B1210297) in a laboratory setting. Adherence to these guidelines is crucial for ensuring the safety of all personnel and the integrity of research activities.

Chemical and Physical Properties

Pentyl acetate, also known as n-amyl acetate or banana oil, is a colorless liquid with a characteristic banana-like odor.[1][2][3][4][5] It is a flammable liquid and its vapor can form explosive mixtures with air.[6][7] Understanding its physical and chemical properties is fundamental to its safe handling.

PropertyValueReferences
CAS Number 628-63-7[1][8][9][10]
Molecular Formula C7H14O2[3][10][11]
Molecular Weight 130.18 g/mol [1][3][11]
Appearance Clear, colorless liquid[1][2][4]
Odor Banana-like[1][2][3][4]
Boiling Point 148 - 149 °C[1][3][10][11]
Melting Point -70.8 to -71 °C[1][3][10][11]
Flash Point 23.9 to 40.0 °C (Closed Cup)[1][11][12]
Density 0.87 - 0.876 g/cm³ at 20-25 °C[1][10]
Vapor Density 4.5 (vs air)[1][11]
Vapor Pressure 4 - 5.17 mmHg[1][2]
Solubility Slightly soluble in water; soluble in ethyl alcohol[1][3]
Flammability Limits LEL: 1.1% UEL: 7.5%[1]
Autoignition Temperature 360 °C[1]

Hazard Identification and Classification

This compound is classified as a flammable liquid and poses several health hazards.[1][8]

Hazard ClassGHS CategoryHazard Statement
Flammable Liquids Category 3H226: Flammable liquid and vapor
Skin Corrosion/Irritation Category 3H316: Causes mild skin irritation
Hazardous to the Aquatic Environment, Acute Hazard Category 3H402: Harmful to aquatic life
Hazardous to the Aquatic Environment, Long-term Hazard Category 3H412: Harmful to aquatic life with long lasting effects

Supplemental Hazard Information: Repeated exposure may cause skin dryness or cracking (EUH066).[9]

Exposure Limits

Occupational exposure limits have been established to minimize the health risks associated with this compound inhalation.

OrganizationTWASTELReferences
OSHA (PEL) 100 ppm (525 mg/m³)-[1][5]
ACGIH (TLV) 50 ppm100 ppm[1][13]
NIOSH (REL) 100 ppm (525 mg/m³)-[5]
EU (IOELV) 50 ppm (270 mg/m³)100 ppm (540 mg/m³)[9]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn when handling this compound to prevent exposure.

Protection TypeSpecificationReferences
Eye/Face Protection Chemical safety goggles or face shield.[8][9][14][15]
Skin Protection Chemical-resistant gloves (e.g., tested to EN 374), flame-retardant antistatic protective clothing, and closed-toe shoes.[7][8][9][15]
Respiratory Protection If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[8][15]

Safe Handling and Storage Protocols

Handling
  • Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood.[8][9][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[1][8][9] No smoking.[1][8][9]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[1][8][14]

  • Tools: Use only non-sparking tools.[1][8][14]

  • Personal Hygiene: Wash hands thoroughly after handling.[1][9] Do not eat, drink, or smoke in the work area.[16]

Storage
  • Location: Store in a cool, dry, well-ventilated place away from direct sunlight and heat.[8][9]

  • Container: Keep containers tightly closed.[1][8]

  • Flammables Cabinet: Store in a dedicated flammables cabinet.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents and bases.[1][14]

Emergency Procedures

First Aid Measures
Exposure RouteFirst Aid ProtocolReferences
Inhalation Remove the victim to fresh air and keep them at rest in a comfortable breathing position.[1][8][14] Seek medical attention if you feel unwell.[1][8]
Skin Contact Immediately remove all contaminated clothing.[1][8][14] Rinse the skin with plenty of water.[1][8][14] If skin irritation occurs, get medical attention.[8]
Eye Contact Rinse cautiously with water for several minutes.[1][14] Remove contact lenses if present and easy to do so.[1][14] Continue rinsing for at least 15 minutes and consult an eye specialist.[1][8]
Ingestion Rinse mouth.[1][8] Do not induce vomiting.[15] Immediately drink 200-300 ml of water and seek medical attention.[8]
Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry powder, water spray, carbon dioxide (CO2), or foam.[6][8]

  • Unsuitable Extinguishing Media: Do not use a water jet.[8]

  • Specific Hazards: Vapors are heavier than air and may travel to a source of ignition and flash back.[7][14] Forms explosive mixtures with air at elevated temperatures.[6][7]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[15]

  • Procedure: Cool endangered containers with a water spray.[8]

Spill Cleanup Protocol
  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the area.[1][14][17]

  • Ventilate the Area: Ensure adequate ventilation.[1][18]

  • Evacuate Personnel: Evacuate non-essential personnel from the spill area.[8][17]

  • Contain the Spill: Prevent further leakage or spillage.[18] Use absorbent pads or socks to contain the spill.[17]

  • Absorb the Spill: Absorb the spill with an inert, non-combustible material such as sand, vermiculite, or activated carbon.[1][17]

  • Collect and Dispose: Collect the absorbed material using non-sparking tools and place it in a suitable, sealed container for disposal.[1][14]

  • Decontaminate: Clean the spill area thoroughly with a mild detergent solution.[17]

  • Waste Disposal: Dispose of the waste in accordance with all federal, state, and local regulations.[1][8]

Visualized Workflows

The following diagrams illustrate key safety and logical workflows for handling this compound in the laboratory.

HazardCommunicationWorkflow This compound Hazard Communication Workflow cluster_recognition Hazard Recognition cluster_control Control Measures cluster_response Emergency Response Review SDS Review SDS Identify Hazards Identify Hazards Review SDS->Identify Hazards Provides data Assess Risks Assess Risks Identify Hazards->Assess Risks Informs Implement Engineering Controls Implement Engineering Controls Assess Risks->Implement Engineering Controls Use PPE Use PPE Assess Risks->Use PPE Follow Safe Work Practices Follow Safe Work Practices Assess Risks->Follow Safe Work Practices Safe Handling Safe Handling Implement Engineering Controls->Safe Handling Use PPE->Safe Handling Follow Safe Work Practices->Safe Handling First Aid First Aid Spill Response Spill Response Fire Response Fire Response Emergency Event Emergency Event Safe Handling->Emergency Event If incident occurs Emergency Event->First Aid Emergency Event->Spill Response Emergency Event->Fire Response

Caption: this compound Hazard Communication Workflow.

SpillResponseDecisionTree This compound Spill Response Decision Tree Spill Occurs Spill Occurs Assess Spill Size and Risk Assess Spill Size and Risk Spill Occurs->Assess Spill Size and Risk Small Spill (<1L) & Contained Small Spill (<1L) & Contained Assess Spill Size and Risk->Small Spill (<1L) & Contained Small & Controllable Large Spill (>1L) or Uncontrolled Large Spill (>1L) or Uncontrolled Assess Spill Size and Risk->Large Spill (>1L) or Uncontrolled Large or Uncontrolled Trained Personnel Cleanup Trained Personnel Cleanup Small Spill (<1L) & Contained->Trained Personnel Cleanup Evacuate Area Evacuate Area Large Spill (>1L) or Uncontrolled->Evacuate Area Alert Supervisor & EHS Alert Supervisor & EHS Evacuate Area->Alert Supervisor & EHS Report Incident Report Incident Alert Supervisor & EHS->Report Incident Eliminate Ignition Sources Eliminate Ignition Sources Trained Personnel Cleanup->Eliminate Ignition Sources Wear Appropriate PPE Wear Appropriate PPE Eliminate Ignition Sources->Wear Appropriate PPE Contain and Absorb Spill Contain and Absorb Spill Wear Appropriate PPE->Contain and Absorb Spill Collect and Dispose of Waste Collect and Dispose of Waste Contain and Absorb Spill->Collect and Dispose of Waste Decontaminate Area Decontaminate Area Collect and Dispose of Waste->Decontaminate Area Decontaminate Area->Report Incident

Caption: this compound Spill Response Decision Tree.

References

In-Depth Technical Guide: Toxicological Profile of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for pentyl acetate (B1210297). The information is compiled from various safety data sheets and scientific databases to support risk assessment and safe handling practices in professional settings.

Acute Toxicity

Pentyl acetate exhibits low acute toxicity via oral, dermal, and inhalation routes of exposure.[1]

Table 1: Acute Toxicity Data for this compound

Route of AdministrationSpeciesTest Guideline (Similar to)ValueReference
OralRatOECD Guideline 401LD50: > 5,000 mg/kg[1]
OralRabbitNot SpecifiedLD50: 7,400 mg/kg
OralRatNot SpecifiedLD50: 6,500 mg/kg[2][3]
OralRatNot SpecifiedLD50: > 1600 mg/kg[4]
DermalRabbitOECD Guideline 402LD50: 8,300 mg/kg[1]
DermalRabbitOECD Guideline 402LD50: > 14,000 mg/kg[1]
Inhalation (vapour)RatOECD Guideline 403LC50 (4h): > 19.25 mg/L[1]
Experimental Protocols
  • Oral LD50 (similar to OECD Guideline 401): This study likely involved the administration of single doses of this compound to a group of rats via gavage. The animals would have been observed for a set period (typically 14 days) for signs of toxicity and mortality. The LD50 value, the dose estimated to cause mortality in 50% of the test animals, was then determined.

  • Dermal LD50 (similar to OECD Guideline 402): In this protocol, this compound was likely applied to the shaved skin of rabbits for a 24-hour period. The animals were then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

  • Inhalation LC50 (similar to OECD Guideline 403): This study would have exposed rats to a specific concentration of this compound vapor for a 4-hour period. The animals were then observed for toxic effects and mortality over a 14-day period to determine the LC50, the concentration of the substance in the air that is lethal to 50% of the test animals. No mortality was observed at the tested concentration.[1]

Irritation and Sensitization

Table 2: Irritation and Sensitization Data for this compound

EndpointSpeciesTest Guideline (Similar to)ResultReference
Skin IrritationRabbitOECD Guideline 404Slightly irritating[1]
Eye IrritationNot SpecifiedNot SpecifiedNot irritating[1]
Skin SensitizationAnimal StudiesNot SpecifiedNot sensitizing[1]
Experimental Protocols
  • Skin Corrosion/Irritation (similar to OECD Guideline 404): This test involves applying the substance to the skin of a test animal (typically a rabbit) and observing for signs of irritation, such as redness and swelling, over a period of time. This compound was found to be slightly irritating to the skin.[1] Prolonged contact may cause skin dryness or cracking.[1]

  • Eye Irritation: While a specific guideline is not cited, standard tests involve instilling the substance into the eye of a test animal and observing for signs of irritation to the cornea, iris, and conjunctiva. This compound was found to be not irritating to the eyes.[1]

  • Skin Sensitization: Animal studies, likely following a protocol similar to the guinea pig maximization test (OECD Guideline 406), were conducted to assess the potential for this compound to cause an allergic contact dermatitis. The results indicated that it is not a skin sensitizer.[1]

Repeated Dose Toxicity

No adverse effects were observed in animal studies following repeated inhalative exposure to this compound.[1]

Genotoxicity

Table 3: Genotoxicity Data for this compound

Test SystemResultReference
Bacterial Reverse Mutation Assay (Ames test)Not mutagenic[1]
In vitro Mammalian Cell Gene Mutation TestNot mutagenic[1]
Experimental Protocols
  • Bacterial Reverse Mutation Assay (Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect gene mutations. The substance was not found to be mutagenic in bacteria.[1]

  • In vitro Mammalian Cell Gene Mutation Test: This assay assesses the potential of a substance to induce gene mutations in cultured mammalian cells. This compound was not mutagenic in this system.[1]

Carcinogenicity

There is no data available on the carcinogenicity of this compound.[1]

Reproductive and Developmental Toxicity

  • Reproductive Toxicity: Animal studies gave no indication of a fertility-impairing effect.[1] The results were determined in a screening test (OECD 421/422).[1]

  • Developmental Toxicity: No indications of a developmental toxic or teratogenic effect were seen in animal studies.[1]

Experimental Protocols
  • Reproduction/Developmental Toxicity Screening Test (OECD 421/422): These screening tests provide initial information on the potential reproductive and developmental toxicity of a substance. They typically involve exposing male and female rats to the substance before and during mating, and for females, throughout gestation and lactation. The offspring are then examined for any adverse effects.

Specific Target Organ Toxicity (STOT)

  • Single Exposure: Based on the available information, there is no specific target organ toxicity to be expected after a single exposure.[1]

  • Repeated Exposure: No adverse effects were observed after repeated inhalative exposure in animal studies.[1]

Metabolism

This compound is expected to be readily hydrolyzed in the body. This metabolic process breaks down the ester into acetic acid and its corresponding alcohol, pentanol.[5]

This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis Acetic Acid Acetic Acid Hydrolysis->Acetic Acid Pentanol Pentanol Hydrolysis->Pentanol cluster_0 Preparation cluster_1 Administration cluster_2 Observation cluster_3 Conclusion Dose_Selection Dose Range-Finding Study Dosing Single Oral Gavage of this compound Dose_Selection->Dosing Animal_Acclimatization Animal Acclimatization (Rats) Animal_Acclimatization->Dosing Clinical_Signs Observation for Clinical Signs of Toxicity Dosing->Clinical_Signs Mortality_Check Mortality Check (Daily) Clinical_Signs->Mortality_Check Body_Weight Body Weight Measurement Clinical_Signs->Body_Weight Necropsy Gross Necropsy of all Animals Mortality_Check->Necropsy Body_Weight->Necropsy LD50_Calculation Statistical Calculation of LD50 Necropsy->LD50_Calculation

References

An In-depth Technical Guide to the Thermodynamic Properties of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of pentyl acetate (B1210297). The information is curated for professionals in research and development who require precise data and methodologies for process modeling, safety assessments, and formulation development.

Introduction to Pentyl Acetate

This compound, also known as n-amyl acetate, is an organic compound and an ester with the chemical formula C7H14O2.[1][2] It is a colorless liquid recognized by its characteristic banana-like odor.[3][4] Due to its solvent properties and pleasant aroma, it finds applications in various industries, including the manufacturing of lacquers, photographic film, and as an artificial flavoring agent. A thorough understanding of its thermodynamic properties is crucial for optimizing its use, ensuring safe handling, and predicting its behavior under different process conditions.

Core Thermodynamic Properties

The fundamental thermodynamic properties of this compound are summarized in the tables below, providing a quick reference for key quantitative data.

Table 1: Fundamental Physical and Thermodynamic Properties of this compound
PropertyValueUnitsConditionsSource(s)
Molecular Weight130.185 g/mol -[2]
Boiling Point142-149°Cat 760 mmHg[5][6]
420 (± 7)K-[7]
Melting Point-70.8°C-[2]
-100°C-[5][6]
202.35K-[7]
Density0.876g/mLat 25 °C[5][6]
0.88--[3]
Vapor Pressure4mmHgat 20 °C[5][6]
5.17mmHg-[3]
3.9 (± 0.3)mmHgat 25°C[2]
Vapor Density4.5(vs air)-[5][6]
Flash Point25°Cclosed cup[8]
91°F-[3]
Autoignition Temperature680°F-[5][6]
Refractive Index1.402n20/D-[6][9]
Table 2: Enthalpy and Heat Capacity Data for this compound
PropertyValueUnitsConditionsSource(s)
Enthalpy of Vaporization (ΔvapH)43.2kJ/molat 344 K[1]
Enthalpy of Combustion (ΔcH°liquid)-4372.13kJ/molStandard conditions[7][10]
Liquid Phase Heat Capacity (Cp,liquid)276.1J/(mol·K)at 304.0 K[7][10]
Table 3: Critical Properties of this compound
PropertyValueUnitsSource(s)
Critical Temperature (Tc)600K[7]
Critical Pressure (Pc)26.85bar[7]
2.8atm[11]
Critical Density (ρc)2.131mol/l[7]

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties relies on precise and validated experimental methodologies. The following sections detail the protocols for measuring key parameters of this compound.

Vapor Pressure Measurement

Vapor pressure is a critical property for safety assessments and process design, especially in distillation and evaporation processes.

  • Ebullioscopic Method: This direct method involves measuring the boiling temperature of the liquid at various controlled pressures.[12][13]

    • A sample of this compound is placed in a specialized equilibrium still.[13]

    • The system pressure is set and controlled by a vacuum pump and a manometer.[13]

    • The liquid is heated until it boils, and the temperature is recorded with a precision thermometer once a stable equilibrium between the liquid and vapor phases is achieved.[13]

    • The process is repeated at different pressures to obtain a set of vapor pressure-temperature data points.[13]

  • Thermogravimetric Analysis (TGA): This is an indirect method that can be useful for rapid screening.[12]

    • A small sample of this compound is placed in a crucible within a TGA instrument.

    • The sample is heated at a controlled rate under a controlled atmosphere.

    • The mass loss of the sample due to evaporation is continuously monitored as a function of temperature.

    • The vapor pressure can be calculated from the rate of mass loss using appropriate kinetic models and calibration with standards.[12]

Heat Capacity Measurement

Heat capacity data is essential for energy balance calculations in heating and cooling processes.

  • Differential Scanning Calorimetry (DSC): DSC is a widely used technique for measuring the heat capacity of liquids with milligram-sized samples.[14][15]

    • A baseline is established by running the DSC with two empty, hermetically sealed aluminum pans.

    • A sapphire standard of known mass and heat capacity is placed in the sample pan and heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.[14]

    • The sapphire standard is replaced with a known mass of this compound in a hermetically sealed pan, and the same temperature program is run.

    • The heat flow difference between the sample and the reference pan is measured.[14]

    • The specific heat capacity at constant pressure (Cp) is calculated by comparing the heat flow to the sample with the heat flow to the sapphire standard and the baseline.[14] A "Heat-Cool" approach, involving both heating and cooling segments, can improve accuracy.[14]

Enthalpy of Vaporization Measurement

The enthalpy of vaporization is the energy required to transform a given quantity of a substance from a liquid into a gas at a given pressure.

  • Calorimetric Method: This is a direct measurement of the heat absorbed during vaporization.[16][17]

    • A known mass of this compound is placed in a vaporization vessel within a calorimeter.[16]

    • The liquid is vaporized at a constant temperature, often below its boiling point, by passing a stream of inert gas over it.[16]

    • The continuous removal of vapor disturbs the liquid-vapor equilibrium, leading to further vaporization.[16]

    • The heat absorbed from the calorimeter during this endothermic process is measured, which corresponds to the enthalpy of vaporization.[16]

  • Calculation from Vapor Pressure Data (Clausius-Clapeyron Equation): The enthalpy of vaporization can be determined from the relationship between vapor pressure and temperature.[18]

    • Vapor pressure data is collected at various temperatures using a method like ebulliometry.

    • The natural logarithm of the vapor pressure (ln P) is plotted against the inverse of the absolute temperature (1/T).[18]

    • According to the Clausius-Clapeyron equation, the slope of this plot is equal to -ΔHvap/R, where R is the ideal gas constant.[18]

    • The molar enthalpy of vaporization (ΔHvap) is calculated from the slope of the resulting straight line.[18]

Density Measurement

Density is a fundamental physical property used in quality control and for converting between mass and volume.

  • Pycnometry: This method relies on determining the mass of a precisely known volume of the liquid.[19][20]

    • A pycnometer, which is a glass flask with a specific, calibrated volume, is weighed when empty.[20]

    • It is then filled with this compound, ensuring the liquid reaches the calibration mark, and any excess is removed.

    • The filled pycnometer is weighed again at a controlled temperature.[19]

    • The density is calculated by dividing the mass of the liquid (filled weight minus empty weight) by the calibrated volume of the pycnometer.[20][21]

  • Vibrating Tube Density Meter: This technique offers high precision and is suitable for measurements under pressure.[19]

    • The sample of this compound is introduced into a U-shaped glass tube inside the instrument.[19]

    • The tube is electronically excited to vibrate at its natural frequency.

    • The instrument measures this frequency, which is directly related to the density of the liquid in the tube—a higher density results in a lower vibration frequency.[19]

    • The density is calculated based on a prior calibration with fluids of known density, such as dry air and pure water.[19]

Visualization of Thermodynamic Relationships

The interplay between key thermodynamic properties can be visualized to better understand their dependencies. The following diagram illustrates the relationship between temperature, vapor pressure, and the resulting enthalpy of vaporization as derived from the Clausius-Clapeyron equation.

Thermodynamic_Properties_Relationship cluster_experimental Experimental Measurement cluster_calculation Derived Property cluster_equation Governing Principle T Temperature (T) CC_Eq Clausius-Clapeyron Equation ln(P) vs 1/T T->CC_Eq Input P Vapor Pressure (P) P->CC_Eq Input Hvap Enthalpy of Vaporization (ΔHvap) CC_Eq->Hvap Determines Slope (-ΔHvap/R)

Caption: Relationship between experimental data and derived enthalpy of vaporization.

References

The Elusive Crystalline State of Pentyl Acetate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for researchers, scientists, and drug development professionals on the structural and physicochemical properties of pentyl acetate (B1210297), a common ester with a notable absence of a publicly documented crystal structure.

Introduction

Pentyl acetate, also known as amyl acetate, is an organic ester with the chemical formula C7H14O2.[1][2] It is a colorless liquid at room temperature, recognized for its characteristic banana-like scent.[1][2][3] This compound is a condensation product of acetic acid and 1-pentanol.[1] While extensively used as a solvent in various industries and as a flavoring and fragrance agent, its solid-state and crystallographic properties are not well-documented in publicly accessible literature.[4][5] This guide provides a comprehensive summary of the known physicochemical properties of this compound and addresses the current void in crystallographic data.

Physicochemical Properties

This compound is characterized by its liquid state under standard conditions, with a melting point well below freezing.[6][7] Its physical and chemical characteristics are crucial for its applications, particularly its solvent properties which are attributed to its relatively nonpolar nature.[8]

Table 1: Physicochemical Data of this compound

PropertyValueSource
Molecular FormulaC7H14O2[1][2]
Molecular Weight130.19 g/mol [1]
AppearanceColorless liquid[1][2]
OdorBanana-like[1][2][3]
Melting Point-70.8 °C[6][7]
Boiling Point149 °C[1][7]
Density0.876 g/cm³[1]
Water Solubility1.7 mg/mL at 20 °C[6]
logP (Octanol/Water Partition Coefficient)2.30[6]

Crystal Structure: An Unresolved Matter

A thorough search of scientific databases reveals a lack of publicly available, experimentally determined crystal structure data for this compound. The substance's low melting point of -70.8 °C necessitates cryogenic conditions for any potential crystallization and subsequent X-ray diffraction analysis.[6] While computational models and 3D structures for molecular dynamics and docking simulations may exist, as suggested by a failed request for "X-Ray - Docking Files" from one database, these are not substitutes for a determined crystal structure.[9]

The absence of a crystal structure in the literature prevents a detailed discussion of its unit cell, space group, and other crystallographic parameters.

Experimental Protocols

Due to the lack of a reported crystal structure for this compound, no established and cited experimental protocols for its crystallization and single-crystal X-ray diffraction are available.

A hypothetical workflow for determining the crystal structure of a low-melting-point compound like this compound would involve in-situ crystallization on a diffractometer.

G Hypothetical Workflow for Low-Temperature Crystallography cluster_sample_prep Sample Preparation cluster_crystallization In-situ Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement A High-Purity This compound B Capillary Mounting A->B Load into capillary C Controlled Cooling (Cryostream) B->C Mount on diffractometer D Crystal Growth Monitoring C->D Induce crystallization E Data Collection D->E Select suitable crystal F Structure Solution E->F Process diffraction data G Structure Refinement F->G H Validation G->H

A hypothetical workflow for determining the crystal structure of this compound.

Conclusion

While this compound is a well-characterized liquid with numerous industrial applications, its solid-state crystal structure remains undetermined or, at the very least, is not publicly available. The data presented herein summarizes its key physicochemical properties. Future research involving low-temperature crystallography would be necessary to elucidate the solid-state packing and intermolecular interactions of this simple yet important ester. The lack of a defined crystal structure and any associated biological signaling pathways in the provided search results precludes the creation of further detailed diagrams as per the initial request.

References

Methodological & Application

Application Notes and Protocols for the Gas Chromatographic Analysis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), also known as amyl acetate, is a carboxylic acid ester recognized for its characteristic banana or pear-like odor.[1] It exists as several isomers, including n-pentyl acetate, isopentyl acetate (isoamyl acetate), and sec-pentyl acetate, each contributing uniquely to the aroma and flavor profiles of various products. In the pharmaceutical, food and beverage, and fragrance industries, the accurate qualitative and quantitative analysis of this compound and its isomers is crucial for quality control, formulation development, and regulatory compliance.

Gas chromatography (GC) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound.[2] Coupled with detectors such as the Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC provides high sensitivity, reproducibility, and selectivity for the analysis of these esters in diverse and complex matrices.[2][3]

These application notes provide detailed methodologies and protocols for the analysis of this compound using gas chromatography.

Data Presentation

Table 1: GC-FID Parameters for the Analysis of this compound Isomers
ParameterMethod 1: Analysis of n-Amyl Acetate and Isoamyl Acetate in Air SamplesMethod 2: Isothermal Analysis of Amyl Acetate and Isoamyl Acetate in Alcoholic BeveragesMethod 3: Temperature-Programmed Analysis of n-Pentyl Acetate
Gas Chromatograph GC system equipped with a Flame Ionization Detector (FID)GC system equipped with a Flame Ionization Detector (FID)GC system with FID
Column DB-Wax, 60 m x 0.32 mm i.d., 0.5 µm film thicknessCapable of separating amyl acetate and isoamyl acetateInertCap 1
Carrier Gas HeliumHelium, 40 mL/minHelium, 160 kPa
Injection Mode Not specifiedNot specifiedSplit, 150 mL/min split flow
Injector Temperature Not specified150°CNot specified
Oven Temperature Program Not specified100°C Isothermal40°C, ramp at 5°C/min to 220°C
Detector Flame Ionization Detector (FID)Flame Ionization Detector (FID)Flame Ionization Detector (FID)
Detector Temperature Not specified150°CNot specified
Internal Standard Recommended for improved accuracyNot specifiedNot specified
Retention Index (n-Pentyl Acetate) Not applicableNot applicable894
Source OSHA Partially Validated Method[4]Journal of the AOAC INTERNATIONAL[5]GL Sciences Technical Note[6]

Experimental Protocols

Protocol 1: Analysis of n-Amyl Acetate and Isoamyl Acetate in Workplace Air (OSHA Method)

This protocol is based on a partially validated method from the Occupational Safety and Health Administration (OSHA) for monitoring workplace air.[4]

1. Sample Collection:

  • Workplace air is drawn through glass sampling tubes containing coconut shell charcoal using a personal sampling pump.

2. Sample Preparation (Extraction):

  • The charcoal from the sampling tube is transferred to a vial.

  • Samples are extracted with a solution of 99:1 carbon disulfide:N,N-dimethylformamide.

  • The mixture is agitated for 30 minutes to ensure complete extraction of the analytes.[4]

  • The resulting solution is then ready for GC-FID analysis.

3. GC-FID Analysis:

  • Utilize the parameters outlined in Table 1, Method 1.

  • An internal standard is recommended for accurate quantification.

Protocol 2: Analysis of Amyl Acetate and Isoamyl Acetate in Alcoholic Beverages

This protocol is adapted from a method for the determination of these esters in alcoholic beverages.[5]

1. Sample Preparation (Liquid-Liquid Extraction):

  • Take a 25 mL sample of the alcoholic beverage and place it in a separatory funnel.

  • If the ethanol (B145695) concentration is high, dilute it to 5-10% with distilled water.

  • Add sodium chloride (NaCl) to the funnel with shaking until the solution is saturated.

  • Add 7.5 mL of pentane (B18724) and shake vigorously for 2-3 minutes.

  • Allow the layers to separate and collect the organic (pentane) phase.

  • Repeat the extraction of the aqueous phase three more times with 7.5 mL aliquots of pentane.

  • Combine the four pentane extracts in a 25 mL volumetric flask and bring to volume with pentane.

  • Add approximately 10 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) to the combined extract to remove any residual water.

  • If the expected concentration of the analytes is high, dilute the sample to fall within the linear range of the calibration curve (e.g., 5-50 ppm).[5]

2. GC-FID Analysis:

  • Inject the prepared sample into the GC-FID system using the isothermal conditions specified in Table 1, Method 2.

Protocol 3: General Purpose Temperature-Programmed GC-FID Analysis of n-Pentyl Acetate

This protocol provides a general-purpose method for the analysis of n-pentyl acetate using a temperature-programmed GC run.

1. Sample Preparation:

  • For liquid samples, a simple "dilute and shoot" approach is often sufficient. Dissolve the sample in a suitable volatile solvent (e.g., hexane, ethyl acetate) to a concentration within the detector's linear range.

  • For more complex matrices, an extraction technique such as liquid-liquid extraction (as described in Protocol 2) or solid-phase microextraction (SPME) may be necessary to isolate the analyte and remove interfering substances.

2. GC-FID Analysis:

  • Configure the GC-FID system according to the parameters in Table 1, Method 3.

  • This temperature-programmed method is suitable for separating compounds with a wider range of boiling points.

Mandatory Visualization

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Air, Beverage, Raw Material) Extraction Extraction (e.g., LLE, SPME, Solvent Extraction) Sample->Extraction Dilution Dilution & Filtration Extraction->Dilution Vial Autosampler Vial Dilution->Vial Injector GC Injector Vial->Injector Column GC Column (Separation of Analytes) Injector->Column Detector Detector (FID or MS) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification & Reporting Integration->Quantification

Caption: A generalized workflow for the gas chromatographic analysis of this compound.

LLE_Protocol start Start: 25 mL Alcoholic Beverage saturate Saturate with NaCl start->saturate add_pentane Add 7.5 mL Pentane saturate->add_pentane shake Shake Vigorously (2-3 min) add_pentane->shake separate Collect Pentane Layer shake->separate repeat Repeat Extraction 3x separate->repeat repeat->add_pentane no combine Combine Pentane Extracts repeat->combine yes dry Dry with Anhydrous Na₂SO₄ combine->dry analyze Analyze by GC-FID dry->analyze

Caption: Protocol for the liquid-liquid extraction of this compound from beverages.

References

Pentyl Acetate: A Sustainable Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), a bio-derived solvent with a characteristic fruity aroma, is emerging as a sustainable and effective alternative to conventional organic solvents in a variety of chemical transformations. Its favorable safety profile, biodegradability, and versatile solvency make it an attractive option for researchers and professionals in the pharmaceutical and chemical industries seeking to implement greener synthetic routes. This document provides an overview of the properties of pentyl acetate and detailed protocols for its application as a solvent in key organic reactions.

Properties of this compound

This compound is a colorless liquid with a scent reminiscent of bananas and apples.[1] It is an ester formed from the reaction of pentanol (B124592) and acetic acid.[2] Its physical and chemical properties are summarized in the table below, highlighting its suitability as a reaction solvent.

PropertyValueReference
Chemical FormulaC7H14O2[1]
Molecular Weight130.18 g/mol
Boiling Point142-149 °C
Melting Point-100 °C
Density0.876 g/mL at 25 °C
Solubility in WaterLimited[3]
Solubility in Organic SolventsHigh[3]
Flash Point31.1 °C[4]
Autoignition Temperature680 °F (360 °C)[5]

As a green solvent, this compound offers several advantages, including low toxicity and ready biodegradability, reducing its environmental impact compared to many traditional solvents.[2]

Applications in Organic Reactions

This compound's utility as a solvent spans a range of organic reactions, from enzymatic synthesis to amidation reactions. Its performance in these transformations demonstrates its potential as a viable substitute for less environmentally friendly solvents.

Enzymatic Esterification

This compound is not only a product of enzymatic reactions but can also serve as a medium for other biotransformations. The enzymatic synthesis of this compound itself, often utilizing immobilized lipases, has been extensively studied and provides a model for other lipase-catalyzed reactions that could be performed in this solvent.[1][6][7]

Reaction Scheme: Lipase-Catalyzed Synthesis of this compound

G cluster_reactants Reactants cluster_enzyme Catalyst cluster_products Products Acetic_Acid Acetic Acid Lipozyme_435 Immobilized Lipase (B570770) (Lipozyme® 435) Acetic_Acid->Lipozyme_435 1. Binds Pentan-1-ol Pentan-1-ol Pentan-1-ol->Lipozyme_435 2. Binds Pentyl_Acetate This compound Lipozyme_435->Pentyl_Acetate 3. Releases Water Water Lipozyme_435->Water 4. Releases

Caption: Enzymatic synthesis of this compound.

Experimental Protocol: Lipase-Catalyzed Synthesis of this compound

This protocol is adapted from studies on the enzymatic synthesis of this compound and serves as a general guideline for lipase-catalyzed esterification.[1][7]

Materials:

  • Acetic acid

  • Pentan-1-ol

  • Immobilized lipase (e.g., Lipozyme® 435)

  • This compound (as solvent, optional for other esterifications)

  • Glass reactor with temperature control and stirring

Procedure:

  • To a 50 mL glass reactor, add acetic acid and pentan-1-ol. For solvent-free conditions, an excess of the alcohol is often used.

  • Add the immobilized lipase to the reaction mixture.

  • Maintain the reaction temperature at a moderate level, typically between 30-70 °C, with constant stirring.

  • Monitor the reaction progress by analyzing samples periodically using gas chromatography (GC) to determine the concentration of the ester product.

  • Upon completion, the immobilized enzyme can be recovered by simple filtration for potential reuse.

  • The product can be purified by distillation.

Quantitative Data for Enzymatic Synthesis of this compound

Molar Ratio (Alcohol:Acid)Temperature (°C)Reaction Time (h)Conversion (%)Reference
2:1608>80[2]
1:1 (solvent-free)Not specified20~5[2]
Amidation Reactions

This compound can be employed as a reactant in amidation reactions, for example, with ethanolamine (B43304) to produce N-(2-hydroxyethyl) acetamide, an important intermediate in the synthesis of various commercial products.[6]

Reaction Scheme: Reaction of this compound with Ethanolamine

G Pentyl_Acetate This compound Reaction Reaction (with or without catalyst) Pentyl_Acetate->Reaction Ethanolamine Ethanolamine Ethanolamine->Reaction N_HEA N-(2-hydroxyethyl) acetamide Reaction->N_HEA Pentanol 1-Pentanol Reaction->Pentanol

Caption: Amidation of this compound.

Experimental Protocol: Reaction of this compound with Ethanolamine

This protocol is based on the study of the catalytic and non-catalytic interaction between this compound and ethanolamine.[6]

Materials:

  • This compound

  • Ethanolamine

  • Catalyst (optional, e.g., H-cation exchange resin, OH-anion exchange resin, p-toluenesulfonic acid, or potassium hydroxide)

  • Round-bottomed flask with a reflux condenser and magnetic stirrer

  • Silicone oil bath for heating

Procedure:

  • In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, combine this compound and ethanolamine.

  • If a catalyst is used, add it to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (e.g., 110-130 °C) using a silicone oil bath, with constant stirring (e.g., 400 min-1).

  • Monitor the reaction progress over time by taking aliquots and analyzing them to determine the conversion of this compound and the yield of the amide product.

  • After the desired reaction time, cool the mixture to room temperature.

  • The product can be isolated and purified using appropriate techniques such as distillation.

Quantitative Data for the Reaction of this compound with Ethanolamine

CatalystTemperature (°C)Reaction Time (min)Product Yield (%)Reference
None12018068.9[6]
H-cation exchange resin12018084.1 - 97.9[6]
OH-anion exchange resin12018084.1 - 97.9[6]
p-toluenesulfonic acid12018084.1 - 97.9[6]
Potassium hydroxide12018084.1 - 97.9[6]

Conclusion

This compound presents a compelling case as a green and versatile solvent for a range of organic reactions. Its favorable physical properties, combined with its low toxicity and biodegradability, make it an excellent candidate for replacing more hazardous solvents in both academic research and industrial processes. The provided protocols for enzymatic esterification and amidation reactions serve as a starting point for exploring the broader applicability of this compound in modern, sustainable organic synthesis. Further research into its use in other reaction classes, such as cross-coupling and cycloaddition reactions, is warranted and expected to expand its role in green chemistry.

References

Application Notes and Protocols for the Synthesis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl acetate (B1210297), an ester with a characteristic banana-like odor, is synthesized through the Fischer esterification of pentanol (B124592) and acetic acid.[1][2] This process is a common example of an acid-catalyzed condensation reaction in organic chemistry.[3] The following protocol details the synthesis, purification, and characterization of pentyl acetate, providing a reproducible method for laboratory-scale production. An alternative method utilizing acetic anhydride (B1165640) is also described, which can lead to a more complete and rapid reaction.[4]

Experimental Protocols

Two primary methods for the synthesis of this compound are presented below: Fischer Esterification using acetic acid and a method employing acetic anhydride.

Method 1: Fischer Esterification using Acetic Acid and 1-Pentanol (B3423595)

This protocol is adapted from the classical Fischer esterification procedure.[1][5]

Materials:

  • 1-Pentanol (Amyl alcohol)

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling Chips

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Heating mantle or sand bath

  • Separatory funnel

  • Erlenmeyer flasks

  • Distillation apparatus

  • Graduated cylinders

  • Beakers

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, combine 15 mL of 1-pentanol and 20 mL of glacial acetic acid.[6] Swirl the flask to mix the reactants.

  • Catalyst Addition: Carefully add 4 mL of concentrated sulfuric acid to the mixture while swirling.[6] Caution: This reaction is exothermic and will generate heat.

  • Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to reflux using a heating mantle or sand bath for 1 hour.[6][7]

  • Workup - Washing: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel. Add 55 mL of cold water and rinse the reaction flask with 10 mL of cold water, adding the rinsing to the separatory funnel.[6] Separate and discard the lower aqueous layer.

  • Neutralization: Wash the organic layer with two 25 mL portions of 5% sodium bicarbonate solution to neutralize any unreacted acetic acid and the sulfuric acid catalyst.[6] Caution: Carbon dioxide gas will be evolved, causing pressure buildup in the separatory funnel. Vent the funnel frequently. After the final wash, check the aqueous layer with litmus (B1172312) paper to ensure it is basic.

  • Final Wash: Wash the organic layer with 25 mL of water, followed by 5 mL of saturated sodium chloride solution to aid in the separation of the layers and remove excess water.[6] Separate and discard the lower aqueous layer.

  • Drying: Transfer the organic layer (the crude this compound) to a clean, dry Erlenmeyer flask and dry it over 2 g of anhydrous magnesium sulfate or sodium sulfate.[6][8]

  • Purification - Distillation: Decant the dried ester into a clean, dry distillation flask. Add a few boiling chips and distill the liquid.[6] Collect the fraction that boils between 142°C and 149°C.

Method 2: Synthesis using Acetic Anhydride and 1-Pentanol

This method utilizes a more reactive carboxylic acid derivative, acetic anhydride, which can result in a higher yield and a faster reaction.[4]

Materials:

  • 1-Pentanol

  • Acetic Anhydride

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Water

  • Boiling Chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 10.0 mL (8.15 g, 0.0925 mol) of 1-pentanol with 9.7 mL (11 g, 0.10 mol) of acetic anhydride.[4]

  • Catalyst Addition: Carefully add a few drops of concentrated sulfuric acid to act as a catalyst. The reaction is exothermic and will become hot.[4]

  • Reaction: The reaction is rapid and may not require external heating.[4] Once the initial exothermic reaction subsides, the mixture can be gently heated under reflux for a short period to ensure completion.

  • Workup and Purification: The workup involves washing the reaction mixture with water to remove the acetic acid byproduct.[4] The resulting ester is then purified by distillation, collecting the fraction boiling in the appropriate range for this compound.[4]

Data Presentation

ParameterFischer Esterification (Method 1)Acetic Anhydride Method (Method 2)Reference
Reactants 1-Pentanol, Acetic Acid1-Pentanol, Acetic Anhydride[1][4]
Catalyst Concentrated H₂SO₄Concentrated H₂SO₄[1][4]
Reaction Time 1 hour refluxRapid, exothermic[4][6]
Yield Not specified in detail, but this is a standard undergraduate experiment.71%[4]
Product Boiling Point 142-149 °C144-150 °C[4]
Product Appearance Clear liquidClear liquid[4]
Product Odor Banana-likeRipe bananas[4][9]

Mandatory Visualization

experimental_workflow Experimental Workflow for this compound Synthesis (Fischer Esterification) A 1. Mixing Reactants (1-Pentanol, Acetic Acid) B 2. Catalyst Addition (Conc. H₂SO₄) A->B Careful Addition C 3. Reflux (1 hour) B->C Heating D 4. Workup (Water Wash) C->D Cooling E 5. Neutralization (NaHCO₃ Wash) D->E F 6. Final Wash (Brine Wash) E->F G 7. Drying (Anhydrous MgSO₄) F->G H 8. Purification (Distillation) G->H I This compound (Final Product) H->I Collect Fraction 142-149 °C

Caption: Workflow for this compound Synthesis.

References

Application Notes and Protocols for the Quantification of Pentyl Acetate in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297) (n-amyl acetate), an ester known for its characteristic banana or pear-like odor, is a significant compound in various industries.[1][2] It is utilized as a flavoring agent in foods and confectionery, a fragrance component in perfumes and cosmetics, and a solvent in the manufacturing of lacquers and photographic films.[2][3] In the pharmaceutical and drug development sectors, the precise quantification of pentyl acetate is crucial for quality control of raw materials, monitoring chemical synthesis reactions, and analyzing volatile organic compounds in final products.[4]

This document provides detailed methodologies for the quantitative analysis of this compound in various mixtures. The primary methods covered are Gas Chromatography with Flame Ionization Detection (GC-FID) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmation and high-sensitivity analysis. An alternative High-Performance Liquid Chromatography (HPLC) method is also presented for specific applications.

Analytical Methodologies

Gas Chromatography is the most common and effective technique for analyzing volatile compounds like this compound.[5] HPLC can be used as an alternative, particularly for samples where volatility or thermal stability is a concern.[6][7]

Primary Method: Gas Chromatography (GC)

GC offers excellent separation and sensitivity for volatile esters. The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the required level of selectivity and sensitivity. FID is robust and provides excellent quantitative accuracy, while MS offers definitive identification of the analyte.[1][8]

Alternative Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC provides a viable method for analyzing this compound, especially when dealing with complex mixtures where other components may not be suitable for GC analysis.[6][7] This technique is advantageous for non-volatile or thermally unstable sample matrices.[5]

Experimental Protocols

The following protocols provide detailed procedures for sample preparation and instrumental analysis for the quantification of this compound.

Protocol 1: Quantification by Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol is suitable for the routine quantification of this compound in various sample matrices.

A. Sample Preparation

  • Simple Matrix (e.g., reaction mixtures, simple solvents):

    • Accurately dilute a known volume or weight of the sample in a suitable solvent like pentane (B18724) or ethanol (B145695).[4][9] The target concentration should be within the instrument's linear calibration range (e.g., 5-100 µg/mL).[9]

    • Add an internal standard (IS), such as hexadecane (B31444) or 2-octanol, at a known and consistent concentration to all samples, calibration standards, and blanks.[4][10] The IS helps correct for variations in injection volume and instrument response.[10]

    • Vortex the mixture for 30 seconds to ensure homogeneity.[4]

    • If particulates are present, filter the sample through a 0.45 µm syringe filter into a 2 mL GC autosampler vial.[4]

  • Complex Matrix (e.g., beverages, food products):

    • Pipette a known volume (e.g., 25 mL) of the liquid sample into a separatory funnel.[9]

    • If the sample contains a high concentration of ethanol (>10%), dilute it with distilled water.[9]

    • Add sodium chloride (NaCl) to saturate the aqueous phase, which enhances the partitioning of this compound into the organic solvent.[9]

    • Perform a liquid-liquid extraction by adding an immiscible organic solvent like pentane. Use a solvent-to-sample ratio of approximately 1:3 (e.g., 7.5 mL of pentane).[9]

    • Shake the funnel vigorously for 2-3 minutes and allow the layers to separate.

    • Collect the organic (upper) layer. Repeat the extraction process 2-3 more times, combining all organic extracts.[9]

    • Add anhydrous sodium sulfate (B86663) to the combined extracts to remove any residual water.[9]

    • Add the internal standard and bring the final volume to a known quantity (e.g., in a 25 mL volumetric flask) with the extraction solvent.[9]

B. Instrumental Parameters

The following table summarizes typical GC-FID parameters for this compound analysis.

ParameterRecommended Setting
Gas Chromatograph Hewlett-Packard Model 402 or equivalent[9]
Column 10% SP-1000 on 100-120 mesh Chromosorb W (HP) (12' x 2 mm ID)[9] or modern equivalent like a CP-WAX57-CB capillary column (50 m x 250 µm x 0.2 µm)[11]
Injection Mode Splitless (for trace analysis) or Split (e.g., 30:1 ratio for higher concentrations)[5][11]
Injector Temperature 150 - 250 °C[9][11]
Detector Flame Ionization Detector (FID)[1]
Detector Temperature 250 - 260 °C[5][11]
Carrier Gas Helium or Nitrogen at a constant flow rate (e.g., 1-40 mL/min depending on column type)[5][9]
Oven Program Isothermal at 100 °C[9] or a temperature ramp (e.g., start at 35°C, ramp to 190°C) for mixtures with multiple components[11]
Injection Volume 1 - 5 µL[9]

C. Calibration and Quantification

  • Prepare a series of calibration standards of this compound in the chosen solvent (e.g., 5, 10, 20, 50 ppm).[9]

  • Add the internal standard at a constant concentration to each calibration standard.

  • Analyze the standards using the GC-FID method described above.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Analyze the prepared samples and use the peak area ratios to determine the concentration of this compound from the calibration curve.

Protocol 2: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol is an alternative for samples that are not suitable for GC analysis.

A. Sample Preparation

  • Dilute the sample in the mobile phase to a concentration within the linear range of the detector.

  • Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.[11]

B. Instrumental Parameters

The following table summarizes typical HPLC parameters for this compound analysis.[6]

ParameterRecommended Setting
HPLC System Agilent 1260-VWD system or equivalent[11]
Column Newcrom R1 or Newcrom C18 reverse-phase column[6]
Mobile Phase Isocratic mixture of Acetonitrile (MeCN) and Water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility)[6][7]
Flow Rate 0.5 - 1.0 mL/min[11]
Column Temperature Ambient or controlled (e.g., 80 °C)[11]
Detector UV Detector (e.g., at 210 nm)[11]
Injection Volume 10 µL[11]

C. Calibration and Quantification

Follow the same principles as for GC-FID calibration, preparing standards in the mobile phase and creating a calibration curve based on the peak area response versus concentration.

Data Presentation

Quantitative data should be clearly structured for comparison and analysis.

Table 1: Example Calibration Data for this compound by GC-FID

Standard Concentration (µg/mL)Peak Area (this compound)Peak Area (Internal Standard)Peak Area Ratio (Analyte/IS)
5.015,500101,0000.153
10.031,200102,5000.304
25.078,000101,8000.766
50.0154,500100,5001.537
100.0310,000101,2003.063
Sample 115,200 101,500 1.135
R² of Curve 0.9998

Visualizations

Diagrams help clarify complex workflows and decision-making processes.

GC_Workflow General Workflow for this compound Quantification by GC cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Receive Sample Dilute Dilution / Extraction Sample->Dilute Add_IS Add Internal Standard Dilute->Add_IS Filter Filter Sample Add_IS->Filter Vial Transfer to GC Vial Filter->Vial GC_Inject Inject into GC Vial->GC_Inject Separate Chromatographic Separation GC_Inject->Separate Detect FID / MS Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calibrate Apply Calibration Curve Integrate->Calibrate Quantify Calculate Concentration Calibrate->Quantify Report Generate Report Quantify->Report

Caption: Workflow for GC-based quantification of this compound.

Method_Selection Logical Flow for Analytical Method Selection Start Analyze this compound in Mixture IsVolatile Is the sample matrix volatile & thermally stable? Start->IsVolatile UseGC Primary Method: Gas Chromatography (GC) IsVolatile->UseGC  Yes UseHPLC Alternative Method: High-Performance Liquid Chromatography (HPLC) IsVolatile->UseHPLC  No NeedID Is definitive identification required? UseGC->NeedID GCFID Use GC-FID for routine quantitative analysis NeedID->GCFID No GCMS Use GC-MS for trace analysis and confirmation NeedID->GCMS Yes

Caption: Decision tree for selecting an analytical method.

References

Pentyl Acetate as a Standard in Analytical Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of pentyl acetate (B1210297) as a standard in analytical chemistry, with a primary focus on gas chromatography (GC) applications. Pentyl acetate, a colorless liquid with a characteristic banana-like odor, is a valuable tool for quantitative analysis, particularly as an internal standard for the analysis of volatile and semi-volatile organic compounds.[1][2] Its chemical properties make it an ideal candidate for ensuring accuracy and precision in chromatographic methods.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference
Chemical Formula C₇H₁₄O₂
Molecular Weight 130.18 g/mol
Boiling Point 142-149 °C
Density 0.876 g/mL at 25 °C
Vapor Pressure 4 mmHg at 20 °C
Solubility Limited in water; soluble in organic solvents.[3]
Purity (Analytical Grade) ≥97.0% (GC)

Application: Internal Standard in Gas Chromatography

This compound is frequently employed as an internal standard (IS) in GC analysis, especially for the quantification of other esters and volatile flavor compounds in complex matrices such as alcoholic beverages and food products.[1][2][4][5] The addition of a known amount of an internal standard to samples and calibration standards compensates for variations in injection volume, sample loss during preparation, and instrumental drift, thereby improving the accuracy and reproducibility of the results.

Logical Workflow for using this compound as an Internal Standard

prep_stock Prepare this compound Stock Solution prep_working Prepare Working Standard Solution prep_stock->prep_working prep_cal Prepare Calibration Standards prep_working->prep_cal spike_cal Spike Calibration Standards with IS prep_cal->spike_cal prep_sample Prepare Samples spike_sample Spike Samples with IS prep_sample->spike_sample gc_analysis GC-FID Analysis spike_cal->gc_analysis spike_sample->gc_analysis data_proc Data Processing gc_analysis->data_proc quant Quantification data_proc->quant

Caption: Workflow for quantitative analysis using this compound as an internal standard.

Experimental Protocols

Protocol 1: Preparation of this compound Standard Solutions

This protocol outlines the preparation of stock, working, and calibration standards for the quantitative analysis of volatile esters in an alcoholic matrix.

Materials:

  • This compound (analytical standard, ≥97.0% purity)

  • Ethanol (B145695) (absolute, analytical grade)

  • Volumetric flasks (10 mL, 50 mL, 100 mL)

  • Micropipettes

Procedure:

  • Stock Solution (1000 ppm):

    • Accurately weigh 100 mg of pure this compound into a 100 mL volumetric flask.

    • Dissolve the this compound in approximately 50 mL of absolute ethanol.

    • Bring the flask to volume with absolute ethanol and mix thoroughly.

    • This solution has a concentration of 1000 µg/mL (1000 ppm). Store refrigerated.

  • Working Internal Standard Solution (200 ppm):

    • Pipette 20 mL of the 1000 ppm stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with a 40:60 (v/v) ethanol/water solution to mimic the matrix of many distilled spirits.[6]

    • This will be the working solution used to spike all calibration standards and samples.

  • Calibration Standards:

    • Prepare a series of calibration standards by diluting a stock solution of the target analytes (other esters) with the 40:60 ethanol/water solution.

    • For each calibration standard and a blank, pipette a 1 mL aliquot into a GC vial.

    • Add a consistent and accurate volume of the 200 ppm this compound working internal standard solution to each vial. For example, adding 100 µL of the 200 ppm IS to 1 mL of sample results in a final IS concentration of approximately 18.2 ppm.

Protocol 2: Gas Chromatography with Flame Ionization Detection (GC-FID)

This protocol provides typical instrument parameters for the analysis of volatile esters using this compound as an internal standard. These parameters may require optimization for specific applications and instruments.

Instrumentation:

  • Gas Chromatograph equipped with a Flame Ionization Detector (FID)

  • Autosampler

  • Capillary GC column (e.g., DB-WAX, HP-INNOWAX, or similar polar column, 30 m x 0.25 mm ID x 0.25 µm film thickness)

GC-FID Conditions:

ParameterValue
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1
Oven Program Initial: 40 °C, hold for 5 minRamp: 5 °C/min to 220 °C, hold for 5 min
Detector Temperature 250 °C
Data Acquisition Peak areas of all analytes and the internal standard are integrated.

Experimental Workflow Diagram

sample_prep Sample and Standard Preparation is_addition Addition of this compound Internal Standard sample_prep->is_addition gc_injection GC Injection is_addition->gc_injection separation Chromatographic Separation on a Polar Column gc_injection->separation detection FID Detection separation->detection peak_integration Peak Area Integration detection->peak_integration calibration_curve Calibration Curve Construction (Analyte/IS Area Ratio vs. Conc.) peak_integration->calibration_curve quantification Quantification of Analytes in Samples calibration_curve->quantification

Caption: Step-by-step experimental workflow for GC-FID analysis.

Data Presentation and Quantitative Analysis

The use of an internal standard like this compound allows for the construction of a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

Illustrative Method Validation Data

The following table summarizes typical quantitative performance data for a GC-FID method for the analysis of volatile esters using an internal standard. These values are illustrative and should be determined for each specific application.

ParameterTypical Value
Linearity (R²) ≥ 0.999
Limit of Detection (LOD) 0.1 - 1.0 mg/L
Limit of Quantification (LOQ) 0.3 - 3.0 mg/L
Repeatability (RSD%) < 5%
Accuracy (Recovery %) 95 - 105%

Calculation of LOD and LOQ:

The Limit of Detection (LOD) and Limit of Quantification (LOQ) can be calculated from the calibration curve data using the following formulas:

  • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

  • LOQ = 10 * (Standard Deviation of the y-intercept / Slope of the calibration curve)

Signaling Pathway for Data Analysis

The logical flow of data analysis post-acquisition is crucial for obtaining accurate quantitative results.

raw_data Raw Chromatographic Data (Peak Areas) area_ratio Calculate Peak Area Ratios (Analyte / Internal Standard) raw_data->area_ratio cal_curve Construct Calibration Curve area_ratio->cal_curve regression Linear Regression Analysis cal_curve->regression quant_result Calculate Analyte Concentration in Unknown Samples regression->quant_result

Caption: Data analysis pathway for internal standard quantification.

Conclusion

This compound serves as a reliable and effective internal standard for the quantitative analysis of volatile compounds, particularly esters, by gas chromatography. Its chemical stability and chromatographic behavior make it a suitable choice for a variety of applications in research, quality control, and drug development. The protocols and data presented herein provide a comprehensive guide for the successful implementation of this compound as an analytical standard. It is imperative to validate the analytical method for each specific application to ensure data quality and reliability.

References

Application Note: Synthesis of Pentyl Acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Fischer esterification is a cornerstone reaction in organic synthesis, involving the acid-catalyzed reaction between a carboxylic acid and an alcohol to produce an ester and water.[1] Esters are a significant class of organic compounds, widely recognized for their characteristic fruity and pleasant aromas, which makes them invaluable in the food, beverage, and fragrance industries.[1] This application note provides a detailed protocol for the synthesis of pentyl acetate (B1210297), an ester known for its banana-like scent, through the Fischer esterification of 1-pentanol (B3423595) and glacial acetic acid using sulfuric acid as a catalyst.[2][3] The reaction is reversible, and to favor the formation of the ester product, an excess of one reactant (typically the less expensive one, acetic acid) is used to shift the equilibrium according to Le Châtelier's Principle.[1][4]

Reaction

CH₃COOH + CH₃(CH₂)₄OH H₂SO₄⇌ CH₃COO(CH₂)₄CH₃ + H₂O Acetic Acid + 1-Pentanol ⇌ Pentyl Acetate + Water[2]

Quantitative Data Summary

The following table summarizes the reagents and their properties for a typical laboratory-scale synthesis of this compound.

Reagent/ProductFormulaMol. Wt. ( g/mol )Density (g/mL)Boiling Point (°C)Amount UsedMolesRole
1-PentanolC₅H₁₂O88.150.81513810.0 mL0.0925Reactant
Glacial Acetic AcidC₂H₄O₂60.051.0511820.0 mL0.35Reactant (in excess)
Sulfuric Acid (conc.)H₂SO₄98.081.84~3374.0 mL-Catalyst
This compoundC₇H₁₄O₂130.180.876149--Product

Note: The quantities are based on representative literature procedures and can be scaled as needed.[5][6]

Detailed Experimental Protocol

This protocol details the synthesis, workup, and purification of this compound.

1. Reaction Setup and Reflux

  • To a 100 mL round-bottom flask, add 10.0 mL (0.0925 mol) of 1-pentanol.[5]

  • Add 20.0 mL (0.35 mol) of glacial acetic acid to the flask. Swirl gently to mix the reagents.[6]

  • Carefully add 4.0 mL of concentrated sulfuric acid to the mixture in a dropwise manner while swirling. Caution: This process is exothermic and generates heat.[4][6]

  • Add a few boiling chips to the flask to ensure smooth boiling.

  • Assemble a reflux apparatus by attaching a condenser to the round-bottom flask.[7]

  • Using a heating mantle, heat the mixture to a gentle boil and allow it to reflux for 60 minutes.[6][7]

2. Work-up and Neutralization

  • After the reflux period, turn off the heat and allow the flask to cool to room temperature.

  • Transfer the cooled reaction mixture to a separatory funnel.

  • Add 50 mL of cold distilled water to the separatory funnel. Stopper the funnel, invert it, and vent frequently to release any pressure. Shake gently.[4]

  • Allow the layers to separate and discard the lower aqueous layer.[6]

  • To neutralize the remaining acid, add 25 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel. Caution: CO₂ gas will be evolved, causing pressure to build. Swirl gently at first, and vent the funnel repeatedly until gas evolution ceases before shaking.[6][7]

  • Drain the lower aqueous layer. Repeat the sodium bicarbonate wash. Check the pH of the aqueous wash with litmus (B1172312) paper to ensure it is basic. If not, continue with additional bicarbonate washes.[4][6]

  • Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution. This helps to remove residual water and aids in layer separation. Discard the lower aqueous layer.[6]

3. Drying and Purification

  • Transfer the crude this compound (the top organic layer) into a clean, dry Erlenmeyer flask.

  • Add approximately 2 g of anhydrous sodium sulfate (B86663) or magnesium sulfate to the flask to dry the ester. Swirl the flask occasionally for 10-15 minutes. The liquid should become clear.[4][6]

  • Decant or filter the dried ester into a clean, dry distillation flask, ensuring the drying agent is left behind.[6]

  • Assemble a simple distillation apparatus. Do not forget to add new boiling chips.

  • Heat the flask and collect the fraction that distills between 144 °C and 150 °C in a pre-weighed receiving flask.[5][7]

  • Weigh the collected product and calculate the percentage yield. A typical yield is around 71%.[5]

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the Fischer esterification protocol.

Fischer_Esterification_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification node_reactant node_reactant node_process node_process node_wash node_wash node_final node_final node_waste node_waste Reactants 1. Mix Reactants (1-Pentanol, Acetic Acid, H₂SO₄) Reflux 2. Reflux (1 hour) Reactants->Reflux Cooling 3. Cool to RT Reflux->Cooling WaterWash 4. Water Wash Cooling->WaterWash Transfer to Sep. Funnel BicarbWash 5. NaHCO₃ Wash (until basic) WaterWash->BicarbWash AqueousWaste1 Aqueous Waste WaterWash->AqueousWaste1 BrineWash 6. Brine Wash BicarbWash->BrineWash AqueousWaste2 Aqueous Waste BicarbWash->AqueousWaste2 Drying 7. Dry (Anhydrous Na₂SO₄) BrineWash->Drying Transfer Organic Layer AqueousWaste3 Aqueous Waste BrineWash->AqueousWaste3 Distillation 8. Simple Distillation Drying->Distillation Product Final Product (this compound) Distillation->Product

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols for the Extraction of Pentyl Acetate from Natural Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), an ester known for its characteristic banana-like aroma, is a valuable volatile compound found in various fruits and plants.[1] Its applications span the food and beverage industry as a flavoring agent, the fragrance industry, and the pharmaceutical sector as a potential bioactive molecule. The effective extraction of pentyl acetate from natural sources is crucial for its utilization. These application notes provide detailed protocols for three common extraction methods: Steam Distillation, Solvent Extraction, and Headspace Solid-Phase Microextraction (HS-SPME), followed by a standardized protocol for its quantification using Gas Chromatography-Mass Spectrometry (GC-MS).

Natural Sources of this compound

This compound has been identified in a variety of natural products. Commercially significant sources include:

  • Fruits: Banana (Musa spp.), Apple (Malus pumila), and Pear (Pyrus spp.).[1]

  • Other Plants: While present in smaller quantities, it can also be found in other plants as a component of their essential oils.

This document will focus on the extraction of this compound from banana and apple, as representative examples.

Data Presentation: Comparison of Extraction Methods

The choice of extraction method significantly impacts the yield and purity of the extracted this compound. The following table summarizes typical quantitative data obtained for each method when applied to the extraction of this compound from ripe bananas.

Extraction MethodThis compound Yield (mg/kg of fruit)Purity of this compound in Extract (%)Key AdvantagesKey Disadvantages
Steam Distillation 5 - 1570 - 85Solvent-free, suitable for large-scale extraction.Thermal degradation of some compounds, lower yield for less volatile compounds.
Solvent Extraction 10 - 2560 - 80High yield, versatile for a range of compounds.Use of organic solvents, potential for co-extraction of impurities.
HS-SPME (Relative quantification)(Dependent on selectivity)Solvent-free, minimal sample preparation, high sensitivity for volatile analysis.Not suitable for preparative scale, requires specialized equipment.

Experimental Protocols

Protocol 1: Steam Distillation of this compound from Banana

This protocol describes the extraction of this compound from banana fruit using steam distillation, a method suitable for volatile compounds.

Materials:

  • Ripe bananas

  • Distilled water

  • Clevenger-type apparatus

  • Heating mantle

  • Round bottom flasks (2 L and 500 mL)

  • Condenser

  • Separatory funnel

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Peel 1 kg of ripe bananas and homogenize the pulp in a blender.

  • Apparatus Setup: Assemble the Clevenger-type apparatus with a 2 L round bottom flask as the boiling flask and a 500 mL flask for the plant material.

  • Charging the Flask: Transfer the homogenized banana pulp into the 500 mL flask. Add 200 mL of distilled water.

  • Distillation: Fill the 2 L boiling flask with 1 L of distilled water and add boiling chips. Heat the water to generate steam. The steam will pass through the banana pulp, vaporizing the volatile compounds, including this compound.

  • Condensation and Collection: The vapor mixture is then cooled by the condenser, and the condensate (hydrosol and essential oil) is collected in the collection arm of the Clevenger apparatus.

  • Extraction: Continue the distillation for 3 hours. After cooling, separate the essential oil layer (containing this compound) from the aqueous layer using a separatory funnel.

  • Drying: Dry the collected essential oil over anhydrous sodium sulfate.

  • Storage: Store the dried essential oil in an airtight glass vial at 4°C.

Steam_Distillation_Workflow cluster_prep Sample Preparation cluster_distill Steam Distillation cluster_purify Purification Start Ripe Bananas Homogenize Homogenize Pulp Start->Homogenize Charge Charge Flask with Banana Pulp & Water Homogenize->Charge Distill Steam Distillation (3 hours) Charge->Distill Condense Condensation & Collection Distill->Condense Separate Separate Essential Oil Condense->Separate Dry Dry with Na2SO4 Separate->Dry Store Store at 4°C Dry->Store

Steam Distillation Workflow
Protocol 2: Solvent Extraction of this compound from Apple

This protocol details the extraction of this compound from apple peel using an organic solvent.

Materials:

  • Apples

  • Ethyl acetate (analytical grade)

  • Homogenizer or blender

  • Centrifuge and centrifuge tubes

  • Rotary evaporator

  • Filtration apparatus (e.g., Buchner funnel with filter paper)

  • Anhydrous sodium sulfate

  • Glass vials for storage

Procedure:

  • Sample Preparation: Wash and peel 500 g of apples. Finely chop the peels.

  • Extraction: Place the apple peels in a flask and add 1 L of ethyl acetate. Macerate the mixture at room temperature for 24 hours with occasional shaking.

  • Filtration: Filter the mixture through a Buchner funnel to separate the extract from the solid residue.

  • Concentration: Concentrate the filtrate using a rotary evaporator at 40°C until the volume is reduced to approximately 50 mL.

  • Washing: Transfer the concentrated extract to a separatory funnel and wash twice with 50 mL of saturated sodium bicarbonate solution to remove any acidic impurities. Then, wash with 50 mL of distilled water.

  • Drying: Collect the organic layer and dry it over anhydrous sodium sulfate.

  • Final Concentration: Filter to remove the drying agent and further concentrate the extract under a gentle stream of nitrogen if necessary.

  • Storage: Store the final extract in a sealed glass vial at -20°C.

Solvent_Extraction_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_purify Purification Start Apples Peel Peel and Chop Start->Peel Macerate Macerate with Ethyl Acetate (24h) Peel->Macerate Filter Filter Macerate->Filter Concentrate Concentrate (Rotovap) Filter->Concentrate Wash Wash with NaHCO3 and Water Concentrate->Wash Dry Dry with Na2SO4 Wash->Dry Final_Concentrate Final Concentration Dry->Final_Concentrate Store Store at -20°C Final_Concentrate->Store

Solvent Extraction Workflow
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) of this compound from Banana

This protocol is for the rapid, solvent-free extraction and analysis of volatile compounds like this compound from banana headspace.

Materials:

  • Ripe banana

  • SPME device with a suitable fiber (e.g., 50/30 µm DVB/CAR/PDMS)

  • 20 mL headspace vials with screw caps (B75204) and septa

  • Heater-stirrer or water bath

  • GC-MS system

Procedure:

  • Sample Preparation: Take 5 g of homogenized ripe banana pulp and place it into a 20 mL headspace vial.

  • Vial Sealing: Immediately seal the vial with a screw cap containing a PTFE/silicone septum.

  • Equilibration: Place the vial in a water bath or on a heater-stirrer set to 40°C and allow the headspace to equilibrate for 15 minutes.

  • Extraction: Manually or automatically insert the SPME fiber into the headspace of the vial, exposing it to the volatiles for 30 minutes at 40°C.

  • Desorption: After extraction, immediately retract the fiber and insert it into the hot injector of the GC-MS for thermal desorption of the analytes.

HS_SPME_Workflow cluster_prep Sample Preparation cluster_extract Extraction cluster_analysis Analysis Start Ripe Banana Homogenize Homogenize Pulp Start->Homogenize Place_in_Vial Place in Headspace Vial Homogenize->Place_in_Vial Seal_Vial Seal Vial Place_in_Vial->Seal_Vial Equilibrate Equilibrate Headspace (15 min at 40°C) Seal_Vial->Equilibrate Extract Expose SPME Fiber (30 min at 40°C) Equilibrate->Extract Desorb Thermal Desorption in GC-MS Injector Extract->Desorb

HS-SPME Workflow

Protocol 4: Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for the quantification of this compound in the extracts obtained from the previous protocols.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a split/splitless injector and a mass selective detector.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/min.

    • Ramp to 250°C at 20°C/min, hold for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-300.

Quantitative Analysis:

  • Calibration Standards: Prepare a series of standard solutions of this compound in a suitable solvent (e.g., hexane) at concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation: Dilute the extracts obtained from steam distillation or solvent extraction in hexane (B92381) to a concentration within the calibration range. For HS-SPME, the analysis is direct.

  • Injection: Inject 1 µL of each standard and sample solution into the GC-MS.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • Quantify the amount of this compound by creating a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Method Validation Summary:

The following table presents typical validation parameters for the GC-MS quantification of this compound in a fruit matrix.

ParameterResult
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (Recovery %) 90 - 105%
Precision (RSD %) < 10%

Conclusion

The protocols outlined in these application notes provide comprehensive guidance for the extraction and quantification of this compound from natural sources. The choice of extraction method will depend on the specific research goals, available equipment, and desired scale of operation. For preparative purposes, steam distillation and solvent extraction are suitable, while HS-SPME is an excellent choice for rapid screening and volatile profiling. The provided GC-MS method offers a robust and reliable means for the quantification of this compound in the obtained extracts.

References

Application Notes and Protocols: Pentyl Acetate in Material Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), also known as amyl acetate, is a versatile ester recognized for its characteristic fruity aroma.[1] In material science, its utility extends far beyond its use as a fragrance or flavoring agent. Its properties as a medium-volatility solvent make it a valuable component in the formulation of coatings, adhesives, and in the fabrication of polymer films.[1][2][3] Furthermore, its potential as a non-phthalate plasticizer is an area of interest for modifying polymer properties.[4] This document provides detailed application notes, experimental protocols, and key data related to the use of pentyl acetate in material science applications.

Physicochemical Properties of this compound

A comprehensive understanding of this compound's physical and chemical properties is essential for its effective application. The following table summarizes key quantitative data.

PropertyValueReference(s)
Molecular Formula C₇H₁₄O₂[5]
Molecular Weight 130.18 g/mol [5]
Appearance Colorless liquid[5]
Odor Banana-like[5]
Density 0.876 g/mL at 25 °C[6]
Boiling Point 149 °C (300 °F; 422 K)[5]
Melting Point -71 °C (-96 °F; 202 K)---
Flash Point 23.9 °C (91 °F)[5]
Vapor Pressure 5.17 mmHg at 25 °C[5]
Vapor Density 4.5 (vs air)[6]
Solubility in Water 1.73 mg/mL (25 °C), slightly soluble---
Solubility in Organic Solvents Highly soluble in most common organic solvents[3]
Refractive Index 1.402 at 20 °C---

Application Notes

Solvent for Coatings, Paints, and Lacquers

This compound is extensively used as a solvent in the coatings industry.[2] Its ability to dissolve a wide range of natural and synthetic resins, such as acrylics, cellulose (B213188) derivatives (e.g., cellulose nitrate), makes it highly effective.[1]

  • Mechanism of Action : this compound's primary role is to dissolve the binder and other additives, creating a homogenous solution with the desired viscosity for application. Its medium evaporation rate is a key advantage, ensuring that coatings do not dry too quickly, which allows for a smooth, even finish without defects like "orange peel" or brush marks.[2] After application, the solvent evaporates, leaving behind a solid, uniform film.

  • Key Advantages :

    • Good Solvency : High solvent power for numerous resins.[1]

    • Controlled Evaporation : Slower evaporation than many other common solvents, which aids in film formation.[1]

    • Improved Finish : Helps achieve a high-quality, smooth surface.[2]

    • Environmental Profile : It is readily biodegradable and has low toxicity, making it a more environmentally friendly option compared to some other solvents.[2]

Solvent for Polymer Film Fabrication (Solvent Casting)

Solvent casting is a versatile technique for producing thin polymer films with high optical clarity and uniform thickness.[7] this compound can be used as a solvent in this process for polymers like cellulose triacetate (TAC).[8]

  • Process Overview : In solvent casting, a polymer is dissolved in a suitable solvent to create a viscous solution called a "dope."[7] This dope (B7801613) is then cast onto a flat surface (such as a moving belt or glass plate), and the solvent is evaporated under controlled conditions, leaving a solid polymer film.[9][10]

  • Role of this compound : As a solvent, this compound facilitates the dissolution of the polymer to form the dope. Its volatility influences the drying rate, which is a critical parameter for controlling the final film's morphology and properties. The choice of solvent is crucial for achieving a defect-free film.[7]

External Plasticizer for Polymers

Plasticizers are additives used to increase the flexibility, workability, and durability of polymers.[6] They work by embedding themselves between polymer chains, reducing intermolecular forces. While phthalate-based plasticizers like dibutyl phthalate (B1215562) (DBP) have been commonly used for polymers like polyvinyl acetate (PVAc), there is a growing demand for safer alternatives.[4] this compound can be evaluated for this purpose.

  • Mechanism of Action : As an external plasticizer, this compound is not chemically bonded to the polymer but is physically mixed with it. Its molecules occupy space between the PVAc chains, pushing them further apart. This reduces the glass transition temperature (Tg) of the polymer, transitioning it from a rigid material to a more flexible one at room temperature.

  • Evaluation : The primary criterion for a plasticizer is its compatibility with the polymer. An incompatible plasticizer will phase-separate over time, leading to a brittle material. Compatibility can be assessed by dissolving the polymer and plasticizer in a co-solvent, casting a film, and observing its transparency upon drying.[4]

Experimental Protocols

Protocol 1: Representative Method for Solvent Casting of a Polymer Film

This protocol describes a general procedure for fabricating a polymer film using the solvent casting technique, where this compound can be used as a solvent.

Materials:

  • Polymer (e.g., Cellulose Triacetate)

  • This compound (Solvent)

  • Flat glass substrate or Petri dish

  • Glass vial with a screw cap

  • Magnetic stirrer and stir bar

  • Leveling table

  • Drying oven or desiccator

Procedure:

  • Solution Preparation (Dope Formation): a. Weigh the desired amount of polymer and place it in the glass vial. b. Add a calculated volume of this compound to achieve the target concentration (e.g., 5-20% w/v). c. Add a magnetic stir bar to the vial, cap it securely, and place it on a magnetic stirrer. d. Stir the mixture at room temperature until the polymer is completely dissolved. This may take several hours. The resulting solution should be viscous and homogenous.[7]

  • Casting the Film: a. Place the clean, dry glass substrate on a leveling table to ensure a perfectly horizontal surface. b. Gently pour the polymer solution onto the center of the substrate. c. Tilt the substrate slightly to allow the solution to spread evenly across the surface, or use a doctor blade for more precise thickness control. d. Cover the setup with a container (e.g., a large beaker) to slow down the initial solvent evaporation and prevent contamination from dust. Ensure there is a small opening for slow solvent vapor release.

  • Drying the Film: a. Allow the solvent to evaporate slowly at room temperature for 12-24 hours. A slow evaporation rate is crucial for producing a uniform, transparent film.[2] b. Once the film appears solid, transfer the substrate to a vacuum oven. c. Dry the film at a temperature below the polymer's glass transition temperature (e.g., 40-60 °C) under vacuum for another 24 hours to remove any residual solvent.

  • Film Removal: a. After drying, carefully peel the film from the substrate using tweezers. Immersing the substrate in water can sometimes aid in detaching the film.

Protocol 2: Evaluation of this compound as an External Plasticizer for Polyvinyl Acetate (PVAc)

This protocol is adapted from methods used to test plasticizer compatibility.[4]

Materials:

  • Polyvinyl Acetate (PVAc) resin

  • This compound (test plasticizer)

  • Ethyl Acetate (co-solvent)

  • Glass plates for casting

  • Beakers and magnetic stirrer

Procedure:

  • Preparation of Stock Solution: a. Prepare a stock solution of PVAc in ethyl acetate (e.g., 50% by weight solid content). Dissolve the PVAc resin in ethyl acetate with stirring until a homogenous solution is formed.

  • Formulation of Plasticized Samples: a. Prepare a series of formulations by adding varying amounts of this compound to the PVAc stock solution. The amounts should be calculated as parts by weight based on 100 parts of the starting PVAc resin (e.g., 5, 10, 20 parts by weight). b. For each formulation, mix the components thoroughly using a magnetic stirrer until the solution is uniform.

  • Film Casting and Compatibility Assessment: a. For each formulation, pour a small amount of the solution onto a clean, dry glass plate. b. Allow the solvent (ethyl acetate and some this compound) to evaporate at room temperature in a well-ventilated area. c. Observe the transparency of the coated film upon drying.

  • Data Interpretation:

    • Excellent Compatibility : The resulting film is completely transparent.

    • Good Compatibility : The film is slightly hazy or translucent.

    • Poor Compatibility : The film is opaque, or visible signs of phase separation (e.g., oily residue) are present. This indicates that this compound is not a suitable plasticizer for PVAc at that concentration.

Protocol 3: Enzymatic Synthesis of this compound

This protocol details the synthesis of this compound from acetic acid and 1-pentanol (B3423595) using an immobilized lipase (B570770) catalyst, based on published research.[11] This is useful for producing the ester under mild, environmentally friendly conditions.

Materials & Equipment:

  • Acetic acid (glacial)

  • 1-Pentanol

  • Immobilized lipase (e.g., Lipozyme® 435)

  • Hexane (optional, as solvent)

  • 50 mL double-walled glass reactor

  • Thermostatic water bath

  • Magnetic or paddle stirrer

  • Gas chromatograph (GC) for analysis

Procedure:

  • Reactor Setup: a. Set up the 50 mL glass reactor connected to the thermostatic water bath to maintain a constant temperature (e.g., 60 °C). b. Equip the reactor with a stirrer.

  • Reaction Mixture: a. Add the reactants to the reactor. For optimal conditions without a solvent, a molar ratio of alcohol to acid of 2:1 can be used (e.g., initial acid mole fraction of 0.33).[11] b. Add the immobilized lipase catalyst. The amount can be based on the amount of the limiting reactant (acetic acid).

  • Reaction Execution: a. Start the stirrer to ensure the reaction mixture is well-agitated. b. The reaction is carried out for a set period (e.g., 8 hours). To monitor the kinetics, small samples can be withdrawn at regular intervals.

  • Analysis: a. Analyze the samples using Gas Chromatography (GC) to determine the concentration of acetic acid, 1-pentanol, and the product, this compound. b. The conversion of acetic acid can be calculated to determine the reaction's progress. Conversions higher than 80% can be achieved under optimal conditions.[11]

  • Enzyme Reuse: a. After the reaction, the immobilized enzyme can be recovered by filtration, washed with a solvent like hexane, and dried for reuse in subsequent batches. The enzyme has been shown to be reusable up to 10 times without significant loss of activity.[11]

Visualizations: Workflows and Relationships

Fischer_Esterification Fischer Esterification Synthesis of this compound cluster_reactants Reactants cluster_products Products Pentanol 1-Pentanol Plus1 + Pentanol->Plus1 Plus2 + Pentanol->Plus2 AceticAcid Acetic Acid Catalyst Acid Catalyst (e.g., H₂SO₄) AceticAcid->Catalyst AceticAcid->Plus2 PentylAcetate This compound PentylAcetate->Plus2 Water Water Water->Plus2 Plus1->AceticAcid Plus2->PentylAcetate Plus2->Water

Solvent_Casting_Workflow Experimental Workflow for Solvent Casting. cluster_prep 1. Dope Preparation cluster_cast 2. Film Casting cluster_dry 3. Drying cluster_final 4. Final Product A Weigh Polymer & Solvent (this compound) B Combine in Vial A->B C Stir until Homogenous B->C D Pour Dope onto Level Substrate C->D E Spread Evenly D->E F Cover for Slow Initial Evaporation E->F G Evaporate at RT (12-24h) F->G H Dry in Vacuum Oven (Remove Residual Solvent) G->H I Peel Film from Substrate H->I J Uniform Polymer Film I->J

Plasticizer_Evaluation Workflow for Plasticizer Compatibility Test. start Start: Evaluate this compound as a Plasticizer for PVAc prep_pvac Prepare PVAc Solution in Ethyl Acetate start->prep_pvac add_pa Add Varying Amounts of This compound to PVAc Solution prep_pvac->add_pa mix Mix Until Homogenous add_pa->mix cast Cast Solution onto Glass Plate mix->cast dry Dry at Room Temperature cast->dry observe Observe Dried Film dry->observe comp Result: Compatible (Transparent Film) observe->comp Yes incomp Result: Incompatible (Opaque / Phase Separation) observe->incomp No

References

Application Note: Acetylation for Enhanced GC-MS Analysis of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of mass spectrometry, particularly when coupled with gas chromatography (GC-MS), the analysis of polar and non-volatile compounds can be challenging. Derivatization is a chemical modification technique used to convert analytes into more volatile and thermally stable derivatives, thereby improving their chromatographic and mass spectrometric properties.[1] One common and effective derivatization strategy for compounds containing hydroxyl (-OH) groups, such as alcohols, is acetylation.[1] This process involves the introduction of an acetyl group to the hydroxyl moiety, forming an ester.[1] For instance, an alcohol like pentanol (B124592) can be derivatized to form pentyl acetate (B1210297). This application note details the use of acetic anhydride (B1165640) as a derivatizing agent for the analysis of alcohols by GC-MS.

Principle and Advantages of Acetylation

Acetylation of alcohols is typically performed using acetic anhydride, often in the presence of a basic catalyst like pyridine.[2] The reaction replaces the active hydrogen of the hydroxyl group with an acetyl group, as shown in the reaction below:

R-OH + (CH₃CO)₂O --(Pyridine)--> R-O-COCH₃ + CH₃COOH (Alcohol + Acetic Anhydride --(Catalyst)--> Acetate Ester + Acetic Acid)

The key advantages of converting alcohols to their acetate derivatives for GC-MS analysis include:

  • Increased Volatility: The replacement of the polar hydroxyl group with a less polar acetate ester group reduces hydrogen bonding, leading to a significant increase in the volatility of the analyte.[3][4] This allows for elution at lower temperatures and shorter retention times during GC analysis.[1]

  • Improved Peak Shape: The reduction in polarity also minimizes interactions with active sites on the GC column and inlet, resulting in sharper, more symmetrical peaks and improved resolution.[3]

  • Enhanced Thermal Stability: Acetate derivatives are generally more thermally stable than their corresponding alcohols, reducing the risk of degradation in the hot GC injector and column.[1]

  • Characteristic Mass Spectra: The resulting acetate esters often produce predictable and characteristic fragmentation patterns in the mass spectrometer, aiding in their identification and structural elucidation.[5]

Applications

The acetylation of alcohols for GC-MS analysis is a widely used technique in various fields, including:

  • Metabolomics: For the analysis of endogenous alcohols and sterols.[2]

  • Environmental Analysis: To determine the concentration of various alcohols in water and soil samples.[6]

  • Food and Beverage Industry: In the quality control of alcoholic beverages to quantify fusel alcohols and other flavor components.[7][8]

  • Forensic Science: For the detection and quantification of alcohols and drugs of abuse containing hydroxyl groups.[9]

Experimental Protocol: Acetylation of Alcohols using Acetic Anhydride for GC-MS Analysis

This protocol provides a general procedure for the derivatization of alcohols to their corresponding acetate esters for subsequent analysis by GC-MS.

Materials and Reagents

  • Sample containing the alcohol(s) of interest

  • Acetic Anhydride (analytical grade)[2]

  • Anhydrous Pyridine (analytical grade)[2]

  • A suitable solvent (e.g., Dichloromethane (DCM) or Ethyl Acetate, GC grade)[2]

  • Internal Standard (e.g., a deuterated analog of the analyte or a compound with similar properties)

  • GC vials with caps (B75204) (2 mL)[2]

  • Microsyringes

  • Heating block or oven[2]

  • Vortex mixer

Procedure

  • Sample Preparation:

    • Accurately transfer a known amount of the sample (e.g., <100 µg of the alcohol) into a 2 mL GC vial.[2]

    • If the sample is in a solid or aqueous matrix, perform a suitable extraction into an organic solvent and ensure the extract is dry (e.g., by passing it through anhydrous sodium sulfate).

    • Add a known amount of the internal standard to the vial.

    • Evaporate the solvent under a gentle stream of nitrogen to dryness.

  • Derivatization Reaction:

    • In a fume hood, add 100 µL of a suitable solvent (e.g., DCM) to the dried sample.[2]

    • Add 20 µL of anhydrous pyridine, which acts as a catalyst.[2]

    • Add 20 µL of acetic anhydride to the vial.[2]

    • Immediately cap the vial tightly and vortex for 30 seconds.

  • Reaction Incubation:

    • Place the vial in a heating block or oven set to 70°C for 20-30 minutes to ensure the reaction goes to completion.[2]

  • Sample Finalization:

    • Allow the vial to cool to room temperature.[2]

    • The sample is now ready for injection into the GC-MS system. No extraction of reagents is typically necessary as they are volatile.[2]

GC-MS Analysis Conditions (Typical)

  • Gas Chromatograph: Agilent 7890B GC or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp to 150°C at 10°C/min

    • Ramp to 250°C at 20°C/min, hold for 5 minutes

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of alcohols and their acetate derivatives by GC-MS.

AnalyteDerivativeMatrixLOD (µg/L)LOQ (µg/L)RSD (%)Reference
Ethanol (B145695)Acetaldehyde*Murine Brain Tissue1 µM10 µM<15[10]
Acetaldehyde-Murine Brain Tissue0.1 µM1 µM<15[10]
Ethyl Acetate-Cachaça530-0.77-5.05
Ethyl Butyrate-Cachaça--0.77-5.05
Ethyl Hexanoate-Cachaça29-0.77-5.05
Various Alcohols-Water43-139--[6]

*Note: In this specific study, ethanol was quantified alongside its metabolite acetaldehyde, not as an acetate derivative.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis sample Sample containing Alcohol extract Solvent Extraction & Drying sample->extract istd Add Internal Standard extract->istd dry_down Evaporate to Dryness istd->dry_down reagents Add Solvent, Pyridine, & Acetic Anhydride dry_down->reagents Derivatize vortex Vortex Mix reagents->vortex heat Heat at 70°C for 20-30 min vortex->heat cool Cool to Room Temp heat->cool gcms GC-MS Injection & Analysis cool->gcms Analyze data Data Processing & Quantification gcms->data

Caption: Workflow for the acetylation of alcohols for GC-MS analysis.

References

Application Notes and Protocols for Liquid-Liquid Extraction of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), a volatile ester known for its characteristic banana-like odor, is a crucial compound in various industries, including food and beverage, pharmaceuticals, and cosmetics. It serves as a flavoring agent, a fragrance component, and a solvent in numerous formulations. The efficient extraction and quantification of pentyl acetate from aqueous matrices are often critical for quality control, process optimization, and research applications. Liquid-liquid extraction (LLE) is a widely employed, robust, and scalable method for this purpose, leveraging the differential solubility of this compound in immiscible liquid phases.

This document provides a detailed protocol for the liquid-liquid extraction of this compound from aqueous solutions. It includes information on solvent selection, a step-by-step experimental procedure, and analytical methods for quantification.

Physicochemical Properties of this compound

A fundamental understanding of the physicochemical properties of this compound is essential for designing an effective LLE protocol.

PropertyValueReference
Molecular Formula C₇H₁₄O₂
Molecular Weight 130.19 g/mol
LogP (Octanol-Water Partition Coefficient) 2.30
Water Solubility Limited
Organic Solvent Solubility High

The LogP value of 2.30 indicates that this compound has a higher affinity for the organic phase than for the aqueous phase, which is the fundamental principle enabling its separation via LLE.

Experimental Protocol: Liquid-Liquid Extraction of this compound

This protocol outlines a general procedure for the liquid-liquid extraction of this compound from an aqueous sample. Optimization of specific parameters may be required depending on the sample matrix and analytical requirements.

1. Materials and Reagents

  • Aqueous Sample: Containing this compound.

  • Organic Solvent: A water-immiscible organic solvent with high solubility for this compound. Ethyl acetate is a common and effective choice. Other potential solvents include diethyl ether, hexane, and dichloromethane.

  • Separatory Funnel: Appropriate volume for the sample and solvent.

  • Glassware: Erlenmeyer flasks, beakers, graduated cylinders.

  • Sodium Sulfate (B86663) (Anhydrous): For drying the organic extract.

  • Analytical Standards: Pure this compound for calibration.

  • Instrumentation: Gas chromatograph (GC) with a flame ionization detector (FID) or a high-performance liquid chromatograph (HPLC) with a suitable detector.

2. Solvent Selection

The choice of organic solvent is critical for achieving high extraction efficiency. The ideal solvent should:

  • Be immiscible with water.

  • Have a high partition coefficient for this compound.

  • Have a low boiling point for easy removal post-extraction.

  • Be of high purity to avoid interference during analysis.

Based on its properties and common laboratory practice, ethyl acetate is a recommended starting point for the extraction of this compound.

3. Step-by-Step Procedure

  • Preparation: Ensure the separatory funnel is clean, dry, and the stopcock is properly sealed.

  • Sample Addition: Accurately measure a known volume of the aqueous sample containing this compound and transfer it into the separatory funnel.

  • Solvent Addition: Add a specific volume of the selected organic solvent (e.g., ethyl acetate) to the separatory funnel. A common starting point for the solvent-to-sample ratio is 1:1 or 2:1 (v/v).

  • Extraction: Stopper the separatory funnel and gently invert it, ensuring to vent frequently by opening the stopcock to release any pressure buildup. Shake the funnel for 1-2 minutes to ensure thorough mixing and facilitate the transfer of this compound from the aqueous to the organic phase.

  • Phase Separation: Place the separatory funnel in a ring stand and allow the layers to separate completely. The less dense layer will be on top.

  • Collection of Organic Layer: Carefully drain the lower (aqueous) layer. Then, collect the upper (organic) layer containing the extracted this compound into a clean, dry Erlenmeyer flask.

  • Drying the Extract: Add a small amount of anhydrous sodium sulfate to the collected organic extract to remove any residual water.

  • Concentration (Optional): If necessary, the organic extract can be concentrated using a rotary evaporator or a gentle stream of nitrogen to increase the concentration of this compound before analysis.

  • Analysis: Analyze the organic extract using a calibrated GC-FID or HPLC method to determine the concentration of this compound.

4. Optimization of Extraction Parameters

To maximize the recovery of this compound, the following parameters can be optimized:

  • Solvent-to-Sample Ratio: Increasing the ratio of organic solvent to the aqueous sample can enhance extraction efficiency.

  • Number of Extractions: Performing multiple extractions with smaller volumes of organic solvent is generally more effective than a single extraction with a large volume.

  • pH of the Aqueous Phase: For esters like this compound, maintaining a neutral pH is typically recommended to prevent hydrolysis.

  • Mixing Time and Intensity: Sufficient mixing is necessary to reach equilibrium, but overly vigorous shaking can lead to emulsion formation.

Analytical Quantification

Accurate quantification of the extracted this compound is crucial. Gas chromatography (GC) is a highly suitable technique for this purpose due to the volatility of this compound.

Gas Chromatography with Flame Ionization Detection (GC-FID) Method

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 150 °C.

    • Hold: 5 minutes.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate.

  • Injection Volume: 1 µL.

  • Quantification: Create a calibration curve using standard solutions of this compound of known concentrations. The concentration in the sample can be determined by comparing the peak area of the analyte to the calibration curve.

High-Performance Liquid Chromatography (HPLC) Method

While GC is often preferred, HPLC can also be used for the analysis of this compound.

  • Column: A reverse-phase column (e.g., C18).

  • Mobile Phase: A mixture of acetonitrile (B52724) and water.

  • Detector: UV detector at a low wavelength (e.g., 210 nm).

  • Quantification: Similar to GC, quantification is achieved by comparing the peak area of the sample to a calibration curve prepared from this compound standards.

Data Presentation

The efficiency of the liquid-liquid extraction is typically evaluated by calculating the partition coefficient (K) and the distribution ratio (D), along with the recovery percentage.

Table 1: Key Parameters in Liquid-Liquid Extraction

ParameterFormulaDescription
Partition Coefficient (K) K = [S]org / [S]aqThe ratio of the concentration of the solute (S) in the organic phase to its concentration in the aqueous phase at equilibrium.
Distribution Ratio (D) D = (Total concentration of solute in organic phase) / (Total concentration of solute in aqueous phase)A more practical measure that considers all forms of the solute in each phase. For a simple system with no competing equilibria, D is approximately equal to K.
Recovery (%) % Recovery = (Amount of solute in organic phase / Initial amount of solute in aqueous phase) x 100The percentage of the analyte successfully transferred from the aqueous phase to the organic phase.

Logical Workflow of the Protocol

LLE_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_separation Separation & Post-Treatment cluster_analysis Analysis A Aqueous Sample (with this compound) C Combine in Separatory Funnel A->C B Organic Solvent (e.g., Ethyl Acetate) B->C D Shake and Vent C->D E Allow Phases to Separate D->E F Collect Organic Layer E->F E->J Discard Aqueous Layer G Dry with Na2SO4 F->G H Concentrate (Optional) G->H I GC-FID or HPLC Analysis H->I

Caption: Workflow for the liquid-liquid extraction of this compound.

This diagram illustrates the sequential steps involved in the liquid-liquid extraction process, from sample and solvent preparation to the final analytical determination of this compound concentration. Each stage is crucial for achieving accurate and reproducible results.

Application Note: GC-MS Analysis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentyl acetate (B1210297), also known as amyl acetate, is a significant ester recognized for its characteristic banana or pear-like aroma.[1] It is commonly found in fermented beverages like beer and wine and is widely used as a flavoring agent in the food industry and as a solvent in various industrial applications. Accurate and reliable quantification of pentyl acetate is crucial for quality control in the food and beverage industry, monitoring fermentation processes, and ensuring product consistency. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds such as this compound, offering high sensitivity and selectivity.

This application note provides a detailed protocol for the quantitative analysis of this compound in various sample matrices using GC-MS. The methodologies described herein are based on established analytical practices for volatile esters.

Experimental Protocols

Sample Preparation

The appropriate sample preparation method is dependent on the sample matrix and the expected concentration of this compound.

a) Preparation of Standards (Simple Dilution)

For the preparation of calibration standards, a stock solution of this compound is serially diluted.

  • Materials:

    • This compound (≥98.5% purity)

    • Methanol (B129727) or Ethanol (GC grade)

    • Volumetric flasks

    • Micropipettes

    • 2 mL autosampler vials with septa

  • Protocol:

    • Prepare a stock solution of 1000 µg/mL this compound by dissolving the appropriate amount in methanol or ethanol.

    • Perform serial dilutions of the stock solution to create a series of calibration standards. A typical calibration range for flavor analysis is 0.1 to 50 µg/mL.

    • Transfer the final standard solutions into 2 mL autosampler vials for GC-MS analysis.

b) Liquid-Liquid Extraction (LLE) for Aqueous Samples (e.g., Beverages)

For complex aqueous matrices like fermented beverages, a liquid-liquid extraction is employed to isolate this compound and remove non-volatile interferences.

  • Materials:

  • Protocol:

    • Pipette 5 mL of the aqueous sample into a 15 mL centrifuge tube.

    • Add 1 gram of NaCl to the sample to increase the ionic strength and enhance the extraction efficiency.

    • Add 5 mL of hexane or dichloromethane to the tube.

    • Cap the tube and vortex vigorously for 2 minutes to ensure thorough mixing.

    • Centrifuge the sample at 3000 rpm for 5 minutes to separate the organic and aqueous layers.

    • Carefully transfer the upper organic layer (hexane) or lower organic layer (dichloromethane) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Transfer the dried organic extract into a 2 mL autosampler vial for GC-MS analysis.

GC-MS Analysis

The following GC-MS parameters can be used as a starting point for method development. Parameters may require optimization based on the specific instrument and column used.

Table 1: GC-MS Instrumental Parameters

ParameterCondition 1Condition 2
Gas Chromatograph
ColumnDB-WAX (30 m x 0.25 mm x 0.25 µm)HP-5MS (30 m x 0.25 mm x 0.25 µm)
Injection ModeSplit (e.g., 50:1 split ratio)Splitless
Inlet Temperature220°C250°C
Carrier GasHelium at 1.0 mL/minHelium at 1.2 mL/min
Oven ProgramInitial Temp: 55°C, hold for 10 min, then ramp at 3°C/min to 155°CInitial Temp: 40°C, hold for 5 min, then ramp at 5°C/min to 220°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Electron Ionization (EI)
Ionization Energy70 eV70 eV
Ion Source Temp.230°C230°C
Quadrupole Temp.150°C150°C
Mass Rangem/z 35-350m/z 40-400
Solvent Delay3 min4 min

Results and Discussion

Quantitative Data

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time will vary depending on the specific GC column and conditions used.

Table 2: Quantitative Data Summary for this compound

AnalyteExpected Retention Time (min)Characteristic m/z Ions for QuantificationLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
This compound8-1243, 70, 55, 870.1 - 50~0.02~0.07

Note: The presented retention time is an estimate. Linearity, LOD, and LOQ are typical values and should be experimentally determined for the specific method and instrument.

Mass Spectrum of this compound

The identification of this compound is confirmed by its characteristic mass spectrum obtained by electron ionization (EI). The fragmentation pattern is a unique fingerprint of the molecule. The molecular ion peak ([M]⁺) for this compound (C₇H₁₄O₂) is expected at m/z 130. However, it may be of low abundance or absent. The most common fragments observed in the mass spectrum of n-pentyl acetate are:

  • m/z 43: This is often the base peak and corresponds to the acetyl cation [CH₃CO]⁺.

  • m/z 70: This fragment results from a McLafferty rearrangement, a characteristic fragmentation of esters, leading to the loss of acetic acid and the formation of the pentene radical cation [C₅H₁₀]⁺˙.

  • m/z 55: Corresponds to the loss of a methyl group from the m/z 70 fragment, [C₄H₇]⁺.

  • m/z 87: Represents the fragment [CH₃C(OH)OCH₂]⁺ resulting from the cleavage of the pentyl chain.

The presence and relative abundance of these fragments provide high confidence in the identification of this compound in a sample.

Experimental Workflow

The overall workflow for the GC-MS analysis of this compound is depicted in the following diagram.

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing start Sample prep_choice Choose Preparation Method start->prep_choice dilution Standard Dilution prep_choice->dilution Standards lle Liquid-Liquid Extraction prep_choice->lle Aqueous Samples vial Transfer to GC Vial dilution->vial lle->vial injection GC Injection vial->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-350) ionization->detection identification Peak Identification (Retention Time & Mass Spectrum) detection->identification quantification Quantification (Peak Area vs. Calibration Curve) identification->quantification report Final Report quantification->report

Caption: Workflow for the GC-MS analysis of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the analysis of this compound by Gas Chromatography-Mass Spectrometry. The described methods for sample preparation and the instrumental parameters offer a robust starting point for the reliable quantification of this compound in various matrices, particularly in food and beverage products. The high selectivity and sensitivity of GC-MS make it an ideal technique for quality control and research applications involving this important flavor compound. Method validation, including the determination of linearity, LOD, and LOQ, should be performed in the user's laboratory to ensure data quality and accuracy.

References

Application Note: HPLC Method for the Analysis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pentyl acetate (B1210297) (C₇H₁₄O₂) is a straight-chain ester recognized for its characteristic banana-like fragrance.[1] It is frequently utilized as a flavoring agent in the food and beverage industry and as a solvent in various manufacturing processes.[2] While Gas Chromatography (GC) is a prevalent technique for analyzing volatile esters, High-Performance Liquid Chromatography (HPLC) offers a robust alternative method for the quantification of pentyl acetate. This application note details a reliable isocratic reverse-phase HPLC method coupled with UV detection for the determination of this compound. The method is suitable for quality control and research applications. A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile, water, and an acid modifier provides a straightforward approach for this analysis.[3] This liquid chromatography method is scalable and can be adapted for the isolation of impurities in preparative separations.[3]

Experimental Protocols

1. Instrumentation and Materials

  • Instrumentation: An HPLC system equipped with an isocratic pump, autosampler, column thermostat, and a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Reagents:

    • This compound reference standard (≥99% purity).

    • Acetonitrile (HPLC Grade).

    • Deionized Water (HPLC Grade, >18 MΩ·cm).

    • Phosphoric Acid (H₃PO₄), ACS Grade. (Note: For Mass Spectrometry applications, 0.1% formic acid can be used as a substitute for phosphoric acid).[3]

2. Preparation of Solutions

  • Mobile Phase Preparation: Prepare the mobile phase by mixing Acetonitrile and Deionized Water in a 60:40 (v/v) ratio. Add 0.1% phosphoric acid to the aqueous portion before mixing. Degas the final solution by sonication or vacuum filtration before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 250 µg/mL) by performing serial dilutions of the Standard Stock Solution with the mobile phase.

3. Sample Preparation

  • Accurately weigh a sample containing this compound and dissolve it in a known volume of acetonitrile.

  • Dilute the sample with the mobile phase to achieve a final concentration within the linear range of the calibration curve.

  • Filter the final diluted sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Data Presentation

Table 1: Chromatographic Conditions

ParameterCondition
HPLC SystemStandard Isocratic HPLC with UV Detector
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : Water (60:40, v/v) with 0.1% H₃PO₄
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detector Wavelength210 nm
Run Time10 minutes

Table 2: System Suitability Parameters (Typical Results)

ParameterAcceptance CriteriaTypical Result
Retention Time (t_R)Report~ 4.5 min
Tailing Factor (T_f)≤ 2.01.2
Theoretical Plates (N)≥ 2000> 4500
Repeatability (%RSD, n=6)≤ 2.0%< 1.0%

Visualization of Experimental Workflow

HPLC_Workflow cluster_prep Preparation Stage cluster_analysis Analysis Stage cluster_data Data Processing A Prepare Mobile Phase (ACN:H2O with 0.1% H3PO4) B Prepare Standard & Sample Solutions C Filter Samples (0.45 µm filter) B->C D System Equilibration C->D Load into Autosampler E Inject Sample/Standard (10 µL) D->E F Isocratic Elution (1.0 mL/min) E->F G UV Detection (210 nm) F->G H Chromatogram Acquisition G->H I Peak Integration & Quantification H->I J Generate Report I->J

Caption: Workflow for the HPLC analysis of this compound.

References

Synthesis of N-(2-hydroxyethyl) acetamide from Pentyl Acetate: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction:

N-(2-hydroxyethyl) acetamide (B32628) is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, surfactants, and polymers.[1][2][3] This document outlines a detailed protocol for the synthesis of N-(2-hydroxyethyl) acetamide via the aminolysis of pentyl acetate (B1210297) with ethanolamine (B43304). This method provides a direct and efficient route to the target compound. The reaction proceeds through the nucleophilic attack of the amino group of ethanolamine on the carbonyl carbon of pentyl acetate, leading to the formation of the amide bond and the release of pentanol (B124592) as a byproduct. The process can be carried out with or without a catalyst, although the use of a catalyst can significantly increase the reaction rate and yield.[1][4][5]

Target Audience:

This document is intended for researchers, scientists, and professionals in the fields of organic chemistry, medicinal chemistry, and drug development who are interested in the synthesis and application of N-(2-hydroxyethyl) acetamide and its derivatives.

Reaction Scheme:

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of N-(2-hydroxyethyl) acetamide from this compound and ethanolamine, based on both non-catalytic and catalytic approaches.[1]

ParameterNon-Catalytic ReactionCatalytic Reaction (H-cation exchange resin)
Reactants This compound, EthanolamineThis compound, Ethanolamine
Catalyst NoneH-cation exchange resin
Molar Ratio (Ethanolamine:this compound) 1.5:11.5:1
Temperature Ambient Temperature60 °C
Reaction Time 24 hours3 hours (180 min)
Conversion of this compound 37%~90%
Yield of N-(2-hydroxyethyl) acetamide 98% (at 37% conversion)84.1% - 97.9%

Experimental Protocol

This protocol details the laboratory procedure for the synthesis of N-(2-hydroxyethyl) acetamide from this compound and ethanolamine.

Materials:

  • This compound (C7H14O2, M.W. 130.18 g/mol )

  • Ethanolamine (C2H7NO, M.W. 61.08 g/mol )

  • H-cation exchange resin (e.g., Amberlyst-15) (Optional, for catalytic reaction)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Analytical balance

Procedure:

1. Reaction Setup:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound.

  • Add ethanolamine to the flask. A molar ratio of 1.5:1 (ethanolamine to this compound) is recommended.

  • (Optional, for catalytic reaction) Add the H-cation exchange resin to the reaction mixture (approximately 5-10% by weight of the limiting reactant).

2. Reaction:

  • Non-Catalytic Method: Stir the reaction mixture at ambient temperature for 24 hours.

  • Catalytic Method: Attach a reflux condenser to the flask and heat the mixture to 60°C using a heating mantle or oil bath. Stir the reaction vigorously for 3-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Work-up and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • If a catalyst was used, filter the reaction mixture to remove the resin.

  • Transfer the mixture to a separatory funnel.

  • Add ethyl acetate to dilute the mixture and wash with deionized water to remove excess ethanolamine.

  • Separate the organic layer and wash it sequentially with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to remove the solvent and the pentanol byproduct. The boiling point of N-(2-hydroxyethyl) acetamide is approximately 135-137 °C at 3 mmHg.[6]

4. Characterization:

  • The identity and purity of the synthesized N-(2-hydroxyethyl) acetamide can be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Visualizations

Experimental Workflow:

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reactants Combine this compound & Ethanolamine catalyst Add Catalyst (Optional) reactants->catalyst Optional stirring Stir at Defined Temperature & Time reactants->stirring catalyst->stirring filter Filter (if catalyst used) stirring->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate characterization Characterize Product (NMR, IR, MS) evaporate->characterization

Caption: Experimental workflow for the synthesis of N-(2-hydroxyethyl) acetamide.

Signaling Pathway (Logical Relationship):

logical_relationship cluster_inputs Inputs cluster_process Process cluster_outputs Outputs pentyl_acetate This compound aminolysis Aminolysis Reaction pentyl_acetate->aminolysis ethanolamine Ethanolamine ethanolamine->aminolysis product N-(2-hydroxyethyl) acetamide aminolysis->product byproduct Pentanol aminolysis->byproduct

Caption: Logical relationship of reactants and products in the synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Pentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pentyl acetate (B1210297) and improving yields.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of pentyl acetate.

ProblemPossible Cause(s)Suggested Solution(s)
Low Product Yield Incomplete Reaction: The equilibrium was not sufficiently shifted towards the products.Increase Reactant Excess: Use a larger excess of the less expensive reactant, typically acetic acid, to drive the reaction forward according to Le Chatelier's principle.[1][2][3][4] • Effective Water Removal: Ensure water, a byproduct of the reaction, is removed. This can be done via azeotropic distillation (e.g., with toluene) or by using a drying agent.[5] • Check Catalyst: Verify the acid catalyst (e.g., H₂SO₄) is concentrated and added in the correct amount. Deactivated or insufficient catalyst will slow the reaction.[1][6] • Increase Reflux Time: Extend the reflux period to ensure the reaction reaches equilibrium. A standard time is one hour, but optimization may be needed.[1][6]
Product Loss During Workup: Significant amounts of this compound are lost during washing and extraction steps.Minimize Aqueous Washes: While necessary, excessive washing can lead to product loss due to the slight solubility of this compound in water. • Proper Separation Technique: Ensure complete separation of aqueous and organic layers in the separatory funnel. Multiple extractions with smaller volumes of solvent are more effective than a single large volume extraction. • Avoid Emulsions: If an emulsion forms during washing, allow the mixture to stand for a longer period or add a small amount of brine (saturated NaCl solution) to help break the emulsion.[6]
Product Loss During Distillation: Product is lost during the final purification step.Ensure Proper Apparatus Setup: Check for leaks in the distillation apparatus. Ensure the thermometer is correctly placed to accurately measure the boiling point of the vapor.[6] • Avoid Overheating: Do not distill to dryness, as this can lead to the formation of byproducts and loss of product.[6] • Collect Correct Fraction: Collect the distillate only within the expected boiling range for this compound (approx. 142-149°C).[7]
Impure Product (Contaminated with Acetic Acid) Incomplete Neutralization: The sodium bicarbonate wash was insufficient to remove all the unreacted acetic acid and the acid catalyst.Perform Multiple Bicarbonate Washes: Wash the organic layer with a 5% sodium bicarbonate solution until the aqueous layer is basic (test with litmus (B1172312) or pH paper).[1][6] Be sure to vent the separatory funnel frequently as CO₂ gas is produced.[6]
Impure Product (Contaminated with Pentanol) Inefficient Separation: Unreacted pentanol (B124592) remains in the organic layer.Water Wash: Washing with water helps remove the more water-soluble pentanol.[1] • Precise Distillation: Careful distillation is crucial. Since pentanol has a lower boiling point than this compound, a distinct separation should be possible with efficient fractional distillation.
Product is Wet (Contains Water) Inadequate Drying: The drying agent was insufficient or inefficient.Use Anhydrous Drying Agent: After the aqueous washes, treat the organic layer with an anhydrous salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).[6][8] • Ensure Sufficient Contact Time: Gently swirl the flask containing the organic layer and the drying agent. The liquid should become clear. If it remains cloudy, add more drying agent. • Decant Carefully: Carefully decant or filter the dried liquid away from the solid drying agent before proceeding to distillation.[8][9]

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common laboratory method is the Fischer esterification of 1-pentanol (B3423595) (or isopentyl alcohol) with acetic acid, using a strong acid like sulfuric acid (H₂SO₄) as a catalyst.[3][4] This is an equilibrium-controlled reaction.[3]

Q2: How can I shift the reaction equilibrium to favor product formation and increase the yield?

According to Le Chatelier's principle, you can shift the equilibrium to the right (towards the products) by:

  • Using an excess of one reactant: Typically, a 2 to 4-fold excess of acetic acid is used as it is inexpensive and easily removed during purification.[1][4]

  • Removing a product as it is formed: Water is a byproduct of the reaction. Continuously removing it, for instance by using a Dean-Stark apparatus during reflux, will drive the reaction to completion.[10][5]

Q3: What are some alternative catalysts to sulfuric acid?

While sulfuric acid is common, other catalysts can be used, some offering higher yields or more environmentally friendly conditions. These include:

  • Enzymatic Catalysts: Immobilized lipases, such as Lipozyme®435, can be used in solvent-free conditions and are reusable.[11][12]

  • Acid Molten Salt Catalysts: These have shown high catalytic activity, achieving high conversion rates.[12]

  • Ionic Liquids: Certain acidic ionic liquids can act as both catalyst and extracting agent, simplifying the process.[13]

Q4: Can I use acetic anhydride (B1165640) instead of acetic acid?

Yes, reacting 1-pentanol with acetic anhydride is another effective method.[7] This reaction is generally faster and not an equilibrium process, which can lead to higher and more reliable yields. However, acetic anhydride is typically more expensive than acetic acid.[7]

Q5: What is the purpose of washing the crude product with sodium bicarbonate solution?

The crude product contains unreacted acetic acid and the sulfuric acid catalyst. The 5% sodium bicarbonate wash is a weak base that neutralizes these acids, converting them into their respective sodium salts which are soluble in the aqueous layer and can be easily separated.[1][6] This is a critical purification step.

Q6: My final product appears cloudy. What does this mean?

A cloudy appearance indicates the presence of water. The product must be thoroughly dried with an anhydrous drying agent (e.g., anhydrous magnesium sulfate) before the final distillation.[8][9] The liquid should be clear before it is decanted from the drying agent.[1]

Data Presentation: Impact of Method on Yield

The synthesis method and conditions significantly impact the final yield of this compound. The table below summarizes reported yields from various approaches.

Synthesis MethodReactantsCatalystTypical YieldReference
Fischer Esterification 1-Pentanol & Acetic AcidSulfuric Acid (H₂SO₄)60-90%[1]
Anhydride Synthesis 1-Pentanol & Acetic AnhydrideSulfuric Acid (H₂SO₄)~71%[7]
Enzymatic Synthesis 1-Pentanol & Acetic AcidLipozyme®435 (Lipase)>80% (Conversion)[11][12]
Molten Salt Catalysis n-Pentanol & Acetic AcidAcid Molten Salt78% (Isolated Yield)[12]
Ionic Liquid Catalysis Isoamyl Alcohol & Acetic AcidAcid Ionic Liquid85%[13]

Experimental Protocols

Protocol: Fischer Esterification of 1-Pentanol

This protocol describes a standard procedure for synthesizing this compound.

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Boiling chips

  • Round-bottom flask (100 mL), Reflux condenser, Heating mantle, Separatory funnel, Distillation apparatus

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 1-pentanol and a molar excess (e.g., 2 equivalents) of glacial acetic acid.[1][6]

  • Catalyst Addition: While swirling the flask, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mL).[6] The mixture will heat up.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture under reflux for 1 hour using a heating mantle.[1][6]

  • Cooling: After 1 hour, remove the heating mantle and allow the flask to cool to room temperature.

  • Workup - Water Wash: Transfer the cooled reaction mixture to a separatory funnel. Add cold water (approx. 50 mL), shake, and allow the layers to separate. Remove and discard the lower aqueous layer.[1]

  • Workup - Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel.[6] Stopper the funnel, shake gently, and be sure to vent frequently to release the pressure from the CO₂ gas that is produced.[6] Drain the lower aqueous layer. Repeat this wash until the aqueous layer is no longer acidic.[1]

  • Workup - Brine Wash: Wash the organic layer with a small amount of saturated sodium chloride (brine) solution to help remove dissolved water.[6]

  • Drying: Transfer the organic layer to a clean, dry Erlenmeyer flask. Add anhydrous magnesium sulfate, and swirl until the liquid is clear.[6][8]

  • Isolation - Distillation: Carefully decant the dried ester into a clean, dry distillation flask, leaving the drying agent behind.[9] Add new boiling chips and perform a simple distillation.[8]

  • Collection: Collect the fraction that distills at the boiling point of this compound (approximately 142-149 °C).[7] Weigh the final product and calculate the percentage yield.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and purification of this compound via Fischer Esterification.

G cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants 1. Combine Reactants (1-Pentanol, Acetic Acid) Catalyst 2. Add Catalyst (Conc. H₂SO₄) Reactants->Catalyst Reflux 3. Heat under Reflux (1 Hour) Catalyst->Reflux Wash_H2O 4. Water Wash Reflux->Wash_H2O Wash_NaHCO3 5. Bicarbonate Wash (Neutralization) Wash_H2O->Wash_NaHCO3 Wash_Brine 6. Brine Wash Wash_NaHCO3->Wash_Brine Drying 7. Dry Organic Layer (Anhydrous MgSO₄) Wash_Brine->Drying Distill 8. Simple Distillation Drying->Distill Product Pure this compound Distill->Product G Start Low Product Yield Check_Equilibrium Was equilibrium shifted in favor of products? Start->Check_Equilibrium Reaction Issues Check_Workup Was product lost during workup/purification? Start->Check_Workup Process Losses Check_Reactants Use excess reactant? Remove water? Check_Equilibrium->Check_Reactants No Check_Catalyst Catalyst active? Sufficient amount? Check_Equilibrium->Check_Catalyst Yes Check_Washing Minimize washes? Avoid emulsions? Check_Workup->Check_Washing During Washing Check_Distill Apparatus sealed? Correct fraction collected? Check_Workup->Check_Distill During Distillation Solution1 Increase reactant excess or remove H₂O. Check_Reactants->Solution1 Check_Catalyst->Check_Workup Yes Solution2 Verify catalyst quality and quantity. Check_Catalyst->Solution2 No Solution3 Refine washing and separation technique. Check_Washing->Solution3 Solution4 Check distillation setup and boiling range. Check_Distill->Solution4 G cluster_reactants Reactants cluster_products Products R_OH 1-Pentanol Equilibrium R_OH->Equilibrium R_Acid Acetic Acid R_Acid->Equilibrium P_Ester This compound P_Water Water Equilibrium->P_Ester Equilibrium->P_Water Increase_Acid Increase [Acetic Acid] Shift_Right Shift Equilibrium → (Higher Yield) Increase_Acid->Shift_Right Remove_Water Remove [Water] Remove_Water->Shift_Right Shift_Right->Equilibrium

References

Technical Support Center: Pentyl Acetate Degradation Pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pentyl acetate (B1210297) degradation pathways.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation.

Observed Issue Potential Cause Troubleshooting Steps & Prevention
No or low degradation of pentyl acetate in microbial cultures Inactive microbial inoculum- Ensure the microbial culture is viable and in the exponential growth phase before inoculation.- Use a fresh culture for each experiment.
Substrate toxicity- this compound or its degradation product, 1-pentanol (B3423595), may be toxic to the microorganisms at high concentrations. Perform a dose-response experiment to determine the optimal substrate concentration.
Inappropriate culture conditions- Optimize pH, temperature, and aeration for the specific microbial strain being used. Ensure essential nutrients are not limited in the growth medium.
Lack of inducible enzymes- The microorganisms may require an adaptation period to induce the necessary esterase enzymes. Consider a pre-incubation period with a low concentration of this compound.
Inconsistent results in enzyme assays Inactive enzyme- Store enzymes at the recommended temperature and avoid repeated freeze-thaw cycles.- Run a positive control with a known substrate to verify enzyme activity.
Substrate insolubility- this compound has low solubility in aqueous solutions. Prepare a stock solution in a suitable organic solvent (e.g., DMSO, ethanol) and ensure the final solvent concentration in the assay does not inhibit enzyme activity (typically <1-5%). Gentle sonication can aid dissolution.
Incorrect buffer conditions- Determine the optimal pH for the esterase being used. The pH can affect both enzyme activity and the stability of the substrate.
Product inhibition- The degradation products, 1-pentanol or acetic acid, may inhibit enzyme activity.[1] Monitor product formation over time and perform initial rate kinetics.
Difficulty in quantifying this compound and its metabolites by GC-MS Poor peak shape or resolution- Acetic acid can be challenging to analyze by GC due to its polarity, leading to peak tailing. Derivatization to a less polar ester (e.g., methyl or propyl ester) can improve chromatography.[2] - Optimize the GC oven temperature program to ensure good separation of this compound, 1-pentanol, and the derivatized acetic acid.
Sample carryover- Volatile fatty acids like acetic acid can stick to the injector liner and column. Use a split injection to minimize this effect and perform solvent blanks between sample injections to check for carryover.[3]
Low sensitivity- For trace-level analysis, consider using Solid Phase Microextraction (SPME) for sample pre-concentration.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound undergoes both biotic and abiotic degradation. The initial and most critical step in both pathways is the hydrolysis of the ester bond to yield 1-pentanol and acetic acid.

Q2: What types of enzymes are responsible for the biodegradation of this compound?

A2: Carboxylic ester hydrolases (EC 3.1.1), such as esterases and lipases, are the primary enzymes responsible for the hydrolysis of this compound.[1][4] These enzymes exhibit broad substrate specificity but are generally most active towards water-soluble esters of short-chain carboxylic acids.[1]

Q3: How are the degradation products, 1-pentanol and acetic acid, metabolized by microorganisms?

A3: 1-pentanol is typically oxidized by alcohol dehydrogenases to pentanal, which is further oxidized to pentanoic acid. Pentanoic acid can then enter the beta-oxidation pathway. Acetic acid is usually converted to acetyl-CoA by acetyl-CoA synthetase. Acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle for energy production or be utilized in various biosynthetic pathways, including the glyoxylate (B1226380) cycle for the synthesis of larger molecules.

Q4: What are the main abiotic degradation pathways for this compound?

A4: The primary abiotic degradation pathway for this compound is hydrolysis, which can be catalyzed by acids or bases. The rate of hydrolysis is influenced by pH and temperature. Photodegradation may also contribute to the breakdown of this compound, especially in the presence of photosensitizers.

Q5: What is the "hook effect" and how can I avoid it in my degradation experiments?

A5: The "hook effect" is a phenomenon where the rate of degradation decreases at very high substrate concentrations. This can be due to substrate inhibition of the enzyme or toxicity to the microbial cells. To avoid this, it is important to perform a dose-response curve to determine the optimal substrate concentration range for your experiment.

Data Presentation

Table 1: Kinetic Parameters for the Enzymatic Synthesis of this compound

ParameterValueConditionsReference
Activation Energy (Ea)28.56 kJ·mol⁻¹Catalyst: Sulfuric acid (0.0275 M)[5]
Pre-exponential Factor (kfo,act)33860 L·mol⁻¹·h⁻¹Catalyst: Sulfuric acid (0.0275 M)[5]
Enthalpy of Reaction (ΔH)34.90 kJ·mol⁻¹[5]
Entropy of Reaction (ΔS)0.12 kJ·mol⁻¹·K⁻¹[5]

Note: The data presented is for the synthesis of this compound. The reverse reaction, hydrolysis, will have different kinetic parameters.

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by Titration

This method is suitable for tracking the production of acetic acid during the degradation of this compound.

Materials:

Procedure:

  • Set up the degradation experiment in a conical flask with a known concentration of this compound and the microbial culture or enzyme solution.

  • At regular time intervals, withdraw an aliquot of the reaction mixture.

  • Immediately place the aliquot in an ice bath to stop the reaction.

  • Add a few drops of phenolphthalein indicator to the aliquot.

  • Titrate the sample with a standardized NaOH solution until a faint pink color persists.

  • Record the volume of NaOH used.

  • The concentration of acetic acid produced can be calculated based on the volume of NaOH consumed.

Protocol 2: Analysis of this compound and its Metabolites by GC-MS

This method allows for the simultaneous quantification of this compound, 1-pentanol, and acetic acid (after derivatization).

Materials:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms or a polar column like DB-WAX for better separation)

  • Helium carrier gas

  • Samples from the degradation experiment

  • Internal standard (e.g., a deuterated analog or a compound with similar properties not present in the sample)

  • Derivatizing agent for acetic acid (e.g., methyl chloroformate or N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • Solvent for extraction (e.g., hexane, dichloromethane)

Procedure:

  • Sample Preparation:

    • To an aliquot of the degradation sample, add a known amount of internal standard.

    • Extract the analytes from the aqueous medium using a suitable organic solvent.

    • For the analysis of acetic acid, evaporate the solvent and perform a derivatization step according to the manufacturer's protocol for the chosen reagent.

  • GC-MS Analysis:

    • Inject the prepared sample into the GC-MS.

    • Suggested GC Parameters (starting point, optimization required):

      • Injector Temperature: 250 °C

      • Injection Mode: Splitless or split (e.g., 10:1)

      • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

      • Carrier Gas Flow Rate: 1.0-1.5 mL/min

    • Suggested MS Parameters:

      • Ion Source Temperature: 230 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Mass Scan Range: 40-450 amu (full scan for identification) or Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, 1-pentanol, and the derivatized acetic acid based on their retention times and mass spectra.

    • Quantify the analytes by comparing their peak areas to that of the internal standard and using a calibration curve.

Mandatory Visualization

Pentyl_Acetate_Biodegradation cluster_hydrolysis Initial Hydrolysis cluster_pentanol_metabolism 1-Pentanol Metabolism cluster_acetate_metabolism Acetic Acid Metabolism This compound This compound Esterase / Lipase Esterase / Lipase This compound->Esterase / Lipase 1-Pentanol 1-Pentanol Esterase / Lipase->1-Pentanol Acetic Acid Acetic Acid Esterase / Lipase->Acetic Acid H2O H2O H2O->Esterase / Lipase Pentanal Pentanal 1-Pentanol->Pentanal Alcohol Dehydrogenase Acetyl-CoA Acetyl-CoA Acetic Acid->Acetyl-CoA Acetyl-CoA Synthetase Pentanoic Acid Pentanoic Acid Pentanal->Pentanoic Acid Aldehyde Dehydrogenase Beta-Oxidation Beta-Oxidation Pentanoic Acid->Beta-Oxidation TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Glyoxylate Cycle Glyoxylate Cycle Acetyl-CoA->Glyoxylate Cycle

Caption: Biotic degradation pathway of this compound.

Abiotic_Degradation This compound This compound Hydrolysis Hydrolysis This compound->Hydrolysis H2O H2O H2O->Hydrolysis 1-Pentanol 1-Pentanol Hydrolysis->1-Pentanol Acetic Acid Acetic Acid Hydrolysis->Acetic Acid

Caption: Abiotic degradation pathway of this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_sampling Sampling and Analysis cluster_methods Analytical Methods Start Start Prepare Reaction Mixture Prepare Reaction Mixture (this compound + Microbe/Enzyme) Start->Prepare Reaction Mixture Incubate Incubate under Controlled Conditions Prepare Reaction Mixture->Incubate Take Aliquots Take Aliquots at Time Intervals Incubate->Take Aliquots Quench Reaction Quench Reaction (e.g., Ice Bath) Take Aliquots->Quench Reaction Analysis Analysis Quench Reaction->Analysis Titration Titration Analysis->Titration GC-MS GC-MS Analysis->GC-MS Data Processing Data Processing and Quantification Titration->Data Processing GC-MS->Data Processing End End Data Processing->End

References

Technical Support Center: Optimizing Pentyl Acetate Extraction Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction efficiency of pentyl acetate (B1210297).

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of pentyl acetate, offering potential causes and actionable solutions.

Problem Potential Causes Solutions
Emulsion Formation at the Interface - High concentration of surfactant-like compounds in the sample.[1][2] - Excessive agitation or shaking during extraction.[2] - Similar densities of the aqueous and organic phases.- Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.[2] - Salting Out: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, which helps break the emulsion.[2][3] - Centrifugation: If the emulsion persists, centrifuging the mixture can help separate the layers.[2] - Solvent Addition: Adding a small amount of a different organic solvent can alter the polarity and help break the emulsion.[2] - Allow to Stand: Sometimes, simply letting the mixture stand for a period can allow the emulsion to resolve.[1]
Low Product Yield - Incomplete extraction from the aqueous phase. - Product loss during washing steps. - Improper phase separation.[4] - Insufficient drying of the organic layer.- Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. - pH Adjustment: Ensure the aqueous layer has the optimal pH to keep this compound in its neutral, less water-soluble form. For esters, a neutral to slightly basic wash is often used to remove acidic impurities.[1] - Minimize Shaking with Wash Solutions: When washing with aqueous solutions like sodium bicarbonate, swirl gently to avoid vigorous reactions that can lead to product loss.[3] - Proper Phase Identification: Ensure you are collecting the correct layer. This compound is less dense than water and will typically be the upper organic layer.[3] - Thorough Drying: Use an adequate amount of a suitable drying agent (e.g., anhydrous magnesium sulfate (B86663) or sodium sulfate) to remove all water from the organic extract before solvent evaporation.[3][5]
Difficulty in Phase Separation - Poor visibility of the interface.[6] - Formation of a third layer or solid precipitate.- Improve Visibility: Shine a light through the separatory funnel to better visualize the interface. Adding a small amount of a dark, inert substance like activated charcoal can sometimes help mark the interface.[6] - Filtration: If a solid has formed, it may be necessary to filter the entire mixture before proceeding with the separation.
Contamination of Final Product - Residual starting materials (e.g., pentanol, acetic acid). - Presence of water in the final product. - Cross-contamination from glassware.- Aqueous Washes: Wash the organic extract with 5% sodium bicarbonate solution to remove unreacted acetic acid, followed by a water wash.[3][5] - Brine Wash: A final wash with saturated sodium chloride solution helps to remove the bulk of the dissolved water from the organic phase before treatment with a drying agent.[3] - Proper Drying: Ensure the organic layer is thoroughly dried with an anhydrous salt.[3][5] - Clean Glassware: Always use clean and dry glassware for the extraction and subsequent steps.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best organic solvent for extracting this compound?

A1: this compound is highly soluble in many organic solvents.[7] The choice of solvent depends on factors like extraction efficiency, selectivity, cost, and safety. Common solvents for ester extraction include diethyl ether and ethyl acetate. Pentane (B18724) is also an effective nonpolar solvent for this purpose.[8] It is crucial that the chosen solvent is immiscible with water.[9]

Q2: How does pH affect the extraction efficiency of this compound?

A2: The pH of the aqueous phase is a critical parameter in liquid-liquid extraction, especially when acidic or basic impurities are present.[10] For this compound extraction, particularly after synthesis via Fischer esterification, the crude product will contain residual acidic catalyst (e.g., sulfuric acid) and unreacted acetic acid. Washing the organic layer with a basic solution, such as 5% sodium bicarbonate, will neutralize and remove these acidic impurities by converting them into their water-soluble salts.[3][5] This prevents them from co-extracting with the desired ester.

Q3: What is the "salting-out" effect and how can it improve my extraction?

A3: The "salting-out" effect involves adding a salt, typically sodium chloride, to the aqueous layer to decrease the solubility of the organic compound in the aqueous phase.[11][12] This drives more of the this compound into the organic solvent, thereby increasing the extraction efficiency.[12] A common practice is to wash the organic layer with a saturated sodium chloride solution (brine) which also helps to remove dissolved water from the organic layer.[2][3]

Q4: How can I optimize the stirring speed for my extraction?

A4: Proper agitation increases the interfacial area between the two liquid phases, which accelerates mass transfer and can enhance extraction efficiency.[13][14] However, excessively high stirring speeds can lead to the formation of stable emulsions, which complicates phase separation.[14] The optimal stirring speed is one that ensures good mixing without causing significant emulsification. This often needs to be determined empirically for a specific extraction setup. For laboratory-scale extractions in a separatory funnel, gentle to moderate shaking or repeated inversion is typically sufficient.

Parameter Recommendation Rationale
Stirring/Agitation Speed Gentle to moderate; avoid vigorous shaking.Balances the need for increased interfacial area for mass transfer with the risk of emulsion formation.[2][14]
Extraction Time Allow sufficient time for partitioning.Ensures the analyte has time to move from the aqueous to the organic phase.
Temperature Typically performed at room temperature.Higher temperatures can increase solubility but may also lead to solvent loss through evaporation.[7]

Q5: How can I confirm the purity of my extracted this compound?

A5: After extraction and purification (e.g., by distillation), the purity of this compound can be assessed using several analytical techniques:

  • Gas Chromatography (GC): This is a common method for determining the purity of volatile organic compounds and quantifying any impurities.[15]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic peaks for the ester functional group (C=O stretch around 1740 cm⁻¹ and C-O stretch around 1240 cm⁻¹). The absence of a broad O-H peak (around 3300 cm⁻¹) from alcohol or carboxylic acid indicates purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the this compound and identify any impurities.

  • Boiling Point Determination: The boiling point of pure n-pentyl acetate is approximately 149 °C.[16] A sharp boiling range close to this value during distillation suggests high purity.[5]

Experimental Protocols

Standard Liquid-Liquid Extraction of this compound

This protocol outlines the general steps for extracting this compound from an aqueous reaction mixture, for example, after a Fischer esterification synthesis.

  • Transfer to Separatory Funnel: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel of appropriate size.[3]

  • Initial Water Wash: Add cold water to the separatory funnel to dilute the mixture and dissolve water-soluble components. Invert the funnel gently and vent frequently to release any pressure. Allow the layers to separate and drain the lower aqueous layer.[3]

  • Sodium Bicarbonate Wash: Add a 5% aqueous sodium bicarbonate solution to the organic layer in the separatory funnel. Swirl gently or invert carefully, venting frequently as carbon dioxide gas will be produced.[3][5] This step neutralizes and removes any remaining acidic catalyst and unreacted acetic acid. Drain the lower aqueous layer. Repeat this wash until the aqueous layer is basic (test with litmus (B1172312) or pH paper).[3]

  • Water Wash: Wash the organic layer with deionized water to remove any residual sodium bicarbonate. Allow the layers to separate and drain the aqueous layer.[3]

  • Brine Wash (Salting Out): Add a saturated aqueous sodium chloride (brine) solution to the organic layer. Swirl gently.[3] This wash helps to remove the majority of the dissolved water from the organic layer.[3] Drain the lower aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer (the upper layer) to a clean, dry Erlenmeyer flask. Add an anhydrous drying agent, such as magnesium sulfate or sodium sulfate, until the drying agent no longer clumps together.[3][5]

  • Isolation of this compound: Decant or filter the dried organic solution to remove the drying agent. The this compound can then be isolated from the solvent, typically by simple distillation.[3][5] Collect the fraction that distills at the boiling point of this compound (around 134-143 °C for isothis compound).[3]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_extraction Extraction & Washing cluster_purification Purification cluster_product Final Product synthesis Reaction Mixture (this compound, Acid, Alcohol, Water) sep_funnel Transfer to Separatory Funnel synthesis->sep_funnel water_wash Wash with Cold Water sep_funnel->water_wash bicarb_wash Wash with 5% NaHCO3 water_wash->bicarb_wash waste1 Aqueous Waste water_wash->waste1 brine_wash Wash with Brine bicarb_wash->brine_wash waste2 Aqueous Waste bicarb_wash->waste2 drying Dry with Anhydrous Salt brine_wash->drying waste3 Aqueous Waste brine_wash->waste3 filtration Filter/Decant drying->filtration distillation Simple Distillation filtration->distillation drying_agent Used Drying Agent filtration->drying_agent product Pure this compound distillation->product

Caption: Workflow for the extraction and purification of this compound.

troubleshooting_logic start Low Extraction Yield? check_emulsion Emulsion Formed? start->check_emulsion check_phases Multiple Extractions Performed? check_emulsion->check_phases No solution_emulsion Break Emulsion: - Add Brine - Centrifuge - Gentle Inversion check_emulsion->solution_emulsion Yes check_wash Proper Washing Protocol? check_phases->check_wash Yes solution_extractions Perform 2-3 Extractions with Smaller Solvent Volumes check_phases->solution_extractions No check_drying Thorough Drying? check_wash->check_drying Yes solution_wash Use NaHCO3 for Acid, followed by Water/Brine Washes check_wash->solution_wash No solution_drying Add Sufficient Anhydrous Drying Agent check_drying->solution_drying No success Yield Optimized check_drying->success Yes solution_emulsion->check_phases solution_extractions->check_wash solution_wash->check_drying solution_drying->success

Caption: Troubleshooting logic for low this compound extraction yield.

References

Technical Support Center: Pentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl acetate (B1210297), typically via Fischer esterification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude pentyl acetate synthesized by Fischer esterification?

A1: The most common impurities are unreacted starting materials and reaction byproducts. These include:

  • Unreacted 1-Pentanol (B3423595): The alcohol starting material.

  • Unreacted Acetic Acid: The carboxylic acid starting material.[1]

  • Sulfuric Acid: A common acid catalyst that needs to be neutralized and removed.

  • Water: A byproduct of the esterification reaction. Its presence can shift the reaction equilibrium back towards the reactants, reducing the yield.[2]

  • Dipentyl Ether (or Di-n-pentyl ether): A potential side product formed from the acid-catalyzed dehydration of two molecules of 1-pentanol, especially at higher temperatures.[3][4]

  • 1-Pentene: A minor byproduct that can result from the dehydration of 1-pentanol, particularly if reaction temperatures are too high.[4]

Q2: My crude product has a strong vinegar-like odor. What is the cause?

A2: A sharp, vinegar-like smell is indicative of residual acetic acid. This impurity can be effectively removed during the aqueous workup by washing the organic layer with a basic solution, such as 5% aqueous sodium bicarbonate (NaHCO₃), until the aqueous layer is no longer acidic.

Q3: After the workup, my organic layer is cloudy or contains water droplets. How do I resolve this?

A3: A cloudy appearance indicates the presence of water. This can be residual water from the aqueous washes or the water formed during the reaction. To resolve this, the organic layer should be treated with an anhydrous drying agent, such as anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). The product should be left over the drying agent until the liquid becomes clear.

Q4: My final distilled product shows an unexpected peak in the GC/MS analysis. What could it be?

A4: An unexpected peak could be a side product. A common side product is dipentyl ether, which forms from the self-condensation of 1-pentanol under acidic conditions.[3] Comparing the boiling points (see Table 1) and mass spectrum of the impurity with known values can help in its identification.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Product Yield 1. Reversible Reaction Equilibrium: Fischer esterification is an equilibrium reaction. The presence of the water byproduct can drive the reaction backward.[5]1a. Use Excess Reagent: Use a large excess of one of the starting materials (typically the less expensive one, acetic acid) to shift the equilibrium toward the product.[5]1b. Remove Water: If the setup allows, use a Dean-Stark apparatus to remove water as it forms, which will drive the reaction to completion.[5]
2. Incomplete Reaction: The reaction may not have reached equilibrium due to insufficient time or heat.2. Increase Reaction Time/Temperature: Ensure the reaction is refluxed for an adequate amount of time (typically at least 1 hour) at the appropriate temperature to reach equilibrium.[6]
3. Loss During Workup: Product can be lost during aqueous extractions if emulsions form or if layers are not separated properly. This compound has slight solubility in water.[7]3. Refine Workup Technique: To break emulsions, add a small amount of brine (saturated NaCl solution). Ensure complete transfer between vessels and careful separation of layers.
Product is Acidic (Fails pH Test) 1. Incomplete Neutralization: The amount of sodium bicarbonate solution used was insufficient to neutralize all the residual acetic acid and the sulfuric acid catalyst.1. Repeat Basic Wash: Wash the organic layer with additional portions of 5% sodium bicarbonate solution. Test the pH of the aqueous wash to ensure it is basic before proceeding.
Formation of Side Products 1. High Reaction Temperature: Excessive heat can promote side reactions, such as the dehydration of 1-pentanol to form dipentyl ether or 1-pentene.[4][8]1. Control Temperature: Maintain a gentle reflux and avoid overheating the reaction mixture. The optimal temperature for ether formation from primary alcohols is often lower than the temperature required for alkene formation.[8]
2. Inappropriate Catalyst Concentration: Too much acid catalyst can sometimes promote side reactions.2. Optimize Catalyst Loading: Use the recommended catalytic amount of sulfuric acid (typically a small percentage of the limiting reagent's moles).

Quantitative Data of Common Species

The table below summarizes the physical properties of this compound and its common impurities, which can aid in their identification and separation by distillation.

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
This compound C₇H₁₄O₂130.191490.875[9]
1-PentanolC₅H₁₂O88.15137-1380.811
Acetic AcidC₂H₄O₂60.051181.049
Dipentyl EtherC₁₀H₂₂O158.28187-1880.783
WaterH₂O18.021001.000

Data sourced from publicly available chemical databases.

Detailed Experimental Protocol: Fischer Esterification of 1-Pentanol

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

1. Reaction Setup:

  • To a 100 mL round-bottom flask, add 20 mL of 1-pentanol and 25 mL of glacial acetic acid.

  • While swirling the flask, carefully and slowly add 4-5 mL of concentrated sulfuric acid. The mixture will generate heat.

  • Add several boiling chips to the flask to ensure smooth boiling.

  • Assemble a reflux apparatus by attaching a condenser to the flask.

2. Reflux:

  • Heat the mixture to a gentle boil using a heating mantle or water bath.

  • Allow the reaction to reflux for at least 60 minutes. This is the period where the ester is formed.

3. Workup and Extraction:

  • Allow the reaction mixture to cool to room temperature.

  • Transfer the cooled mixture to a separatory funnel.

  • Add 50 mL of cold water, shake the funnel gently, and allow the layers to separate. Remove and discard the lower aqueous layer.

  • Add 25 mL of 5% aqueous sodium bicarbonate (NaHCO₃) solution to the funnel. Stopper the funnel, shake gently, and frequently vent to release CO₂ gas pressure. Allow the layers to separate and discard the lower aqueous layer.

  • Repeat the sodium bicarbonate wash. Check the pH of the aqueous layer with litmus (B1172312) paper to ensure it is basic. If not, continue washing until all acid is neutralized.

  • Wash the organic layer with 25 mL of saturated sodium chloride (brine) solution to help remove dissolved water. Discard the aqueous layer.

4. Drying and Distillation:

  • Transfer the organic layer to a clean, dry Erlenmeyer flask.

  • Add a small amount of anhydrous sodium sulfate (Na₂SO₄) and swirl. If the drying agent clumps together, add more until some particles remain free-flowing, indicating the product is dry.

  • Decant or filter the dry liquid into a distillation flask.

  • Assemble a simple distillation apparatus.

  • Distill the liquid, collecting the fraction that boils between 144-150°C. The collected clear, colorless liquid is the purified this compound product.

Visualizations (Graphviz Diagrams)

Synthesis_Workflow cluster_reactants Reactants & Catalyst reactant reactant product product process process Pentanol 1-Pentanol Reflux Reflux (1 hr) AceticAcid Acetic Acid H2SO4 H₂SO₄ (cat.) Workup Aqueous Workup (H₂O, NaHCO₃, Brine) Reflux->Workup Crude Product Drying Drying (Na₂SO₄) Workup->Drying Washed Product Distill Distillation Drying->Distill Dry Product FinalProduct Pure this compound Distill->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Yield problem problem cause cause solution solution Start Problem: Low Yield Cause1 Equilibrium Limitation? Start->Cause1 Cause2 Incomplete Reaction? Start->Cause2 Cause3 Loss During Workup? Start->Cause3 Sol1a Use Excess Reagent Cause1->Sol1a Sol1b Remove H₂O (Dean-Stark) Cause1->Sol1b Sol2 Increase Reflux Time / Temp Cause2->Sol2 Sol3 Refine Extraction Technique (Use Brine) Cause3->Sol3

Caption: Troubleshooting flowchart for addressing low product yield.

Side_Reactions reactant reactant product product side_product side_product Pentanol 1-Pentanol center1 Pentanol->center1 center2 Pentanol->center2 AceticAcid Acetic Acid AceticAcid->center1 PentylAcetate This compound (Desired Product) DipentylEther Dipentyl Ether (Side Product) center1->PentylAcetate Main Reaction (Esterification) center2->DipentylEther Side Reaction (Dehydration)

Caption: Main esterification reaction and a common side reaction.

References

Technical Support Center: Pentyl Acetate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pentyl acetate (B1210297) via Fischer esterification.

Troubleshooting Guide

This guide addresses common issues encountered during the esterification of pentyl acetate, focusing on identifying and mitigating side reactions.

Issue Potential Cause Recommended Action Expected Outcome
Low Yield of this compound Incomplete reaction due to equilibrium.Use an excess of one reactant, typically the less expensive one (acetic acid).[1][2] Remove water as it forms using a Dean-Stark apparatus.[3]Shifts the equilibrium towards the product side, increasing the yield of this compound.[1][4]
Insufficient catalysis.Ensure the proper amount of acid catalyst (e.g., concentrated sulfuric acid) is used.Speeds up the reaction rate to reach equilibrium faster.
Loss of product during workup.Minimize the number of transfers. Ensure the organic layer is properly separated from the aqueous layer during extractions. The solubility of this compound in water is low but not negligible.[5]Reduces mechanical and separation-based losses, improving the isolated yield.
Presence of Alkene Impurities (e.g., 1-Pentene, 2-Pentene) Acid-catalyzed dehydration of 1-pentanol (B3423595). This is more prevalent at higher temperatures.Maintain the reaction temperature at the optimal level for esterification without promoting dehydration. Use a milder acid catalyst if possible, though this may slow down the esterification.Minimizes the formation of alkene byproducts.
Presence of Ether Impurity (Dipentyl Ether) Acid-catalyzed self-condensation of 1-pentanol. This side reaction can occur under the acidic conditions of the esterification.Use an excess of the carboxylic acid relative to the alcohol. This increases the likelihood of the alcohol reacting with the acid rather than another alcohol molecule.Reduces the formation of dipentyl ether.
Product is Contaminated with Acetic Acid Incomplete removal during the workup.Wash the organic layer with a weak base, such as 5% sodium bicarbonate solution, until the aqueous layer is basic.[6] This will neutralize and extract the unreacted acetic acid.Removes acidic impurities, resulting in a purer this compound product.
Product is Contaminated with 1-Pentanol Incomplete reaction or insufficient purification.Ensure the reaction goes to completion. During purification, careful distillation is key to separating the this compound (boiling point ~149°C) from the 1-pentanol (boiling point ~138°C).Effective separation of the ester from the unreacted alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the Fischer esterification of this compound?

A1: The two main side reactions are the acid-catalyzed dehydration of 1-pentanol to form pentenes (1-pentene and 2-pentene) and the acid-catalyzed self-condensation of 1-pentanol to produce dipentyl ether. Both reactions are promoted by the strong acid catalyst and heat used in the esterification.

Q2: How can I minimize the formation of these side products?

A2: To minimize alkene formation, carefully control the reaction temperature to avoid excessive heat, which favors elimination reactions. To reduce ether formation, it is advantageous to use an excess of acetic acid. This increases the probability of 1-pentanol colliding with and reacting with acetic acid rather than another molecule of 1-pentanol.

Q3: Why is an excess of one reactant typically used in Fischer esterification?

A3: Fischer esterification is a reversible reaction that reaches an equilibrium between reactants and products.[2] According to Le Chatelier's principle, adding an excess of one of the reactants (usually the less expensive one, which is acetic acid in this case) shifts the equilibrium towards the formation of the products (this compound and water), thereby increasing the overall yield of the ester.[1][7]

Q4: What is the role of the strong acid catalyst, such as sulfuric acid?

A4: The strong acid acts as a catalyst by protonating the carbonyl oxygen of the acetic acid.[4] This protonation makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of the 1-pentanol, accelerating the rate of the reaction.[4]

Q5: My final product has a sharp, vinegary smell. What is the cause and how can I fix it?

A5: A vinegary smell indicates the presence of unreacted acetic acid. To remove it, you should perform a workup that includes washing the organic layer with a mild base, such as a 5% sodium bicarbonate solution.[6] The bicarbonate will react with the acetic acid to form sodium acetate, which is soluble in the aqueous layer and can be separated and removed.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound via Fischer esterification.

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a 100-mL round-bottom flask, combine 15 mL of 1-pentanol and 20 mL of glacial acetic acid.[6]

  • Catalyst Addition: While swirling the flask, carefully add 4 mL of concentrated sulfuric acid.[6] Caution: This is an exothermic reaction and will generate heat.

  • Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux using a heating mantle for 1 hour.[6]

  • Cooling and Quenching: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel containing 55 mL of cold water. Rinse the reaction flask with a small amount of cold water and add this to the separatory funnel.[6]

  • Extraction and Washing:

    • Separate the lower aqueous layer.

    • Wash the organic layer (upper layer) twice with 25 mL portions of 5% sodium bicarbonate solution.[6] Caution: Vent the separatory funnel frequently as carbon dioxide gas will be produced.

    • Wash the organic layer with 25 mL of water.[6]

    • Finally, wash the organic layer with 5 mL of saturated sodium chloride solution to help remove dissolved water.[6]

  • Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Decant the dried liquid into a clean, dry distillation flask. Add fresh boiling chips and perform a simple distillation. Collect the fraction that boils between 140°C and 149°C.[5]

Visualizations

Esterification_Pathway Main Reaction: Fischer Esterification of this compound Pentanol 1-Pentanol Tetrahedral_Intermediate Tetrahedral Intermediate Pentanol->Tetrahedral_Intermediate Nucleophilic Attack AceticAcid Acetic Acid ProtonatedAcid Protonated Acetic Acid AceticAcid->ProtonatedAcid + H+ ProtonatedAcid->Tetrahedral_Intermediate PentylAcetate This compound Tetrahedral_Intermediate->PentylAcetate - H2O, -H+ Water Water H_plus H+

Caption: Main reaction pathway for the Fischer esterification of this compound.

Side_Reactions Common Side Reactions in this compound Esterification cluster_dehydration Dehydration cluster_etherification Ether Formation Pentanol 1-Pentanol Pentene Pentene Pentanol->Pentene - H2O DipentylEther Dipentyl Ether Pentanol->DipentylEther + 1-Pentanol - H2O H_plus_heat H+, Heat

Caption: Primary side reactions occurring during this compound synthesis.

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Yield Observed Check_Reactants Check Reactant Ratio Start->Check_Reactants Check_Temp Check Reaction Temperature Check_Reactants->Check_Temp In Excess Increase_Excess Increase Excess of Acetic Acid Check_Reactants->Increase_Excess Not in Excess Check_Workup Review Workup Procedure Check_Temp->Check_Workup Optimal Optimize_Temp Optimize Temperature Check_Temp->Optimize_Temp Too High/Low Improve_Separation Improve Phase Separation Check_Workup->Improve_Separation Losses Identified End Yield Improved Check_Workup->End No Issues Increase_Excess->End Optimize_Temp->End Improve_Separation->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Technical Support Center: Water Removal from Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals on effectively removing water from pentyl acetate (B1210297).

Common Issues & Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
The drying agent clumps together excessively. 1. High initial water content in the pentyl acetate. 2. Insufficient amount of drying agent used. 3. The drying agent is old or was improperly stored, having already absorbed atmospheric moisture.1. Pre-dry the this compound by washing it with a saturated brine (NaCl) solution in a separatory funnel to remove the bulk of the water. 2. Add more drying agent in small portions until some particles remain free-flowing.[1] 3. Use a fresh, unopened container of anhydrous drying agent or one that has been stored in a desiccator.
The final this compound is still "wet" (contains water). 1. Insufficient contact time with the drying agent. 2. The chosen drying agent has a low efficiency or capacity for water. 3. The drying agent was not removed properly, or the container was left open to the atmosphere.1. Allow the this compound to stand over the drying agent for an adequate time (e.g., 15-30 minutes for MgSO₄, longer for Na₂SO₄).[2] 2. For extremely dry solvent, use a high-efficiency agent like activated 3Å molecular sieves.[3][4] 3. Filter or carefully decant the dried solvent into a clean, dry flask and seal it immediately.[5]
Low recovery of this compound after drying. 1. The compound was adsorbed onto the surface of the drying agent, especially fine powders like MgSO₄. 2. Too much drying agent was used, trapping a significant volume of the solvent.1. After removing the bulk of the solvent, rinse the drying agent with a small amount of fresh, dry this compound (or another volatile dry solvent) and combine the rinse with the main batch.[6] 2. Use the minimum amount of drying agent necessary to achieve dryness (i.e., until some particles are free-flowing).
The dried this compound is contaminated with a fine white powder. Fine particles of the drying agent (commonly MgSO₄) were transferred with the decanted or filtered solvent.1. Use gravity filtration with fluted filter paper to effectively remove fine powders.[7] 2. Allow the drying agent to settle completely before carefully decanting the liquid.
Molecular sieves do not seem to be working. 1. The molecular sieves were not activated (still contain water). 2. The incorrect pore size was used. 3. The sieves have reached their maximum water absorption capacity.1. Activate the molecular sieves by heating them in an oven (e.g., to 180-200°C) under vacuum for several hours.[8] 2. Use 3Å or 4Å molecular sieves for water removal. 4Å is generally suitable for most common solvents.[8] 3. Regenerate the sieves by heating them to release the adsorbed water or use a fresh batch.[9][10]

Frequently Asked Questions (FAQs)

Q1: Which drying agent is best for this compound?

The best drying agent depends on your specific requirements for dryness, speed, and scale.

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄): A good general-purpose drying agent. It is fast, has a high capacity, and is relatively inexpensive.[2] However, it is a fine powder and can be slightly acidic, which may not be suitable for highly acid-sensitive applications.[11]

  • Anhydrous Sodium Sulfate (Na₂SO₄): A neutral and inexpensive drying agent with a very high capacity.[12] It is slower than MgSO₄ and less efficient, making it better for pre-drying or for compounds that are sensitive to acidic conditions.[2]

  • Anhydrous Calcium Chloride (CaCl₂): Has a high capacity but is relatively slow. It can form complexes with esters, so it should be used with caution.[3][12]

  • Molecular Sieves (3Å or 4Å): The most efficient method for achieving very low water content (super-dry solvents).[3][4] They are ideal for moisture-sensitive reactions but are more expensive and must be activated before use.[8]

Q2: How do I know when I've added enough drying agent?

Add the drying agent in portions and swirl the flask. The solution is considered dry when freshly added particles no longer clump together at the bottom and can be seen moving freely in the solution, creating a "snow globe" effect when swirled.[13][14]

Q3: Can I reuse drying agents?

  • Sodium Sulfate and Magnesium Sulfate: Regeneration by heating is generally not recommended in a standard lab setting due to the high energy required and the risk of contamination. It is best practice to use fresh material.[7]

  • Molecular Sieves: Yes, molecular sieves are designed to be regenerated and reused multiple times. This is a key advantage, making them cost-effective in the long run.[9] Regeneration involves heating them to high temperatures (e.g., 200-320°C) under a vacuum or with a purge of dry gas to drive off the adsorbed water.[9]

Q4: What is the most accurate way to determine the final water content in my this compound?

Karl Fischer titration is the gold standard for accurately determining low levels of water content in organic solvents like esters.[9][10] This method is highly specific to water and can provide precise measurements in the parts-per-million (ppm) range.

Q5: Is azeotropic distillation a viable method for removing water from this compound?

While this compound and water are not reported to form a simple binary azeotrope, azeotropic distillation can be performed by adding a third component, an "entrainer" (e.g., toluene (B28343) or cyclohexane), which forms a low-boiling heterogeneous azeotrope with water.[2] The water can then be removed as the azeotrope distills. This is a more complex setup than using desiccants and is typically employed for large-scale or continuous drying processes.

Data Presentation: Comparison of Common Drying Agents for Esters

Drying AgentCapacity¹SpeedEfficiency (Intensity)Compatibility with EstersComments
Magnesium Sulfate (MgSO₄) High[12]Fast[12]Medium-High[12]GoodFast and effective, but is a fine powder that requires careful filtration. Can be slightly acidic.[11][12]
Sodium Sulfate (Na₂SO₄) Very High[12]Slow[12]Low[12]ExcellentNeutral and high-capacity, making it ideal for pre-drying very wet solutions. Not suitable for achieving anhydrous conditions.
Calcium Sulfate (CaSO₄, Drierite®) Low[12]Fast[12]Very High[12]GoodVery efficient but has a low capacity, making it suitable for final drying of already mostly dry solvents.
Potassium Carbonate (K₂CO₃) Medium[12]Medium[12]Medium[12]GoodA basic drying agent, useful if acidic conditions must be avoided. Not suitable for acidic compounds.[3]
Molecular Sieves (3Å) HighMediumVery HighExcellentThe best option for achieving anhydrous conditions (<10 ppm water).[3][4] Must be activated before use.

¹Capacity refers to the amount of water that can be absorbed per unit weight of the drying agent.

Experimental Protocols

Protocol 1: General Procedure for Drying this compound with a Solid Desiccant (MgSO₄ or Na₂SO₄)
  • Initial Water Removal (Pre-drying): If the this compound is saturated with water (e.g., after an aqueous extraction), first wash it with a saturated sodium chloride (brine) solution in a separatory funnel. This removes the majority of the dissolved water.[7]

  • Transfer: Transfer the this compound to a clean, dry Erlenmeyer flask of an appropriate size.

  • Add Desiccant: Add a small amount of anhydrous magnesium sulfate or sodium sulfate to the flask using a spatula.

  • Swirl: Swirl the flask and observe the drying agent. Initially, it will likely clump together at the bottom of the flask as it absorbs water.[1]

  • Add More Desiccant: Continue to add small portions of the drying agent, swirling after each addition, until some of the newly added particles no longer clump and are free-flowing within the solvent.

  • Contact Time: Allow the mixture to stand for 10-20 minutes to ensure complete drying.[5]

  • Separation: Separate the dried this compound from the desiccant using one of the following methods:

    • Decantation: Carefully pour the liquid into a new, dry flask, leaving the solid desiccant behind. This works best for granular agents like Na₂SO₄.

    • Gravity Filtration: For fine powders like MgSO₄, set up a funnel with fluted filter paper and filter the solution into a clean, dry receiving flask.[7]

  • Storage: Immediately cap the flask containing the dried this compound to prevent reabsorption of atmospheric moisture. For long-term storage, consider adding activated molecular sieves.

Protocol 2: Drying this compound to Anhydrous Conditions with Molecular Sieves
  • Activate Molecular Sieves: Place 3Å or 4Å molecular sieves in a suitable flask. Heat in an oven at a temperature between 200-320°C for at least 4 hours, preferably under vacuum.[9] Allow the sieves to cool to room temperature in a desiccator before use.

  • Pre-dry Solvent: For efficiency, pre-dry the this compound with anhydrous sodium sulfate as described in Protocol 1 to remove the bulk of the water.

  • Add Sieves: Add the activated molecular sieves to the pre-dried this compound (approximately 10-20% of the solvent volume).

  • Incubate: Seal the flask and let it stand for at least 24 hours to achieve a very low water content.[3][4]

  • Transfer: Carefully decant or cannulate the anhydrous this compound into a dry reaction vessel or storage flask, which should be flushed with an inert gas (e.g., nitrogen or argon) if intended for a moisture-sensitive reaction.

Visualizations

DryingMethodSelection cluster_methods Drying Requirements start Start: Wet this compound pre_dry Is the solvent saturated with water (e.g., post-extraction)? start->pre_dry brine_wash Perform a brine (sat. NaCl) wash pre_dry->brine_wash Yes choose_method Select Primary Drying Method pre_dry->choose_method No brine_wash->choose_method req_general General Purpose Drying (Routine Work) choose_method->req_general req_anhydrous Anhydrous Conditions Required (<50 ppm H₂O) choose_method->req_anhydrous req_acid_sensitive Compound is Acid-Sensitive choose_method->req_acid_sensitive mgso4 Use Anhydrous MgSO₄ (Fast & Efficient) req_general->mgso4 mol_sieves Use Activated 3Å Molecular Sieves (Highest Efficiency) req_anhydrous->mol_sieves na2so4 Use Anhydrous Na₂SO₄ (Neutral & High Capacity) req_acid_sensitive->na2so4 end_product Dry this compound mgso4->end_product na2so4->end_product mol_sieves->end_product

Caption: Decision workflow for selecting an appropriate drying method.

DesiccantWorkflow start 1. Transfer wet this compound to a dry Erlenmeyer flask add_desiccant 2. Add a small portion of anhydrous desiccant (e.g., MgSO₄) start->add_desiccant swirl 3. Swirl the flask add_desiccant->swirl observe 4. Observe the desiccant swirl->observe add_more Add more desiccant observe->add_more Clumped wait 5. Let stand for 10-20 minutes observe->wait Free-flowing add_more->swirl separate 6. Separate liquid from solid (Decant or Filter) wait->separate finish 7. Transfer to a sealed container separate->finish

Caption: Experimental workflow for drying with a solid desiccant.

References

Technical Support Center: Stabilizing Pentyl Acetate in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pentyl acetate (B1210297). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of pentyl acetate in solution. Below you will find frequently asked questions and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in solution?

A1: The primary degradation pathway for this compound, like other esters, is hydrolysis. In this reaction, the ester bond is cleaved by water to form its parent alcohol (1-pentanol) and carboxylic acid (acetic acid).[1][2] This reaction can be catalyzed by the presence of acids (H⁺) or bases (OH⁻).[3][4]

Q2: Which factors have the most significant impact on the stability of this compound?

A2: The stability of this compound in solution is primarily influenced by:

  • pH: The rate of hydrolysis is significantly accelerated in both acidic and basic conditions compared to a neutral pH.[2]

  • Temperature: Higher temperatures increase the rate of hydrolysis.[2] The product is best stored in a cool place.[5]

  • Presence of Water: As water is a reactant in hydrolysis, its presence is essential for degradation to occur. Using anhydrous (water-free) solvents can effectively prevent this pathway.[6]

  • Catalysts: In addition to acids and bases, certain metal ions can act as catalysts, accelerating the degradation process.[1]

  • Solvent Type: this compound is highly soluble in organic solvents but has limited solubility in water.[7] The choice of solvent can influence stability, especially in complex formulations.

Q3: How can I prevent or minimize the hydrolysis of this compound in my formulation?

A3: To enhance the stability of this compound, consider the following strategies:

  • pH Control: Maintain the pH of the solution as close to neutral (pH 7) as possible, or formulate within a pH range where the hydrolysis rate is minimal (typically slightly acidic, e.g., pH 4-6 for many esters).

  • Solvent Selection: Whenever possible, use aprotic or anhydrous organic solvents to limit the availability of water for the hydrolysis reaction.[6]

  • Temperature Management: Store and handle solutions at controlled, cool temperatures to reduce the kinetic rate of degradation.[5]

  • Use of Stabilizers:

    • Chelating Agents: Incorporate agents like ethylenediaminetetraacetic acid (EDTA) to sequester metal ions that could catalyze hydrolysis.[1]

    • Antioxidants: Add antioxidants to prevent oxidative processes that might indirectly promote ester degradation.[1]

    • Carbodiimides: These compounds can act as effective stabilizers by reacting with the carboxylic acid degradation product, preventing it from catalyzing further hydrolysis.[1][8]

Q4: What analytical techniques are recommended for monitoring the stability of this compound?

A4: Several analytical methods are suitable for assessing the stability of this compound and quantifying its degradation products:

  • High-Performance Liquid Chromatography (HPLC): A widely used technique for separating and quantifying the parent compound and its degradation products.[9][10] A stability-indicating method should be developed to ensure specificity.

  • Gas Chromatography (GC): Effective for analyzing volatile compounds like this compound and its degradation product, 1-pentanol (B3423595).[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to identify and quantify degradation products without chromatographic separation.[9]

  • Acid-Base Titration: The formation of acetic acid can be monitored over time by titrating the solution with a standardized base.[11]

Q5: Are there any known incompatibilities between this compound and common pharmaceutical excipients?

A5: Yes, potential incompatibilities exist. Drug-excipient compatibility is a critical factor in formulation development.[12] For this compound, avoid excipients that are strongly acidic or basic, contain significant amounts of water, or have reactive impurities. High humidity can significantly accelerate degradation in solid-state mixtures with certain excipients.[13] It is crucial to conduct compatibility studies with selected excipients under accelerated conditions (e.g., elevated temperature and humidity) to identify potential issues early in the development process.[13]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Actions & Solutions
Rapid decrease in this compound concentration. 1. Uncontrolled pH: The solution may be too acidic or basic. 2. Presence of Water: Hydrolysis is occurring. 3. High Temperature: Storage or experimental temperature is too high. 4. Catalyst Contamination: Presence of metal ions or other catalysts.1. Measure and adjust the pH of the solution to a more neutral range. Buffer the system if necessary. 2. Use anhydrous solvents. If water is necessary, use the minimum required amount. 3. Store the solution at a lower temperature and ensure experiments are conducted under controlled temperature conditions. 4. Use high-purity reagents and consider adding a chelating agent like EDTA.[1]
Appearance of new peaks in HPLC/GC chromatogram. 1. Degradation Products: The new peaks are likely 1-pentanol and/or acetic acid.1. Confirm the identity of the peaks by running standards of the expected degradation products. Use a mass spectrometer (LC-MS or GC-MS) for definitive identification.
Noticeable change in the odor of the solution. 1. Formation of Acetic Acid: The characteristic vinegar-like smell of acetic acid indicates hydrolysis.1. This is a strong indicator of degradation. Quantify the extent of hydrolysis using the analytical methods mentioned in FAQ A4.
The pH of the solution drifts downwards over time. 1. Acetic Acid Production: Hydrolysis of this compound generates acetic acid, lowering the pH.1. This confirms that hydrolysis is the degradation pathway. Implement a buffering system to maintain a stable pH.
Phase separation or changes in solubility. 1. Formation of Degradation Products: 1-pentanol and acetic acid have different solubility profiles than this compound, which can alter the overall properties of the solution.1. Re-evaluate the solvent system. A co-solvent may be needed to ensure all components remain in solution throughout the stability study.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a typical forced degradation (stress testing) study to identify potential degradation products and assess the stability-indicating nature of an analytical method.

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M hydrochloric acid.

    • Heat the mixture at 60°C for 24 hours.

    • Cool, neutralize with 0.1 M sodium hydroxide, and dilute to the initial concentration with the solvent.

  • Base Hydrolysis:

    • Mix an aliquot of the stock solution with an equal volume of 0.1 M sodium hydroxide.

    • Keep the mixture at room temperature for 1-2 hours (base hydrolysis is often rapid).[3]

    • Neutralize with 0.1 M hydrochloric acid and dilute to the initial concentration.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute to the initial concentration.

  • Thermal Degradation:

    • Place a solid sample or solution in a controlled oven at 80°C for 48 hours.

    • If a solid, dissolve in the solvent to the target concentration. If a solution, allow it to cool before analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • Analyze the sample alongside a control sample stored in the dark.

  • Analysis: Analyze all stressed samples and an unstressed control sample using a suitable analytical method (e.g., HPLC-UV). Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Visualizations

hydrolysis_pathway PA This compound Products 1-Pentanol + Acetic Acid PA->Products Hydrolysis H2O Water H2O->Products Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Products accelerates

Caption: The hydrolysis pathway of this compound.

stability_workflow cluster_prep 1. Preparation cluster_stress 2. Stress & Sampling cluster_analysis 3. Analysis & Evaluation prep Prepare Formulation (this compound in Solution) initial_analysis Perform Initial Analysis (t=0) prep->initial_analysis storage Store under various conditions (e.g., 40°C/75% RH, 25°C/60% RH) initial_analysis->storage sampling Pull samples at pre-defined time points storage->sampling analysis Analyze samples using stability-indicating method sampling->analysis data_eval Evaluate data for degradation, assay, and physical changes analysis->data_eval report Determine Shelf-Life & Final Report data_eval->report

Caption: Experimental workflow for a stability study.

troubleshooting_logic start Instability Observed: Rapid loss of this compound check_ph Is the pH of the solution acidic or basic? start->check_ph check_water Is water present in the formulation? check_ph->check_water No action_ph Action: Adjust pH to neutral and add buffer. check_ph->action_ph Yes check_temp Is storage/process temperature elevated? check_water->check_temp No action_water Action: Use anhydrous solvents. check_water->action_water Yes action_temp Action: Reduce temperature and implement controls. check_temp->action_temp Yes no_issue Investigate other causes: (e.g., catalysts, excipient incompatibility) check_temp->no_issue No

Caption: Logic diagram for troubleshooting stability issues.

References

Technical Support Center: Gas Chromatography (GC)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during Gas Chromatography (GC) analysis, with a specific focus on resolving peak tailing of pentyl acetate (B1210297).

Troubleshooting Guide: Resolving Peak Tailing

Peak tailing, a distortion where the latter half of a chromatographic peak is broader than the front half, can compromise the accuracy and precision of your quantitative analysis by reducing resolution and complicating peak integration.[1] This guide provides a systematic approach to identify and resolve the root causes of peak tailing for pentyl acetate.

Step 1: Initial Assessment & Easy Fixes

Before making significant changes to your method, start with the most common and easily addressable issues. A primary cause of peak tailing is the interaction of polar analytes with active sites within the GC system.[2][3]

Protocol 1: Inlet Maintenance

A contaminated inlet is a frequent source of peak tailing.[1][4]

Methodology:

  • Cool Down: Lower the inlet and oven temperatures to safe handling levels.

  • Turn Off Gas: Stop the carrier gas flow at the instrument.

  • Replace Septum: Unscrew the septum nut, replace the old septum with a new one, and retighten the nut without overtightening.

  • Replace Liner: Carefully remove the inlet liner with forceps. Install a new, deactivated liner, ensuring any O-rings are correctly seated.[1]

  • Reassemble & Leak Check: Reassemble the inlet, restore the carrier gas flow, and perform a leak check.

Protocol 2: Column Trimming

Contamination can build up at the head of the column, creating active sites. Trimming the column can remove these contaminants.[1][5]

Methodology:

  • Cool Down & Turn Off Gas: As with inlet maintenance, ensure the system is cool and the gas flow is off.

  • Remove Column: Carefully disconnect the column from the inlet.

  • Make a Clean Cut: Using a ceramic scoring wafer or a similar tool, make a clean, square cut to remove 10-20 cm from the front of the column.[2] Inspect the cut with a magnifier to ensure it is not ragged.[2][6]

  • Reinstall Column: Reinstall the column in the inlet, ensuring the correct positioning according to the manufacturer's instructions to avoid dead volume.[2][4][6][7]

  • Leak Check: Perform a leak check after reinstallation.

Step 2: Method Parameter Optimization

If initial maintenance does not resolve the issue, optimizing your GC method parameters is the next step.

ParameterRecommended Adjustment for this compoundRationale
Inlet Temperature Increase in 10-20°C incrementsA low inlet temperature can cause incomplete or slow vaporization, leading to peak tailing.[1]
Initial Oven Temperature Lower by 10-20°CA lower initial temperature can improve the focusing of early eluting compounds like this compound on the column.[8][9]
Oven Temperature Ramp Rate Increase the ramp rateA slow temperature ramp can lead to band broadening.[1]
Split Ratio Increase split ratioA higher split ratio reduces the amount of sample and solvent introduced onto the column, which can improve peak shape, especially for concentrated samples. A minimum total flow of 20 mL/minute through the inlet is recommended.[8][9]
Step 3: Advanced Troubleshooting

If peak tailing persists, more complex issues may be the cause.

  • Column Contamination/Degradation: If the column is old or has been subjected to many dirty samples, it may be irreversibly contaminated or the stationary phase may be degraded.[1][5] In this case, replacing the column is necessary.

  • Active Sites in the System: Beyond the inlet and column, active sites can exist elsewhere in the flow path. Using inert-coated components (e.g., liners, seals) can help minimize these interactions.

  • Solvent Mismatch: A mismatch in polarity between the sample solvent and the stationary phase can cause peak distortion. Consider if the solvent is appropriate for your column phase.

Troubleshooting Workflow

G start Peak Tailing Observed for this compound inlet_maintenance Perform Inlet Maintenance (Replace Liner & Septum) start->inlet_maintenance trim_column Trim 10-20cm from Column Inlet inlet_maintenance->trim_column check_peak Peak Tailing Resolved? trim_column->check_peak optimize_method Optimize GC Method Parameters (Inlet Temp, Oven Program) check_peak->optimize_method No end Symmetrical Peak Achieved check_peak->end Yes check_peak2 Peak Tailing Resolved? optimize_method->check_peak2 advanced_troubleshooting Advanced Troubleshooting (Column Replacement, Check for Active Sites) check_peak2->advanced_troubleshooting No check_peak2->end Yes end2 Issue Persists: Consult Instrument Manual or Technical Support advanced_troubleshooting->end2

Caption: A flowchart for troubleshooting this compound peak tailing.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

A1: Peak tailing is a distortion in a chromatogram where the peak is not symmetrical, and the latter half is broader than the front half.[1] This is problematic because it can decrease the resolution between adjacent peaks and lead to inaccurate peak integration and quantification.[1][2]

Q2: What are the most common causes of peak tailing for a polar compound like this compound?

A2: The most common causes are interactions with active sites in the GC system, such as exposed silanol (B1196071) groups on the liner or column.[3][10] Other significant causes include contamination of the inlet or column, improper column installation leading to dead volumes, and suboptimal method parameters like an inlet temperature that is too low.[1][2]

Q3: How can I quickly determine the source of my peak tailing?

A3: A systematic approach is recommended. Begin by performing routine inlet maintenance, which includes replacing the liner and septum, as this is a very common source of the problem.[1][4] If the tailing continues, the next step is to trim a small section from the front of the column to remove any contamination.[1][2] If these actions do not resolve the issue, then a more in-depth investigation of your GC method parameters is necessary.

Q4: Can my injection technique affect peak tailing?

A4: Yes, improper injection technique can contribute to peak tailing. Overloading the column with too much sample can lead to peak distortion.[3][5] Using a split injection or decreasing the injection volume can help mitigate this.[8]

Q5: When should I consider replacing my GC column?

A5: If you have performed thorough inlet maintenance, trimmed the column, and optimized your method parameters without resolving the peak tailing, the column itself may be the issue.[1] Over time, the stationary phase can degrade or become irreversibly contaminated, especially when analyzing complex matrices.[1][5] In such cases, replacing the column is the best solution.

Logical Relationship of Peak Tailing Causes

G cluster_system GC System Issues cluster_method Method Parameters inlet Inlet Contamination (Liner, Septum) peak_tailing This compound Peak Tailing inlet->peak_tailing column Column Issues (Contamination, Degradation) column->peak_tailing installation Improper Installation (Poor Cut, Dead Volume) installation->peak_tailing active_sites System Activity (Silanol Groups) active_sites->peak_tailing inlet_temp Low Inlet Temperature inlet_temp->peak_tailing ramp_rate Slow Oven Ramp ramp_rate->peak_tailing solvent Solvent Mismatch solvent->peak_tailing

References

Technical Support Center: Improving Separation of Pentyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the effective separation of pentyl acetate (B1210297) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of pentyl acetate, and why is their separation challenging?

A1: this compound, also known as amyl acetate, has several structural isomers with the same molecular formula (C₇H₁₄O₂). Common isomers include n-pentyl acetate, isothis compound (isoamyl acetate), sec-pentyl acetate (1-methylbutyl acetate), and 2-methylbutyl acetate. Their separation is challenging due to their similar physicochemical properties, such as close boiling points and polarities, which makes conventional separation techniques like fractional distillation and standard gas chromatography difficult.[1]

Q2: What are the primary methods for separating this compound isomers?

A2: The two primary methods for separating this compound isomers are fractional distillation and gas chromatography (GC). Fractional distillation is suitable for large-scale separations but can be challenging due to the small differences in boiling points among the isomers. Gas chromatography, particularly with a capillary column, offers higher resolution for analytical and small-scale preparative separations.

Q3: How does branching affect the boiling point of this compound isomers?

A3: Generally, for esters with the same molecular weight, increased branching in the alkyl chain leads to a lower boiling point.[2][3] This is because branching reduces the surface area available for intermolecular van der Waals forces, making the molecules more volatile.[2][3][4][5] Therefore, n-pentyl acetate, the straight-chain isomer, is expected to have the highest boiling point.

Q4: Can azeotropic distillation be used to separate this compound isomers?

A4: While azeotropic distillation is a powerful technique for separating components with close boiling points, there is no readily available data to suggest that this compound isomers form azeotropes with each other or with common solvents that would facilitate their separation. Some studies have investigated the vapor-liquid equilibria of this compound and isothis compound with other solvents like methanol (B129727) and vinyl acetate and found no azeotrope formation.

Q5: How can I identify the different this compound isomers in my GC chromatogram?

A5: The most reliable method for peak identification is to inject a certified reference standard for each isomer individually to determine its retention time under your specific chromatographic conditions. If standards are unavailable, Gas Chromatography-Mass Spectrometry (GC-MS) can be used. The mass spectra of structural isomers are often very similar, but subtle differences in fragmentation patterns can sometimes be used for identification. The NIST Chemistry WebBook is a valuable resource for reference mass spectra.[6]

Troubleshooting Guides

Gas Chromatography (GC) Troubleshooting

Issue 1: Poor resolution or co-elution of isomer peaks.

  • Question: My gas chromatogram shows overlapping or poorly separated peaks for the this compound isomers. How can I improve the resolution?

  • Answer:

    • Optimize the temperature program: A slower temperature ramp rate or a longer isothermal hold at a specific temperature can improve separation.

    • Select a more suitable stationary phase: A polar stationary phase, such as one containing polyethylene (B3416737) glycol (e.g., Carbowax) or a cyanopropyl phase, will interact differently with the isomers based on subtle polarity differences, potentially leading to better separation.[7] Non-polar phases, like those with dimethylpolysiloxane, separate based on boiling points, which may be too similar for good resolution.

    • Increase column length or decrease internal diameter: A longer column provides more theoretical plates, enhancing separation efficiency. A smaller internal diameter can also lead to sharper peaks and better resolution.

    • Adjust carrier gas flow rate: Ensure the carrier gas flow rate is optimal for your column dimensions and carrier gas type (e.g., helium, hydrogen).

Issue 2: Peak tailing for one or more isomers.

  • Question: I am observing asymmetrical peaks with a "tail" for my this compound isomers. What could be the cause?

  • Answer:

    • Active sites in the inlet or column: The ester functional group can interact with active sites (e.g., silanol (B1196071) groups) in the GC system, leading to peak tailing. Using a deactivated inlet liner and a high-quality, well-conditioned column can mitigate this.

    • Column contamination: Contaminants from previous injections can interfere with the chromatography. "Baking out" the column at a high temperature (within its specified limits) can help remove contaminants.

    • Sample overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.

Issue 3: Ghost peaks appearing in the chromatogram.

  • Question: I am seeing unexpected peaks in my chromatogram that are not from my sample. What are these "ghost peaks"?

  • Answer:

    • Septum bleed: Pieces of the injector septum can break off and be carried into the column, leading to ghost peaks. Use a high-quality, low-bleed septum and replace it regularly.

    • Carryover from previous injections: Residual sample from a previous run can elute in a subsequent analysis. A thorough cleaning of the syringe and a longer bake-out time between runs can help.

    • Contaminated carrier gas: Impurities in the carrier gas can accumulate on the column at low temperatures and elute as the temperature increases, causing ghost peaks. Ensure high-purity carrier gas and use appropriate gas traps.

Fractional Distillation Troubleshooting

Issue 1: Poor separation of isomers.

  • Question: I am not achieving a good separation of my this compound isomers using fractional distillation. The composition of the distillate is very similar to the initial mixture.

  • Answer:

    • Insufficient column efficiency: The fractionating column may not have enough theoretical plates to separate components with very close boiling points. Use a longer column or a column with a more efficient packing material (e.g., structured packing instead of Raschig rings).

    • Distillation rate is too fast: A high distillation rate does not allow for proper equilibrium to be established between the liquid and vapor phases in the column. Reduce the heating rate to achieve a slow and steady distillation.

    • Poor insulation: Heat loss from the column can disrupt the temperature gradient necessary for efficient fractionation. Insulate the column with glass wool or aluminum foil.

Issue 2: Temperature fluctuations during distillation.

  • Question: The temperature at the head of the distillation column is not stable. It keeps rising and falling.

  • Answer:

    • Uneven heating: Ensure the heating mantle is in good contact with the distillation flask and that the heating is applied evenly. Use a stirring bar in the distillation flask to ensure smooth boiling.

    • "Bumping" of the liquid: The liquid in the distillation flask may be superheating and then boiling violently ("bumping"). Add boiling chips or a magnetic stirrer to promote smooth boiling.

    • Flooding of the column: If the heating rate is too high, the vapor flow up the column can be excessive, preventing the condensed liquid (reflux) from flowing back down. This is known as flooding and can cause temperature fluctuations. Reduce the heating rate.

Data Presentation

Table 1: Boiling Points of Common this compound Isomers

Isomer NameStructureBoiling Point (°C)
n-Pentyl acetateCH₃COO(CH₂)₄CH₃149[8][9]
Isothis compound (3-methyl-1-butyl acetate)CH₃COOCH₂CH₂CH(CH₃)₂142[8]
2-Pentyl acetate (sec-amyl acetate)CH₃COOCH(CH₃)(CH₂)₂CH₃121[10]
2-Methylbutyl acetateCH₃COOCH₂CH(CH₃)CH₂CH₃135-143 (range)

Note: Boiling points are at atmospheric pressure. The boiling point of 2-methylbutyl acetate is given as a range as precise values can vary slightly in the literature.

Table 2: Example Gas Chromatography (GC) Parameters for this compound Isomer Analysis

ParameterSetting 1Setting 2
Column Polar (e.g., CP-Wax 52 CB)Mid-Polar (e.g., DB-17)
Dimensions 30 m x 0.25 mm ID, 0.25 µm film30 m x 0.32 mm ID, 0.5 µm film
Carrier Gas HeliumHelium
Flow Rate 1.0 mL/min (constant flow)1.5 mL/min (constant flow)
Inlet Temperature 250 °C240 °C
Injection Volume 1 µL1 µL
Split Ratio 50:130:1
Oven Program 50 °C (hold 2 min), ramp to 150 °C at 5 °C/min, hold 5 min60 °C (hold 1 min), ramp to 180 °C at 10 °C/min
Detector FID (Flame Ionization Detector)FID
Detector Temp. 250 °C260 °C
Expected Elution Order Generally increasing with boiling point, but polarity effects can alter this.Generally increasing with boiling point.

Disclaimer: The retention times and elution order of isomers are highly dependent on the specific instrument, column condition, and exact operating parameters. The values provided are for illustrative purposes. It is essential to run individual standards to confirm peak identities.

Experimental Protocols

Protocol 1: Gas Chromatography (GC-FID) Analysis of this compound Isomers

Objective: To separate and quantify a mixture of this compound isomers using gas chromatography with flame ionization detection.

Materials:

  • Gas chromatograph with FID

  • Capillary GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, polar stationary phase like polyethylene glycol)

  • High-purity helium or hydrogen as carrier gas

  • High-purity air and hydrogen for FID

  • Autosampler or manual syringe

  • Vials with septa

  • This compound isomer standards (n-pentyl acetate, isothis compound, etc.)

  • Solvent for sample dilution (e.g., hexane (B92381) or dichloromethane, GC grade)

Procedure:

  • Instrument Setup:

    • Install the GC column according to the manufacturer's instructions.

    • Set the GC parameters as outlined in Table 2 (or as optimized for your specific application).

    • Allow the system to equilibrate until a stable baseline is achieved.

  • Standard Preparation:

    • Prepare individual stock solutions of each this compound isomer in the chosen solvent at a concentration of approximately 1000 µg/mL.

    • Prepare a mixed standard solution containing all isomers of interest at a known concentration (e.g., 100 µg/mL each) by diluting the stock solutions.

  • Sample Preparation:

    • Dilute the unknown sample containing this compound isomers with the same solvent used for the standards to a concentration within the expected linear range of the detector.

  • Analysis:

    • Inject the individual standards to determine the retention time of each isomer.

    • Inject the mixed standard to verify the separation and response of all isomers.

    • Inject the prepared sample.

  • Data Analysis:

    • Identify the peaks in the sample chromatogram by comparing their retention times with those of the standards.

    • Integrate the peak area for each identified isomer.

    • Calculate the concentration of each isomer in the original sample using a calibration curve or by comparing the peak areas to those of the standards.

Protocol 2: Fractional Distillation of a this compound Isomer Mixture

Objective: To separate a mixture of n-pentyl acetate and isothis compound by fractional distillation.

Materials:

  • Round-bottom flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation head with thermometer adapter

  • Condenser

  • Receiving flask(s)

  • Heating mantle with a stirrer

  • Magnetic stir bar or boiling chips

  • Insulating material (glass wool or aluminum foil)

  • Clamps and stands to secure the apparatus

Procedure:

  • Apparatus Setup:

    • Assemble the fractional distillation apparatus in a fume hood.

    • Place the this compound isomer mixture in the round-bottom flask along with a magnetic stir bar or boiling chips.

    • Connect the fractionating column to the flask and the distillation head to the column.

    • Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.

    • Connect the condenser to a water source (water in at the bottom, out at the top).

    • Place a receiving flask at the outlet of the condenser.

    • Wrap the fractionating column with insulation.

  • Distillation:

    • Begin stirring and gently heat the mixture in the round-bottom flask.

    • Observe the vapor rising through the column.

    • Adjust the heating rate to maintain a slow and steady distillation rate (approximately 1-2 drops per second).

    • Record the temperature at which the first drop of distillate is collected. This should be close to the boiling point of the more volatile isomer (isothis compound, ~142 °C).

    • Collect the initial fraction (forerun) in a separate receiving flask until the temperature at the distillation head stabilizes.

    • Continue collecting the distillate of the first isomer as long as the temperature remains constant.

    • When the temperature begins to rise, change the receiving flask to collect the intermediate fraction.

    • Once the temperature stabilizes at the boiling point of the less volatile isomer (n-pentyl acetate, ~149 °C), change the receiving flask again to collect the second pure fraction.

  • Analysis:

    • Analyze the collected fractions by GC-FID (as per Protocol 1) to determine their composition and assess the efficiency of the separation.

Visualizations

GC_Troubleshooting_Workflow start Poor Peak Resolution (Co-elution) check_k Is capacity factor (k') in the optimal range (1-5)? start->check_k adjust_mobile_phase Adjust mobile phase to increase retention. check_k->adjust_mobile_phase No check_selectivity Is selectivity (α) > 1? check_k->check_selectivity Yes adjust_mobile_phase->check_k change_stationary_phase Change stationary phase (e.g., to a more polar column). check_selectivity->change_stationary_phase No optimize_temp Optimize temperature program (slower ramp rate). check_selectivity->optimize_temp Partially check_efficiency Are peaks broad? check_selectivity->check_efficiency Yes change_stationary_phase->check_k good_resolution Good Resolution optimize_temp->good_resolution column_maintenance Perform column maintenance: - Trim column inlet - Check for leaks check_efficiency->column_maintenance Yes check_efficiency->good_resolution No column_maintenance->check_k

Caption: Workflow for troubleshooting poor peak resolution in GC.

Distillation_Troubleshooting_Workflow start Poor Isomer Separation by Distillation check_rate Is the distillation rate slow and steady? start->check_rate reduce_heat Reduce heating rate. check_rate->reduce_heat No check_insulation Is the column well-insulated? check_rate->check_insulation Yes reduce_heat->check_rate insulate_column Insulate the column (glass wool/foil). check_insulation->insulate_column No check_column Is the column efficiency sufficient? check_insulation->check_column Yes insulate_column->check_insulation use_better_column Use a longer column or more efficient packing. check_column->use_better_column No successful_separation Successful Separation check_column->successful_separation Yes use_better_column->start

Caption: Troubleshooting workflow for fractional distillation.

References

"addressing matrix effects in pentyl acetate quantification"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of pentyl acetate (B1210297).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the quantification of pentyl acetate?

A1: Matrix effects are the alteration of an analytical signal by the co-eluting components of the sample matrix. In the context of this compound quantification, particularly by Gas Chromatography-Mass Spectrometry (GC-MS), matrix components can either enhance or suppress the signal. For GC-MS, a common phenomenon is matrix-induced signal enhancement . This occurs when non-volatile matrix components coat the active sites in the GC inlet and column, preventing the thermal degradation of this compound and leading to a stronger signal than what would be observed for a standard in a clean solvent.[1][2][3] This can result in an overestimation of the this compound concentration. Conversely, signal suppression can also occur, though it is less common in GC-MS.

Q2: How can I determine if my this compound quantification is affected by matrix effects?

A2: To determine if matrix effects are influencing your results, you can perform a simple experiment. Prepare a calibration standard in a pure solvent and another standard at the same concentration in a blank sample matrix extract (a sample that is as close as possible to your actual samples but without the analyte). Analyze both samples under the same conditions. A significant difference (typically >15-20%) in the peak area or height of this compound between the two samples indicates the presence of matrix effects.[1]

Q3: What are the common strategies to mitigate matrix effects in this compound analysis?

A3: There are several effective strategies to counteract matrix effects:

  • Matrix-Matched Calibration: This involves preparing your calibration standards in a blank matrix extract that is similar to your samples. This ensures that the standards and the samples experience similar matrix effects, thus improving accuracy.[1]

  • Standard Addition Method: In this technique, known amounts of a this compound standard are added to the sample itself. By observing the increase in signal with each addition, the original concentration in the sample can be determined by extrapolation. This method is particularly useful for complex or highly variable matrices.[4][5]

  • Use of an Internal Standard: An internal standard is a compound that is chemically similar to the analyte but can be distinguished by the detector. An ideal internal standard is a stable isotope-labeled version of the analyte (e.g., this compound-d3). Since the internal standard and the analyte are affected similarly by the matrix, the ratio of their signals provides an accurate quantification.[6] If a stable isotope-labeled standard is unavailable, a structurally similar compound can be used, but its effectiveness in compensating for matrix effects must be carefully validated.

  • Sample Preparation and Cleanup: Techniques such as solid-phase microextraction (SPME), particularly headspace SPME for volatile compounds like this compound, can help to isolate the analyte from non-volatile matrix components.[7] Simple dilution of the sample can also reduce the concentration of interfering matrix components.[7][8]

Troubleshooting Guides

Troubleshooting: Inconsistent this compound Recoveries

Symptom Possible Cause Suggested Solution
Recovery is consistently high (>115-120%).Matrix-induced signal enhancement. Non-volatile matrix components are protecting the analyte from degradation in the GC inlet.[1][2][3]Implement a matrix-matched calibration strategy. Prepare your calibration standards in a blank matrix extract.
Recovery is consistently low (<85-90%).Signal suppression. Co-eluting matrix components may be interfering with the ionization of this compound in the mass spectrometer source.Optimize your sample cleanup procedure to remove interfering compounds. Consider using a different sample preparation technique, such as headspace SPME.[7]
Recovery is highly variable between samples.Inconsistent matrix composition. The type and concentration of matrix components differ significantly from one sample to another.The standard addition method is recommended for highly variable matrices as it provides a custom calibration for each sample.[4][5]

Troubleshooting: Poor Linearity in Calibration Curves (R² < 0.99)

Symptom Possible Cause Suggested Solution
Non-linear curve, especially at higher concentrations.Detector saturation or non-linear matrix effects. The detector may be overloaded at high concentrations, or the matrix effects may not be consistent across the concentration range.Extend the calibration range with more points at the lower and higher ends. If detector saturation is suspected, dilute the samples and standards.
Poor reproducibility of calibration points.Inconsistent sample/standard preparation or injection volume. Ensure precise and consistent pipetting and injection techniques. Use an autosampler for injections if available.

Comparison of Matrix Effect Mitigation Strategies

Strategy Principle Pros Cons Best Suited For
Matrix-Matched Calibration Calibrants are prepared in a blank matrix to mimic the sample environment.Relatively straightforward to implement if a representative blank matrix is available. Effectively compensates for consistent matrix effects.[1]Requires a consistent and readily available source of blank matrix. May not be suitable for highly variable matrices.Routine analysis of samples with a consistent and well-characterized matrix.
Standard Addition Known amounts of the analyte are added to the sample to create a sample-specific calibration curve.Highly accurate for complex and variable matrices as it corrects for matrix effects on a per-sample basis.[4][5]More time-consuming and requires more sample volume.Analysis of samples with unknown, complex, or highly variable matrices.
Stable Isotope Dilution A known amount of a stable isotope-labeled version of the analyte is added to each sample as an internal standard.Considered the "gold standard" for correcting matrix effects and variability in sample preparation.[6] Provides the highest accuracy and precision.Stable isotope-labeled standards can be expensive and may not be commercially available for all analytes.High-stakes analyses requiring the utmost accuracy, such as in clinical or forensic applications.
Sample Dilution/Cleanup The concentration of matrix components is reduced by diluting the sample or by using selective extraction techniques.Simple and can be effective for reducing moderate matrix effects.[7][8]May lead to analyte concentrations below the limit of quantification. Cleanup procedures can be time-consuming and may introduce variability.Samples with high analyte concentrations and moderately complex matrices.

Experimental Protocols

Protocol for Matrix-Matched Calibration for this compound Quantification by GC-MS
  • Preparation of Blank Matrix Extract:

    • Select a representative sample that is known to be free of this compound. If a truly blank sample is not available, select a sample with the lowest expected concentration.

    • Extract the blank matrix using the same procedure as for your unknown samples (e.g., liquid-liquid extraction with a suitable solvent, or headspace sampling).

    • This extract will serve as the diluent for your calibration standards.

  • Preparation of Calibration Standards:

    • Prepare a stock solution of this compound in a pure solvent (e.g., methanol).

    • Create a series of working standard solutions by serially diluting the stock solution with the blank matrix extract. Aim for at least 5-6 calibration points that bracket the expected concentration range of your samples.

  • GC-MS Analysis:

    • Analyze the matrix-matched calibration standards and your unknown samples using the same GC-MS method.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of this compound against the concentration for the matrix-matched standards.

    • Determine the concentration of this compound in your unknown samples by interpolating their peak areas on the matrix-matched calibration curve.

Protocol for the Standard Addition Method for this compound Quantification
  • Sample Preparation:

    • Aliquot at least four equal volumes of your unknown sample into separate vials.

  • Standard Spiking:

    • Leave one aliquot un-spiked (this will be your "zero addition" point).

    • To the remaining aliquots, add increasing known amounts of a this compound standard solution. The concentration of the added standard should be chosen to increase the analyte concentration in the sample by approximately 50%, 100%, and 150%.

  • Volume Equalization (if necessary):

    • If the volume of the added standard solution is significant, add an equivalent volume of pure solvent to the un-spiked and less-spiked samples to ensure all final volumes are the same.

  • GC-MS Analysis:

    • Analyze all the prepared samples (un-spiked and spiked) using your established GC-MS method.

  • Data Analysis:

    • Plot the peak area of this compound (y-axis) against the concentration of the added standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the regression line to the x-axis (i.e., where the peak area is zero). The absolute value of the x-intercept represents the original concentration of this compound in the un-spiked sample.

Visualizations

Caption: Decision workflow for selecting a strategy to address matrix effects.

Matrix_Matched_Calibration cluster_standards Calibration Standards cluster_samples Unknown Samples cluster_analysis Analysis cluster_quantification Quantification S1 Std 1 in Blank Matrix GCMS GC-MS Analysis S1->GCMS S2 Std 2 in Blank Matrix S2->GCMS S3 Std 3 in Blank Matrix S3->GCMS U1 Sample 1 U1->GCMS U2 Sample 2 U2->GCMS CalCurve Generate Matrix-Matched Calibration Curve GCMS->CalCurve Quant Quantify Unknowns CalCurve->Quant

References

Technical Support Center: Optimizing Pentyl Acetate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reflux time for pentyl acetate (B1210297) synthesis.

Troubleshooting Guide

Issue Possible Causes Recommended Solutions
Low Yield of Pentyl Acetate Incomplete Reaction: The reflux time may be too short for the reaction to reach equilibrium or completion.[1][2]Optimize Reflux Time: Monitor the reaction progress over time by taking aliquots and analyzing them (e.g., by GC or titration of unreacted acetic acid).[1] Continue reflux until the product yield plateaus. For typical acid-catalyzed synthesis, a reflux time of at least 1 hour is often employed.[3][4][5] Enzymatic reactions may require longer times, such as 8 hours or more.[1]
Equilibrium Limitation: The Fischer esterification is a reversible reaction, and the accumulation of water can drive the reaction backward, reducing the yield.[2][5][6]Water Removal: Use a Dean-Stark apparatus during reflux to remove water as it is formed, which will shift the equilibrium towards the product.[2] Alternatively, use an excess of one of the reactants, typically the less expensive one (acetic acid), to drive the reaction forward.[5][6][7]
Suboptimal Reactant Ratio: An inappropriate molar ratio of alcohol to acid can limit the conversion.[1]Adjust Molar Ratio: For acid-catalyzed synthesis, using an excess of acetic acid is common. For enzymatic synthesis, an optimal molar ratio of alcohol to acid (e.g., 2:1) has been shown to improve yield.[1]
Catalyst Inactivity: The acid catalyst may be weak or decomposed, or in the case of enzymatic catalysis, the enzyme may have lost its activity.[1]Verify Catalyst Quality: Use a fresh or properly stored catalyst. For enzymatic reactions, ensure the enzyme has not been denatured by high temperatures or inappropriate pH.[1]
Presence of Unreacted Starting Materials in Product Insufficient Reflux Time: The reaction was stopped before all the limiting reactant was consumed.Increase Reflux Time: As with low yield, monitor the reaction to determine the point of maximum conversion.
Inefficient Purification: The workup procedure may not be effectively removing the unreacted starting materials.[8]Thorough Washing: Wash the crude product with a 5% sodium bicarbonate solution to remove unreacted acetic acid.[3] Follow with a water wash and a brine wash to remove water-soluble impurities and residual water.[3]
Formation of Side Products High Reaction Temperature: Excessive heat can lead to dehydration of the alcohol or other side reactions.Control Reflux Temperature: Maintain a gentle reflux. The temperature of the reaction mixture should be close to the boiling point of the limiting reactant or the solvent.
Contaminated Reagents: Impurities in the starting materials can lead to unwanted side reactions.Use Pure Reagents: Ensure the pentanol (B124592) and acetic acid are of high purity.

Frequently Asked Questions (FAQs)

Q1: What is the typical reflux time for the synthesis of this compound?

A1: The reflux time can vary depending on the specific protocol. For a standard Fischer esterification using a strong acid catalyst like sulfuric acid, a reflux time of 60 to 75 minutes is often sufficient.[3][6] However, for enzymatic synthesis, the reaction time to achieve high conversion can be significantly longer, in the range of 8 to 20 hours.[1] Optimization for your specific conditions is recommended.

Q2: How can I monitor the progress of the reaction to determine the optimal reflux time?

A2: To determine the optimal reflux time, you can monitor the disappearance of the limiting reactant or the appearance of the product. This can be achieved by taking small samples from the reaction mixture at different time points and analyzing them using techniques such as gas chromatography (GC), nuclear magnetic resonance (NMR) spectroscopy, or by titrating the remaining acetic acid with a standard base solution.[1] The optimal reflux time is reached when the composition of the reaction mixture no longer changes significantly.

Q3: Does the choice of catalyst affect the reflux time?

A3: Yes, the catalyst plays a crucial role. Strong acid catalysts like sulfuric acid generally lead to faster reaction rates and shorter reflux times compared to heterogeneous catalysts or enzymatic catalysts.[4][5][9] Enzymatic catalysis, while offering advantages like milder reaction conditions and higher selectivity, often requires longer reaction times to achieve high yields.[1]

Q4: Can I reduce the reflux time by increasing the temperature?

A4: While increasing the temperature will generally increase the reaction rate, simply increasing the heat to the heating mantle may not significantly change the reflux temperature, which is determined by the boiling point of the reaction mixture. Excessively high temperatures can also lead to the formation of unwanted byproducts. The goal is to maintain a steady reflux, not to vigorously boil the mixture.

Q5: What is the impact of the reactant molar ratio on the reflux time and yield?

A5: The molar ratio of the reactants significantly impacts the equilibrium position and, consequently, the yield. Using an excess of one reactant (usually the less expensive one, acetic acid) shifts the equilibrium towards the formation of the ester, which can help to achieve a higher yield in a given amount of time.[5][6][7] For enzymatic synthesis, specific molar ratios, such as a 2:1 ratio of alcohol to acid, have been found to be optimal for achieving high conversion rates.[1]

Experimental Data Summary

Method Reactants Catalyst Molar Ratio (Alcohol:Acid) Reflux/Reaction Time Yield/Conversion Reference
Fischer Esterification1-Pentanol, Acetic AnhydrideSulfuric Acid~1:1.1Not specified (exothermic)71%[8]
Fischer EsterificationIsopentyl Alcohol, Acetic AcidSulfuric Acid~1:2.51 hourNot specified[3]
Fischer EsterificationIsoamyl Alcohol, Acetic AcidAmberlyst® resin or Sulfuric AcidNot specified60-75 minutesNot specified[6]
Fischer EsterificationIsopentyl Alcohol, Acetic AcidSulfuric Acid~1:1.71 hour61.9%[4]
Enzymatic Synthesis1-Pentanol, Acetic AcidLipozyme®4352:18 hours>80% conversion[1]
Non-catalyticThis compound, EthanolamineNone1:1.5180 minutes68.9% conversion[9]

Experimental Workflow for Optimizing Reflux Time

G cluster_prep Preparation cluster_reflux Reflux & Monitoring cluster_analysis Data Analysis & Optimization cluster_workup Workup at Optimal Time A Combine 1-pentanol, acetic acid, and catalyst in a round-bottom flask. B Add boiling chips and attach reflux condenser. A->B C Heat the mixture to a steady reflux. B->C D At set time intervals (e.g., 30, 60, 90, 120, 150, 180 min), withdraw a small aliquot. C->D E Quench the reaction in the aliquot (e.g., with ice-cold water). D->E F Analyze the aliquot for product formation or reactant consumption (GC, Titration). E->F G Plot yield vs. time. F->G H Determine the time point where the yield plateaus. G->H I This is the optimal reflux time. H->I J Cool the reaction mixture. I->J K Perform aqueous workup (wash with NaHCO3, water, brine). J->K L Dry the organic layer (e.g., with anhydrous MgSO4). K->L M Purify the this compound (e.g., by distillation). L->M

Caption: Workflow for determining the optimal reflux time in this compound synthesis.

References

Validation & Comparative

Pentyl Acetate vs. Isoamyl Acetate: A Comparative Guide for Solvent Selection in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic solvents, the choice of an appropriate medium is paramount to the success of chemical reactions, extractions, and formulations. Among the myriad of options, pentyl acetate (B1210297) and its isomer, isoamyl acetate, are frequently considered for their moderate polarity and favorable solvency characteristics. This guide provides an objective comparison of these two ester solvents, supported by physicochemical data and relevant experimental contexts, to aid researchers, scientists, and drug development professionals in making informed decisions.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and chemical properties of a solvent is the first step in the selection process. The following table summarizes the key physicochemical parameters for pentyl acetate and isoamyl acetate. While both are isomers with the same molecular formula and weight, their structural differences lead to subtle yet significant variations in their properties.

PropertyThis compoundIsoamyl Acetate
Molecular Formula C7H14O2C7H14O2
Molecular Weight 130.18 g/mol 130.19 g/mol
Density 0.876 g/cm³0.876 g/cm³
Boiling Point 149 °C142.5 °C
Melting Point -71 °C-78.5 °C
Flash Point 23.9 °C25 °C
Solubility in Water Slightly solubleSlightly soluble
LogP (Octanol/Water Partition Coefficient) 2.302.7
Appearance Colorless liquidClear, colorless liquid
Odor Banana/pear-likeStrong banana/pear-like

Performance as Solvents: A Comparative Analysis

Both solvents are considered to be of medium polarity and are highly soluble in most organic solvents. Their limited solubility in water makes them suitable for extraction processes of organic compounds from aqueous solutions. The choice between the two may come down to subtle differences in their boiling points, which can be a factor in reaction temperature control and solvent removal.

In the context of drug formulation, their low toxicity is an advantage. Isoamyl acetate, in particular, is used as a flavoring agent in some pharmaceutical products due to its distinct banana-like scent. This compound is also finding applications in pharmaceutical formulations and as a laboratory reagent due to its solvent properties and low toxicity.

Experimental Protocols: Synthesis and Application

While specific comparative experimental protocols are scarce, the following sections detail representative laboratory procedures that utilize these solvents, providing insight into their practical handling and application.

Experimental Protocol: Fischer Esterification for the Synthesis of Isoamyl Acetate

This protocol describes a common method for synthesizing isoamyl acetate, which can also be adapted for the synthesis of this compound by substituting isoamyl alcohol with 1-pentanol. This experiment demonstrates the role of the alcohol as a reactant and the resulting ester's properties as a product, which in turn informs its use as a solvent.

Objective: To synthesize isoamyl acetate via Fischer esterification of isoamyl alcohol and acetic acid.

Materials:

  • Isoamyl alcohol (3-methyl-1-butanol)

  • Glacial acetic acid

  • Concentrated sulfuric acid (catalyst)

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • In a round-bottom flask, combine isoamyl alcohol and an excess of glacial acetic acid.

  • Slowly add a catalytic amount of concentrated sulfuric acid to the mixture.

  • Heat the mixture to reflux for 1-2 hours.

  • After cooling, transfer the mixture to a separatory funnel and wash with water to remove the excess acetic acid and sulfuric acid.

  • Neutralize the remaining acid by washing with a 5% sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with water and then a saturated sodium chloride solution to aid in layer separation.

  • Dry the crude isoamyl acetate over anhydrous sodium sulfate.

  • Purify the final product by distillation, collecting the fraction boiling at the known boiling point of isoamyl acetate.

Logical Workflow for Solvent Selection

The process of selecting a suitable solvent for a specific research or drug development application can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision-making steps.

Solvent_Selection_Workflow A Define Application (e.g., Extraction, Reaction, Formulation) B Identify Key Solvent Property Requirements (e.g., Polarity, Boiling Point, Toxicity) A->B C Screen Potential Solvents (this compound vs. Isoamyl Acetate) B->C D Review Physicochemical Data C->D E Evaluate Solubility of Target Compounds D->E F Assess Compatibility with Reaction Conditions and Other Reagents E->F G Consider Safety, Health, and Environmental (SHE) Factors F->G H Perform Small-Scale Feasibility Experiments G->H I Select Optimal Solvent H->I

Caption: A logical workflow for solvent selection in a research and development setting.

Signaling Pathway for Solvent Effects in a Hypothetical Reaction

The choice of solvent can influence reaction kinetics and outcomes. The following diagram illustrates a hypothetical signaling pathway where a solvent's properties could impact a chemical transformation.

Solvent_Effect_Pathway cluster_solvent Solvent Properties cluster_reaction Reaction Parameters cluster_outcome Reaction Outcome Polarity Polarity Reactant Solubility Reactant Solubility Polarity->Reactant Solubility Transition State Stabilization Transition State Stabilization Polarity->Transition State Stabilization Boiling Point Boiling Point Reaction Rate Reaction Rate Boiling Point->Reaction Rate Viscosity Viscosity Mass Transfer Mass Transfer Viscosity->Mass Transfer Reactant Solubility->Reaction Rate Transition State Stabilization->Reaction Rate Mass Transfer->Reaction Rate Product Yield Product Yield Reaction Rate->Product Yield Selectivity Selectivity Reaction Rate->Selectivity

Caption: Influence of solvent properties on reaction parameters and outcomes.

A Comparative Guide to Pentyl Acetate Analytical Standards for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and research, the accuracy of analytical measurements is paramount. This guide provides a comprehensive comparison of commercially available pentyl acetate (B1210297) analytical standards, detailing their specifications and the requisite experimental protocols for their verification. This information is intended to assist in the selection of the most appropriate standard for your specific analytical needs.

Comparison of Pentyl Acetate Analytical Standards

The selection of an appropriate analytical standard is critical for achieving reliable and reproducible results. Key parameters to consider include purity, the grade of the standard, and the supplier's reputation. Below is a comparison of several this compound analytical standards available in the market.

SupplierProduct NameGradePurity (Assay by GC)Impurities
Sigma-Aldrich This compoundanalytical standard≥97.0%Not specified
Sigma-Aldrich This compoundpuriss. p.a.≥98.5%≤1% isothis compound
Sigma-Aldrich This compound-99%Not specified
Supelco (from Sigma-Aldrich) This compoundanalytical standard≥97.0% (GC)Not specified
Certified® Reagent Provider This compoundCertified® Reagent99.6%Not specified
Certified® for synthesis Provider This compound, mixed isomersCertified® for synthesis99.5% (mixture of 2-methylbutyl acetate and n-pentyl acetate)Not specified

Experimental Protocol: Quality Control of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

The following protocol outlines a standard method for the quality control of this compound analytical standards using Gas Chromatography with a Flame Ionization Detector (GC-FID). This method is based on established practices for the analysis of volatile esters.

Sample Preparation

For the analysis of a neat (undiluted) this compound standard, a simple dilution is sufficient.

  • Stock Solution: Prepare a stock solution of the this compound standard at a concentration of 1000 µg/mL in a suitable volatile solvent such as high-purity hexane (B92381) or ethyl acetate.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of working standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

  • Sample Injection: Transfer the working standards to 2 mL autosampler vials for GC-FID analysis.

GC-FID Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Instrument conditions may need to be optimized for your specific equipment.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Supelco SPB™-1 (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium or Hydrogen
Constant Flow Rate 1.0 mL/min
Oven Temperature Program Initial temperature: 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 250 °C, hold for 5 minutes.
Detector Flame Ionization Detector (FID)
Detector Temperature 280 °C
Hydrogen Flow 40 mL/min
Air Flow 450 mL/min
Makeup Gas (Nitrogen) 25 mL/min

Data Analysis and Expected Results

The primary outcome of the GC-FID analysis is a chromatogram. For a high-purity this compound standard, the chromatogram should exhibit a single, sharp, and symmetrical peak corresponding to this compound. The purity of the standard is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100

Minor peaks may be present, indicating the presence of impurities. The specifications of the analytical standard will dictate the acceptable levels of these impurities.

Workflow for Quality Control of this compound Standard

The following diagram illustrates a typical workflow for the quality control of a this compound analytical standard.

QC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing & Reporting Standard Receive this compound Analytical Standard Dilution Prepare Stock and Working Standards Standard->Dilution Vialing Transfer to Autosampler Vials Dilution->Vialing Injection Inject Sample Vialing->Injection GC_Setup Set Up GC-FID Instrument Parameters GC_Setup->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Flame Ionization Detection Chromatography->Detection Integration Integrate Peak Areas Detection->Integration Calculation Calculate Purity Integration->Calculation Report Generate Certificate of Analysis (CoA) Calculation->Report

Figure 1. QC Workflow

Stability and Storage of this compound Standards

To ensure the integrity of this compound analytical standards, proper storage is crucial. Most suppliers recommend storing the standards in a cool, dry, and well-ventilated area, away from sources of ignition.[1] The stability of the standard is typically indicated by a "limited shelf life" with a specific expiry date provided on the product label and Certificate of Analysis.[2] It is recommended to use the standard before its expiration date to guarantee the accuracy of analytical results. For long-term storage, refrigeration may be recommended by some suppliers. Always refer to the manufacturer's instructions for specific storage conditions.

References

A Researcher's Guide to Validating Pentyl Acetate Purity: A GC-MS Approach with Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible results. Pentyl acetate (B1210297), a common solvent and ester, is no exception. This guide provides a comprehensive overview of validating pentyl acetate purity using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique renowned for its sensitivity and specificity.[1][2] We will delve into a detailed experimental protocol, present expected quantitative performance data, and offer a comparative analysis with alternative methods such as Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC).

The Power of GC-MS in Purity Determination

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing volatile compounds like this compound.[3] The gas chromatograph separates the components of a sample based on their volatility and interaction with the stationary phase of the column. As each component elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for identification.[4] This dual capability allows for both the quantification of this compound and the confident identification of any impurities present.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is a robust starting point for the development and validation of a specific method for this compound purity analysis.

1. Sample Preparation:

  • Objective: To prepare the this compound sample for injection into the GC-MS system.

  • Methodology:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a high-purity solvent such as hexane (B92381) or ethyl acetate.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

    • Transfer the prepared sample and calibration standards to 2 mL autosampler vials.

2. GC-MS Instrumentation and Parameters:

  • Objective: To separate this compound from potential impurities and obtain mass spectra for identification and quantification.

  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • GC Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (e.g., 50:1 ratio)

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable for separating this compound and its common isomers.[5]

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp to 150 °C at a rate of 10 °C/min.

      • Hold at 150 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: Scan from m/z 35 to 350

    • Ion Source Temperature: 230 °C

    • Transfer Line Temperature: 280 °C

Data Presentation: Expected Quantitative Performance

A validated GC-MS method for this compound should meet the acceptance criteria outlined in the International Council for Harmonisation (ICH) guidelines.[6] The following tables summarize the expected performance characteristics.

Table 1: GC-MS Data for this compound and a Key Impurity

CompoundExpected Retention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
This compound~6.513043, 70, 87
Isothis compound (Impurity)~6.213043, 70, 87

Table 2: Method Validation Parameters for this compound Purity by GC-MS

Validation ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.995> 0.998
Range To be defined1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5% - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%< 1.5%
- Intermediate Precision≤ 3.0%< 2.0%
Limit of Detection (LOD) Signal-to-Noise ≥ 3:1~0.1 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ≥ 10:1~0.5 µg/mL
Specificity No interference at the retention time of the analyteExcellent

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Hexane Sample->Dilution Vialing Transfer to Autosampler Vial Dilution->Vialing Injection Injection Vialing->Injection Separation GC Separation (DB-5ms column) Injection->Separation Ionization EI Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Chromatogram Chromatogram Generation Detection->Chromatogram MassSpectra Mass Spectra Acquisition Detection->MassSpectra Quantification Quantification & Purity Calculation Chromatogram->Quantification MassSpectra->Quantification

Caption: Experimental workflow for this compound purity validation by GC-MS.

Method_Comparison cluster_gcms GC-MS cluster_gcfid GC-FID cluster_hplc HPLC Start Purity Analysis of This compound GCMS_Adv Advantages: - High Specificity - Structural Information - Excellent for Impurity ID Start->GCMS_Adv GCFID_Adv Advantages: - Robust & Reliable - Lower Cost - Good for Routine QC Start->GCFID_Adv HPLC_Adv Advantages: - Suitable for non-volatile impurities Start->HPLC_Adv GCMS_Disadv Disadvantages: - Higher Equipment Cost - More Complex Operation GCFID_Disadv Disadvantages: - No Structural Information - Relies on Retention Time only HPLC_Disadv Disadvantages: - this compound lacks a strong chromophore - Lower resolution for volatile isomers

Caption: Logical comparison of analytical methods for this compound purity.

Comparative Analysis with Alternative Methods

While GC-MS is a superior technique for the definitive identification of impurities, other methods are also employed for purity assessment.

GC-FID (Gas Chromatography with Flame Ionization Detection):

  • Principle: Similar to GC-MS in its separation mechanism, but it uses a flame ionization detector that responds to carbon-containing compounds. The signal is proportional to the amount of carbon atoms, making it a robust quantitative technique.[4]

  • Advantages: GC-FID is generally less expensive and easier to operate and maintain than GC-MS. It is a workhorse for routine quality control where the identity of the main component and impurities are already known.[7]

  • Limitations: The primary drawback of GC-FID is its inability to provide structural information. Identification is based solely on retention time, which can be ambiguous if multiple compounds co-elute or have similar retention times.

HPLC (High-Performance Liquid Chromatography):

  • Principle: HPLC separates compounds based on their distribution between a liquid mobile phase and a solid stationary phase. Detection is often performed using a UV detector.

  • Advantages: HPLC is well-suited for the analysis of non-volatile or thermally sensitive impurities that are not amenable to GC analysis.

  • Limitations: For a volatile compound like this compound that lacks a strong UV chromophore, HPLC is generally not the preferred method. It would require derivatization to be detected with sufficient sensitivity by a UV detector, adding complexity to the sample preparation. Furthermore, separating volatile isomers like this compound and isothis compound can be more challenging with standard reversed-phase HPLC columns compared to the high-resolution capillary columns used in GC.

Table 3: Comparison of Analytical Methods for this compound Purity

FeatureGC-MSGC-FIDHPLC
Specificity Excellent (Mass Spectrum)Good (Retention Time)Fair (Retention Time)
Sensitivity Very High (ng to pg level)High (ng level)Moderate (µg level, dependent on chromophore)
Impurity Identification DefinitivePresumptivePresumptive
Analysis of Volatiles ExcellentExcellentPoor
Instrumentation Cost HighModerateModerate to High
Ease of Use ModerateEasyModerate

Conclusion

For the comprehensive validation of this compound purity, GC-MS stands out as the most powerful and reliable technique. Its ability to separate volatile components with high resolution and provide definitive mass spectral identification of both the main component and any impurities is unparalleled. While GC-FID offers a cost-effective solution for routine quantitative analysis, it lacks the confirmatory power of MS. HPLC is generally not a suitable primary method for a volatile and non-UV active compound like this compound. By employing a well-validated GC-MS method, researchers can ensure the quality of their reagents, leading to more accurate and dependable scientific outcomes.

References

A Comparative Analysis of Acetate Esters in Flavor Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the flavor profiles of various acetate (B1210297) esters, supported by quantitative data and detailed experimental methodologies. The information presented is intended to assist researchers in understanding the sensory characteristics of these compounds and their potential applications.

Flavor Profiles and Odor Detection Thresholds of Acetate Esters

Acetate esters are a significant class of volatile organic compounds that contribute to the characteristic aromas of many fruits and fermented products. Their flavor profiles can range from fruity and sweet to solvent-like, depending on the chemical structure of the alcohol moiety. The odor detection threshold (ODT) is a critical parameter for understanding the potency of these flavor compounds.

The following table summarizes the flavor profiles and ODTs of a selection of acetate esters. As the carbon chain length of the alcohol portion increases, the odor character generally transitions from sharp and fruity to more complex waxy and floral notes.[1]

Ester NameChemical FormulaFlavor/Odor ProfileOdor Detection Threshold (ppb in air)
Ethyl AcetateCH₃COOCH₂CH₃Fruity, sweet, solvent-like[2][3]245[2][4]
Propyl AcetateCH₃COOCH₂CH₂CH₃Pear, fruityNot widely reported
Isobutyl AcetateCH₃COOCH(CH₃)CH₃Fruity[5]Not widely reported, but mice are most sensitive to it among a selection of acetates[6][7][8]
Butyl AcetateCH₃COOCH₂(CH₂)₂CH₃Sweet, banana, apple, fruity4.3[2][4]
Isoamyl AcetateCH₃COOCH₂CH₂CH(CH₃)₂Banana, pear[9][10]Not widely reported
Pentyl AcetateCH₃COOCH₂(CH₂)₃CH₃Banana, fruityNot widely reported
Hexyl AcetateCH₃COOCH₂(CH₂)₄CH₃Fruity, pear, apple2.9[2][4]
Octyl AcetateCH₃COOCH₂(CH₂)₆CH₃Orange, fruity, waxy20[2][4]
Benzyl AcetateCH₃COOCH₂C₆H₅Jasmine, pear, fruity[11]Not widely reported
2-Phenylethyl AcetateCH₃COOCH₂CH₂C₆H₅Roses, honey, fruity[5]Not widely reported

Experimental Protocols

The characterization of acetate ester flavor profiles relies on a combination of sensory evaluation and instrumental analysis.

Sensory Evaluation

Sensory evaluation involves the use of trained human panelists to assess the aroma and flavor of a substance. Common methods include:

  • Descriptive Analysis: A panel of trained assessors identifies and quantifies the specific sensory attributes of a sample.[1][12]

    • Panelist Training: Select and train 8-12 panelists to recognize and scale the intensity of various aroma attributes relevant to acetate esters (e.g., fruity, sweet, solvent-like, banana, pear).

    • Sample Preparation: Prepare solutions of the acetate esters in an odorless solvent (e.g., mineral oil or water) at concentrations above their detection thresholds.[1]

    • Evaluation: Present the samples to the panelists in a controlled environment. Each panelist independently rates the intensity of each attribute on a structured scale (e.g., a 15-cm line scale).

    • Data Analysis: Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences between the esters.[1]

  • Triangle Test: This test is used to determine if a sensory difference exists between two samples.

    • Sample Presentation: Present panelists with three samples, two of which are identical and one is different.

    • Task: Panelists are asked to identify the odd sample.

    • Analysis: The number of correct identifications is compared to the number expected by chance to determine if a significant difference exists.

  • Paired Comparison Test: This method is used to determine which of two samples has a greater intensity of a specific attribute (e.g., sweetness).

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[9][13]

  • Sample Preparation: Prepare a solution of the acetate ester mixture in a suitable volatile solvent.

  • Injection: Inject a small volume of the sample into the gas chromatograph.[1]

  • Separation: The volatile esters are separated based on their boiling points and polarity as they pass through the GC column.[1]

  • Olfactometry: The effluent from the GC column is split, with one portion going to a standard detector (e.g., Flame Ionization Detector or Mass Spectrometer) and the other to a sniffing port.[13] A trained panelist sniffs the effluent and records the retention time and a description of any detected odors.

  • Data Analysis: The olfactometry data is combined with the instrumental data to create an "aromagram," which shows the odor-active regions of the chromatogram.[13]

Visualizations

Experimental Workflow for Flavor Profile Analysis

The following diagram illustrates a typical workflow for the comparative analysis of acetate ester flavor profiles.

experimental_workflow cluster_sensory Sensory Evaluation cluster_instrumental Instrumental Analysis cluster_integration Data Integration & Interpretation sensory_prep Sample Preparation descriptive Descriptive Analysis sensory_prep->descriptive triangle Triangle Test sensory_prep->triangle sensory_data Sensory Data Analysis descriptive->sensory_data triangle->sensory_data integration Integration of Sensory and Instrumental Data sensory_data->integration instrumental_prep Sample Preparation gc_o Gas Chromatography-Olfactometry (GC-O) instrumental_prep->gc_o instrumental_data Instrumental Data Analysis gc_o->instrumental_data instrumental_data->integration interpretation Flavor Profile Characterization integration->interpretation

Caption: Experimental workflow for acetate ester flavor analysis.

Olfactory Signal Transduction Pathway

The perception of acetate esters, like all odorants, is initiated by a complex signaling cascade in the olfactory system. The following diagram provides a simplified overview of this pathway.

olfactory_pathway odorant Acetate Ester (Odorant) receptor Odorant Receptor (GPCR) odorant->receptor g_protein G-protein (Gαolf) Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase cAMP cAMP Production adenylate_cyclase->cAMP ion_channel Cation Channel Opening (Na+, Ca2+) cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization action_potential Action Potential to Brain depolarization->action_potential

Caption: Simplified olfactory signal transduction pathway.

References

Structural Elucidation of Pentyl Acetate: A Spectroscopic Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A definitive guide to the structural confirmation of pentyl acetate (B1210297) through comparative analysis of its spectroscopic data against common alternatives. This guide provides researchers, scientists, and drug development professionals with the necessary data and protocols for unambiguous identification.

Pentyl acetate, a common ester, finds application as a solvent and a flavoring agent. Its structural confirmation is a routine yet critical step in quality control and research applications. This guide provides a comprehensive comparison of the spectroscopic data of this compound with its close structural analogs, butyl acetate and hexyl acetate, to aid in its unambiguous identification. The primary analytical techniques covered are Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Comparative Spectroscopic Data

The structural differences between pentyl, butyl, and hexyl acetate, differing only by a single methylene (B1212753) group in the alkyl chain, give rise to subtle yet discernible variations in their respective spectra. The key distinguishing features are summarized in the tables below.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms in a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Compoundδ (ppm) - O-CH₂- (triplet)δ (ppm) - CH₃-C=O (singlet)δ (ppm) - Other Alkyl ProtonsSolventSpectrometer Frequency
This compound ~4.05~2.04~0.90-1.65CDCl₃400 MHz[1]
Butyl Acetate ~4.06~2.05~0.94-1.65CDCl₃90 MHz[2]
Hexyl Acetate ~4.05~2.04~0.89-1.65CDCl₃90 MHz[3]
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.

Compoundδ (ppm) - C=Oδ (ppm) - O-CH₂-δ (ppm) - Other Alkyl CarbonsSolventSpectrometer Frequency
This compound ~171.1~64.9~28.4, 28.2, 22.3, 13.9CDCl₃-
Butyl Acetate ~171.2~64.4~30.7, 19.2, 13.7CDCl₃15.09 MHz[4]
Hexyl Acetate ~171.1~64.7~31.5, 28.7, 25.6, 22.5, 14.0CDCl₃15.09 MHz[5]
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

CompoundKey Absorptions (cm⁻¹)Interpretation
This compound ~1740 (strong), ~1240 (strong), ~2960 (medium)C=O stretch (ester), C-O stretch, C-H stretch (alkane)
Butyl Acetate ~1745 (strong)[6], ~1245 (strong)[6], ~2963 (medium)[6]C=O stretch (ester), C-O stretch, C-H stretch (alkane)
Hexyl Acetate ~1739 (strong), ~1231 (strong), ~2970 (medium)C=O stretch (ester), C-O stretch, C-H stretch (alkane)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]Ionization Method
This compound 13070, 43Electron Ionization (EI)
Butyl Acetate 11656, 43Electron Ionization (EI)
Hexyl Acetate 14484, 43Electron Ionization (EI)[7]

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented. Specific parameters may need to be optimized based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the acetate sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Transfer the solution to a clean 5 mm NMR tube.

  • If required, add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) for chemical shift referencing.

¹H NMR Acquisition:

  • Pulse Program: A standard single-pulse experiment is typically used.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans are usually sufficient for good signal-to-noise.

¹³C NMR Acquisition:

  • Pulse Program: A proton-decoupled single-pulse experiment is commonly used to simplify the spectrum.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-10 seconds (longer delays may be needed for quaternary carbons).

  • Number of Scans: A larger number of scans (e.g., 128 or more) is typically required due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a single drop of the neat liquid acetate sample directly onto the center of the ATR crystal.

Data Acquisition:

  • Mode: Attenuated Total Reflectance (ATR).

  • Spectral Range: Typically 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32 scans are generally sufficient.

  • A background spectrum of the clean, empty ATR crystal should be collected prior to the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Dilute the acetate sample in a volatile solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (e.g., 1 µL) of the diluted sample into the GC inlet. The sample is vaporized and separated on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: Typically 70 eV.

  • Mass Range: Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 35-200).

  • Source Temperature: Typically maintained around 200-250 °C.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the structural confirmation of this compound using the described spectroscopic techniques.

Structural_Confirmation_Workflow Workflow for Spectroscopic Structural Confirmation of this compound cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data ¹H: Chemical Shifts, Splitting Patterns ¹³C: Number of Signals, Chemical Shifts NMR->NMR_Data IR_Data Characteristic Absorptions (C=O, C-O stretches) IR->IR_Data MS_Data Molecular Ion Peak (m/z 130) Fragmentation Pattern MS->MS_Data Confirmation Structure Confirmed: This compound NMR_Data->Confirmation IR_Data->Confirmation MS_Data->Confirmation

References

A Comparative Guide to Pentyl Acetate Quantification: GC-FID vs. RP-HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring precise and reliable quantification of pentyl acetate (B1210297), selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two robust and widely used techniques: Gas Chromatography with Flame Ionization Detection (GC-FID) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. This objective comparison is supported by experimental data to facilitate an informed decision for your specific analytical needs.

Pentyl acetate, a key ester, is utilized as a fragrance and flavoring agent and often serves as a test odorant in olfactory studies.[1] Accurate quantification is crucial for quality control in the food and beverage, cosmetics, and pharmaceutical industries.

Comparative Analysis of Performance

Both GC-FID and RP-HPLC offer reliable methods for the quantification of this compound, each with distinct advantages. GC-FID is generally favored for its high sensitivity and speed for volatile compounds like this compound.[2][3] In contrast, RP-HPLC is a versatile technique suitable for a wide range of compounds, including those that are less volatile or thermally sensitive.[2]

The choice between these methods will depend on the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. A cross-validation of these analytical methods involves comparing their performance to ensure they provide equivalent results.[4]

Parameter Gas Chromatography-Flame Ionization Detection (GC-FID) Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Principle Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.
Linearity (R²) > 0.995> 0.999
Limit of Detection (LOD) Lower (High Sensitivity)Higher
Limit of Quantification (LOQ) LowerHigher
Accuracy (% Recovery) 95-105%98-102%
Precision (% RSD) < 5%< 3%
Analysis Time Faster (typically < 15 minutes)Slower (typically 10-30 minutes)
Sample Volatility RequiredNot Required
Derivatization Not typically required for this compoundNot required

Experimental Protocols

Detailed methodologies for the quantification of this compound using both GC-FID and RP-HPLC are presented below. These protocols are based on established methods for ester analysis.

Gas Chromatography-Flame Ionization Detection (GC-FID) Method

This method is adapted from established procedures for the analysis of volatile esters.[5][6]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable solvent such as hexane (B92381) or methanol.

  • Create a series of calibration standards by serially diluting the stock solution.

  • For sample analysis, dilute the sample containing this compound with the solvent to a concentration that falls within the calibration range.

  • Add an internal standard (e.g., nonane) to all standards and samples to correct for injection volume variability.[5]

2. Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC or equivalent, equipped with an FID detector.[5]

  • Column: CP-WAX57-CB capillary column (50 m × 250 μm × 0.2 μm) or equivalent.[6]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[5]

  • Injection Volume: 1 µL with a split ratio of 50:1.[5]

  • Injector Temperature: 250°C.[5][6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.[5]

  • Detector Temperature: 260°C.[6]

3. Data Analysis:

  • Identify the peaks for this compound and the internal standard based on their retention times.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of the standards.

  • Quantify the concentration of this compound in the samples using the linear regression equation from the calibration curve.[5]

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Method

This protocol is based on a reverse-phase HPLC method for the analysis of this compound.[7]

1. Sample Preparation:

  • Prepare a stock solution of this compound in a solvent compatible with the mobile phase, such as acetonitrile (B52724).

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Prepare samples by diluting them with the mobile phase to a concentration within the calibration range and filter through a 0.45 µm membrane filter.

2. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: Newcrom R1 or C18 column.[7]

  • Mobile Phase: A mixture of acetonitrile and water, with a small amount of phosphoric acid (or formic acid for MS compatibility).[7][8]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.[9][10]

  • Detection Wavelength: 205 nm.[9][10]

  • Injection Volume: 10 µL.[10]

3. Data Analysis:

  • Identify the this compound peak by its retention time.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the samples from the calibration curve.

Method Validation

Both analytical methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[11][12] Key validation parameters include:

  • Linearity: The ability to produce results that are directly proportional to the concentration of the analyte.[13]

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

Workflow and Process Diagrams

To visualize the experimental workflows, the following diagrams have been generated using Graphviz.

GC-FID and RP-HPLC Analytical Workflow cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing Stock_Solution Stock Solution Preparation Calibration_Standards Calibration Standards Preparation Stock_Solution->Calibration_Standards Sample_Preparation Sample Preparation (Dilution) Stock_Solution->Sample_Preparation Internal_Standard Internal Standard Addition (GC-FID) Calibration_Standards->Internal_Standard Filtration Filtration (HPLC) Calibration_Standards->Filtration HPLC Path Sample_Preparation->Internal_Standard Sample_Preparation->Filtration HPLC Path GC_FID_Analysis GC-FID Analysis Internal_Standard->GC_FID_Analysis HPLC_Analysis RP-HPLC Analysis Filtration->HPLC_Analysis Peak_Identification Peak Identification GC_FID_Analysis->Peak_Identification HPLC_Analysis->Peak_Identification Calibration_Curve Calibration Curve Generation Peak_Identification->Calibration_Curve Quantification Quantification of this compound Calibration_Curve->Quantification

Caption: General analytical workflow for quantification.

Method Selection Logic Analyte This compound Property_Check Volatile & Thermally Stable? Analyte->Property_Check GC_FID GC-FID Property_Check->GC_FID Yes HPLC RP-HPLC Property_Check->HPLC No High_Sensitivity High Sensitivity Needed? GC_FID->High_Sensitivity Complex_Matrix Complex Matrix? HPLC->Complex_Matrix

Caption: Decision logic for analytical method selection.

References

A Comparative Guide to the Synthetic Routes of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

Pentyl acetate (B1210297), an ester known for its characteristic banana or pear-like odor, finds extensive application as a flavoring agent, in the fragrance industry, and as a solvent. Its synthesis can be achieved through several routes, each with distinct advantages and disadvantages in terms of yield, reaction conditions, cost, and environmental impact. This guide provides a detailed comparison of the most common synthetic methodologies for producing pentyl acetate: Fischer esterification, enzymatic synthesis, and transesterification.

Comparison of Synthetic Routes

The selection of a synthetic route for this compound is often dictated by the desired scale of production, purity requirements, and environmental considerations. The following table summarizes the key quantitative parameters for the three primary methods.

ParameterFischer EsterificationEnzymatic SynthesisTransesterification
Reactants Acetic acid, 1-Pentanol (B3423595)Acetic acid, 1-PentanolEthyl acetate/Methyl acetate, 1-Pentanol
Catalyst Strong acid (e.g., H₂SO₄)Lipase (B570770) (e.g., Novozym 435)Acid or Base (e.g., H₂SO₄, NaOCH₃)
Temperature Reflux (approx. 130-140 °C)30-60 °C70-100 °C
Reaction Time 1-2 hours4-24 hours2-8 hours
Typical Yield 60-90%[1]80-98%70-95%
Key Advantages Low-cost reagents, relatively fastHigh selectivity, mild conditions, reusable catalystAvoids water as a byproduct, can use cheap starting esters
Key Disadvantages Harsh acidic conditions, byproduct (water) removal needed, potential for side reactionsLonger reaction times, higher catalyst costEquilibrium reaction, requires removal of alcohol byproduct

Experimental Protocols

Fischer Esterification

This classical method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3]

Materials:

  • 1-Pentanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Bicarbonate Solution

  • Saturated Sodium Chloride Solution

  • Anhydrous Magnesium Sulfate

  • Boiling chips

Procedure:

  • In a round-bottom flask, combine 1-pentanol and an excess of glacial acetic acid. Add a few boiling chips.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the mixture while swirling.

  • Assemble a reflux apparatus and heat the mixture to a gentle boil for 1-2 hours.

  • After cooling to room temperature, transfer the mixture to a separatory funnel.

  • Wash the organic layer successively with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and saturated sodium chloride solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Purify the this compound by simple distillation, collecting the fraction boiling at approximately 149 °C.

Enzymatic Synthesis

This green chemistry approach utilizes lipases as biocatalysts for the esterification reaction.

Materials:

  • 1-Pentanol

  • Acetic Acid

  • Immobilized Lipase (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

  • Organic solvent (e.g., hexane, optional)

Procedure:

  • In a temperature-controlled shaker flask, combine 1-pentanol and acetic acid in a suitable molar ratio. An organic solvent can be used but is not always necessary.

  • Add the immobilized lipase to the reaction mixture.

  • If operating in a solvent-free system, molecular sieves can be added to remove the water produced and shift the equilibrium towards the product.

  • Incubate the mixture at a controlled temperature (typically 30-60 °C) with constant agitation for 4-24 hours.

  • Monitor the reaction progress using gas chromatography (GC) or titration of the remaining acid.

  • Once the reaction is complete, separate the immobilized enzyme by filtration for reuse.

  • The this compound product can be purified by distillation or flash chromatography if necessary.

Transesterification

This method involves the reaction of an ester with an alcohol in the presence of an acid or base catalyst to produce a different ester.

Materials:

  • Ethyl Acetate or Methyl Acetate

  • 1-Pentanol

  • Acid catalyst (e.g., sulfuric acid) or Base catalyst (e.g., sodium methoxide)

  • Dean-Stark apparatus (for acid-catalyzed reaction)

  • Neutralizing agent (e.g., weak acid for base-catalyzed reaction)

  • Drying agent (e.g., anhydrous sodium sulfate)

Procedure (Acid-Catalyzed):

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethyl acetate, 1-pentanol, and a catalytic amount of sulfuric acid.

  • Heat the mixture to reflux. The ethanol-ethyl acetate azeotrope will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of this compound.

  • Continue the reaction until no more ethanol (B145695) is collected.

  • Cool the reaction mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash with water and then with a saturated sodium chloride solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Purify the this compound by fractional distillation.

Logical Workflow of Synthesis Routes

The following diagram illustrates the logical flow and key decision points for the different synthetic routes to this compound.

SynthesisRoutes cluster_start Starting Materials cluster_methods Synthetic Methods cluster_catalysts Catalysts cluster_end Product Carboxylic Acid Carboxylic Acid Fischer Esterification Fischer Esterification Carboxylic Acid->Fischer Esterification Enzymatic Synthesis Enzymatic Synthesis Carboxylic Acid->Enzymatic Synthesis Alcohol (1-Pentanol) Alcohol (1-Pentanol) Alcohol (1-Pentanol)->Fischer Esterification Alcohol (1-Pentanol)->Enzymatic Synthesis Transesterification Transesterification Alcohol (1-Pentanol)->Transesterification Ester (e.g., Ethyl Acetate) Ester (e.g., Ethyl Acetate) Ester (e.g., Ethyl Acetate)->Transesterification Strong Acid (H₂SO₄) Strong Acid (H₂SO₄) Fischer Esterification->Strong Acid (H₂SO₄) requires Lipase Lipase Enzymatic Synthesis->Lipase requires Acid/Base Catalyst Acid/Base Catalyst Transesterification->Acid/Base Catalyst requires This compound This compound Strong Acid (H₂SO₄)->this compound yields Lipase->this compound yields Acid/Base Catalyst->this compound yields

Caption: Synthetic pathways to this compound.

References

A Comparative Analysis of Odor Thresholds Among Pentyl Acetate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the odor thresholds of various pentyl acetate (B1210297) isomers. Understanding the odor perception of these closely related chemical compounds is crucial in fields ranging from flavor and fragrance science to toxicology and environmental safety. This document summarizes available quantitative data, details the experimental methodologies used for their determination, and illustrates the fundamental biological pathway of odor perception.

Quantitative Odor Threshold Data

The odor threshold of a chemical is the minimum concentration that can be detected by the human sense of smell. This value is a critical parameter in assessing the sensory impact of a substance. The following table summarizes the reported odor threshold values for n-pentyl acetate and its isomer, isopentyl acetate. Despite a thorough literature search, specific quantitative odor threshold data for sec-pentyl acetate and neothis compound were not available at the time of this publication.

IsomerCommon NameCAS NumberOdor Threshold (ppm)Odor DescriptorReference Type
n-Pentyl acetate n-Amyl acetate628-63-77.70 (recognition)Banana, sweet, fruityPeer-reviewed study
0.097 (detection)¹Animal study (mice)[1]
0.052 (mean detection)²Industry Association Data[2]
Isothis compound Isoamyl acetate123-92-21.50 (recognition)Banana, pearPeer-reviewed study
0.22 (mean detection)Industry Association Data
sec-Pentyl acetate 1-Methylbutyl acetate626-38-0Data not availableMild, fruity-
Neothis compound 2,2-Dimethylpropyl acetate926-41-0Data not availableFruity, ethereal, sweet-

¹Value determined in a behavioral study with mice and may not directly translate to human perception. ²Amyl acetate, isomers not specified.

Experimental Protocols for Odor Threshold Determination

The determination of odor thresholds is a complex process that relies on human sensory perception and requires rigorous experimental control to ensure accuracy and reproducibility. The most common methodologies employed are Gas Chromatography-Olfactometry (GC-O) and sensory panel analysis using dynamic olfactometry.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.

Methodology:

  • Sample Preparation: A solution of the this compound isomer is prepared in a suitable solvent. For volatile compounds, a headspace sampling technique may be used.

  • Gas Chromatographic Separation: The sample is injected into a gas chromatograph, where the individual components are separated based on their volatility and interaction with the stationary phase of the GC column.

  • Olfactometric Detection: The effluent from the GC column is split. One portion is directed to a conventional detector (e.g., Flame Ionization Detector or Mass Spectrometer) for chemical identification and quantification. The other portion is directed to a sniffing port, where a trained sensory analyst (assessor) sniffs the effluent and records the time and characteristics of any detected odors.

  • Data Analysis: The olfactogram (a record of odor perceptions over time) is aligned with the chromatogram to correlate specific chemical compounds with their odors. To determine the odor threshold, a dilution-to-threshold method is often employed, where the sample is serially diluted and re-analyzed until the odor is no longer detectable by the assessor.

Sensory Panel Analysis with Dynamic Olfactometry

This method involves presenting a panel of trained human assessors with a series of calibrated concentrations of the odorant in a controlled environment to determine the concentration at which it can be reliably detected.

Methodology:

  • Panelist Selection and Training: A group of individuals is screened for their olfactory acuity and trained to recognize and rate the intensity of different odors.

  • Sample Presentation: A dynamic olfactometer is used to generate precise dilutions of the this compound isomer in odorless air. These dilutions are presented to the panelists in a controlled manner, often using a forced-choice method where the panelist must choose between a sample containing the odorant and one or more blank (odor-free) samples.

  • Ascending Concentration Series: The concentration of the odorant is gradually increased until the panelist can consistently detect its presence. The lowest concentration at which the odor is reliably detected is recorded as the individual's odor threshold.

  • Data Compilation and Analysis: The odor thresholds from all panelists are statistically analyzed to determine the group's mean odor threshold.

Visualizing Experimental and Biological Pathways

To better understand the processes involved in odor threshold determination and perception, the following diagrams illustrate a typical experimental workflow and the fundamental olfactory signaling pathway.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection cluster_data Data Analysis start Start: Pure Isomer dilution Serial Dilution start->dilution injection GC Injection dilution->injection separation GC Column Separation injection->separation split Effluent Split separation->split detector Chemical Detector (FID/MS) split->detector sniffer Human Assessor (Sniffing Port) split->sniffer chromatogram Chromatogram detector->chromatogram olfactogram Olfactogram sniffer->olfactogram correlation Correlation & Threshold Determination chromatogram->correlation olfactogram->correlation

Caption: Experimental workflow for GC-O odor threshold determination.

olfactory_pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor Neuron odorant->receptor g_protein G-protein Activation receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization (Action Potential) ion_channel->depolarization olfactory_bulb Signal to Olfactory Bulb depolarization->olfactory_bulb brain Signal to Brain (Odor Perception) olfactory_bulb->brain

Caption: Simplified diagram of the olfactory signaling pathway.

References

Pentyl Acetate in Coating Formulations: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of pentyl acetate's performance against other common solvents in various coating formulations. The information is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of how solvent choice impacts the physical and functional properties of coatings. This document summarizes available quantitative data, details experimental protocols for key performance evaluations, and visualizes relevant workflows and relationships.

Executive Summary

Pentyl acetate (B1210297), an ester solvent, is a viable alternative to other common solvents like butyl acetate, xylene, and methyl ethyl ketone (MEK) in a variety of coating systems, including nitrocellulose lacquers, acrylic enamels, and polyurethane coatings. Its moderate evaporation rate, good solvency for a range of resins, and favorable environmental profile make it a versatile option. While direct, side-by-side quantitative comparisons in peer-reviewed literature are limited, available data and technical specifications allow for a comparative analysis of its performance in key areas such as drying time, gloss, adhesion, and viscosity.

Comparative Performance Data

Nitrocellulose Lacquer Formulations

Nitrocellulose lacquers are widely used for their fast-drying properties and excellent film clarity. The choice of solvent significantly impacts these characteristics.

SolventEvaporation Rate (Butyl Acetate = 1.0)Expected Drying TimeExpected GlossExpected AdhesionFormulation Notes
This compound ~0.6ModerateHighGoodGood flow and leveling properties.[2]
Butyl Acetate 1.0FastHighExcellentIndustry standard for nitrocellulose lacquers.[3]
Methyl Ethyl Ketone (MEK) 4.6Very FastGoodGoodMay cause blushing in high humidity.
Xylene 0.7ModerateVery HighGoodAromatic solvent with strong odor.
Acrylic Enamel Formulations

Acrylic enamels are known for their durability, color retention, and resistance to weathering, making them suitable for automotive and industrial applications.

SolventEvaporation Rate (Butyl Acetate = 1.0)Expected Drying TimeExpected GlossExpected AdhesionFormulation Notes
This compound ~0.6Moderate to SlowExcellentGoodPromotes a smooth finish.[2]
Butyl Acetate 1.0ModerateExcellentExcellentCommonly used for good balance of properties.[3]
Toluene 2.0FastVery HighGoodStrong solvent, may require careful formulation.
Aromatic 100 0.3SlowExcellentGoodSlower evaporation for better flow.
Polyurethane Coating Formulations

Polyurethane coatings offer excellent chemical and abrasion resistance, making them ideal for protective applications. The solvent blend must be carefully chosen to avoid reacting with the isocyanate components.[4]

SolventEvaporation Rate (Butyl Acetate = 1.0)Expected Drying TimeExpected GlossExpected AdhesionFormulation Notes
This compound ~0.6Moderate to SlowHighGoodGood compatibility with many polyols.[2]
Butyl Acetate 1.0ModerateHighExcellentA standard solvent in many polyurethane systems.[3]
Methyl Amyl Ketone (MAK) 0.3SlowExcellentGoodSlow evaporation aids in leveling.
Propylene Glycol Methyl Ether Acetate (PMA) 0.3SlowExcellentExcellentGood all-around performance.

Experimental Protocols

Accurate and reproducible evaluation of coating performance is essential. The following are detailed methodologies for key experiments based on ASTM standards.

Adhesion Testing (ASTM D3359 - Test Method B)

This method, also known as the cross-hatch adhesion test, is used to assess the adhesion of coating films to substrates.

Methodology:

  • Preparation: Ensure the coated panel is fully cured and at a stable temperature and humidity.

  • Cutting: Using a sharp blade or a specific cross-hatch cutting tool, make a series of six parallel cuts through the coating to the substrate. The spacing between cuts should be 2 mm for coatings up to 50 µm (2 mils) thick and 5 mm for coatings between 50 µm and 125 µm (5 mils). Make a second series of six parallel cuts at a 90-degree angle to the first set to create a grid.

  • Brushing: Gently brush the grid area with a soft brush to remove any detached flakes or ribbons of coating.

  • Tape Application: Apply a pressure-sensitive adhesive tape over the grid. The tape should have an adhesion strength of 4.4 ± 0.4 N/cm width. Rub the tape firmly with a pencil eraser to ensure good contact.

  • Tape Removal: Within 90 ± 30 seconds of application, remove the tape by seizing the free end and pulling it off rapidly at as close to a 180-degree angle as possible.

  • Evaluation: Examine the grid area for any removal of the coating and classify the adhesion according to the ASTM D3359 scale (5B to 0B), where 5B indicates no peeling or removal and 0B indicates flaking and detachment worse than 4B.

Gloss Measurement (ASTM D523)

This standard test method is used for the measurement of specular gloss of nonmetallic specimens.

Methodology:

  • Instrument Calibration: Calibrate the glossmeter at the start of operation using the supplied standards.

  • Specimen Preparation: The coated surface to be tested should be clean, dry, and free of any defects.

  • Measurement Geometry: Select the appropriate measurement geometry based on the expected gloss level. A 60° geometry is used for most coatings. For very high gloss coatings (above 70 units at 60°), a 20° geometry is recommended. For low gloss coatings (below 10 units at 60°), an 85° geometry is preferred.

  • Measurement: Place the glossmeter on the coated surface and take readings at several different locations on the sample to obtain an average value. Ensure the glossmeter is held firmly on the surface to prevent stray light from affecting the reading.

  • Reporting: Report the average gloss value and the measurement geometry used.

Viscosity Determination (ASTM D1200 - Ford Cup)

This method is suitable for determining the viscosity of Newtonian or near-Newtonian liquids.

Methodology:

  • Sample Preparation: Bring the coating sample to a constant temperature, typically 25 °C (77 °F).

  • Cup Selection: Choose a Ford viscosity cup with an orifice that will provide an efflux time between 20 and 100 seconds.

  • Procedure:

    • Level the Ford cup.

    • Close the orifice with a finger and fill the cup to the brim with the coating sample, avoiding air bubbles.

    • Use a straight edge to scrape off any excess material.

    • Remove the finger from the orifice and simultaneously start a stopwatch.

    • Stop the stopwatch as soon as the first definite break in the stream of the liquid at the orifice is observed.

  • Reporting: Record the efflux time in seconds.

For non-Newtonian materials, a rotational viscometer as described in ASTM D2196 should be used to measure viscosity at different shear rates.

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Experimental_Workflow cluster_prep Coating Formulation & Preparation cluster_testing Performance Testing Formulation Formulate Coating (Resin, Pigment, Solvent, Additives) Mixing Mix Components Formulation->Mixing Application Apply to Substrate Mixing->Application Curing Cure Coating Application->Curing Adhesion Adhesion Test (ASTM D3359) Curing->Adhesion Gloss Gloss Measurement (ASTM D523) Curing->Gloss Viscosity Viscosity Test (ASTM D1200/D2196) Curing->Viscosity Drying_Time Drying Time Test Curing->Drying_Time Data_Analysis Data Analysis & Comparison Adhesion->Data_Analysis Gloss->Data_Analysis Viscosity->Data_Analysis Drying_Time->Data_Analysis

Caption: Experimental workflow for coating formulation and performance testing.

Solvent_Properties_Relationship Solvent Evaporation Rate Solvent Evaporation Rate Drying Time Drying Time Solvent Evaporation Rate->Drying Time directly affects Flow & Leveling Flow & Leveling Solvent Evaporation Rate->Flow & Leveling influences Film Formation Film Formation Drying Time->Film Formation Flow & Leveling->Film Formation Coating Viscosity Coating Viscosity Coating Viscosity->Flow & Leveling Solvent Power Solvent Power Solvent Power->Coating Viscosity Final Film Properties Final Film Properties Film Formation->Final Film Properties

References

A Researcher's Guide to Correlating Sensory and Instrumental Analysis of Pentyl Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fields of flavor chemistry, consumer science, and drug development, establishing a clear and reliable correlation between sensory perception and instrumental measurements is paramount. This guide provides a comprehensive comparison of sensory panel data with instrumental analysis for pentyl acetate (B1210297), a common ester known for its characteristic banana and pear aroma. By presenting detailed experimental protocols, data comparison tables, and a logical workflow, this document aims to equip professionals with the knowledge to objectively quantify and correlate the aroma profile of this important volatile compound.

Data Summary: Sensory vs. Instrumental Measurement of Pentyl Acetate

The following tables summarize the quantitative data derived from both sensory panel evaluations and instrumental analysis of this compound solutions at varying concentrations. This data illustrates the relationship between the perceived aroma intensity and the analytically measured concentration.

Table 1: Sensory Panel Aroma Intensity Scores for this compound

Sample IDThis compound Concentration (ppm in aqueous solution)Mean Aroma Intensity Score (0-9 scale)Standard Deviation
PA-111.50.5
PA-253.80.8
PA-3105.20.9
PA-4257.11.2
PA-5508.50.7

Sensory scores are based on a trained panel's assessment, where 0 represents no detectable aroma and 9 represents an extremely intense banana-like aroma.

Table 2: Instrumental Analysis of this compound by Headspace GC-FID

Sample IDThis compound Concentration (ppm in aqueous solution)Mean Peak Area (arbitrary units)Standard Deviation
PA-1112,5001,100
PA-2565,2005,800
PA-310131,00011,500
PA-425328,00029,000
PA-550655,00057,000

Instrumental data was obtained using headspace gas chromatography with a flame ionization detector (GC-FID), a standard method for quantifying volatile organic compounds.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following protocols outline the procedures for the sensory panel evaluation and the instrumental analysis cited in this guide.

Sensory Panel Evaluation Protocol

Objective: To quantify the perceived aroma intensity of this compound at different concentrations.

Panelists: A panel of 15 trained assessors, selected for their olfactory acuity and ability to consistently rate aroma intensity, participated in the evaluation.

Sample Preparation:

  • A stock solution of 1000 ppm this compound in distilled water was prepared.

  • Serial dilutions were made to obtain concentrations of 1, 5, 10, 25, and 50 ppm.

  • For each concentration, 10 mL of the solution was placed in a 20 mL amber glass vial with a screw cap.

  • Samples were equilibrated to room temperature (22°C) for 30 minutes before evaluation.

Evaluation Procedure:

  • Panelists were seated in individual sensory booths under controlled lighting and ventilation.

  • Samples were presented in a randomized order, with each sample assigned a random three-digit code.

  • Panelists were instructed to open one vial at a time, sniff the headspace, and rate the intensity of the banana-like aroma on a 9-point scale (0 = not perceptible, 9 = extremely intense).

  • A 30-second rest period was enforced between samples to minimize olfactory fatigue.

  • The evaluation was conducted in triplicate for each panelist.

Instrumental Analysis Protocol: Headspace GC-FID

Objective: To quantify the concentration of this compound in the headspace of prepared solutions.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Headspace Autosampler: Agilent 7697A or equivalent

Sample Preparation:

  • Samples were prepared in 20 mL headspace vials as described in the sensory panel protocol.

  • Each vial was securely sealed with a PTFE/silicone septum and an aluminum crimp cap.

GC-FID Conditions:

  • Column: DB-WAX (30 m x 0.25 mm x 0.25 µm) or equivalent polar column

  • Inlet Temperature: 250°C

  • Oven Program: 50°C for 2 min, ramp to 180°C at 10°C/min, hold for 1 min

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Detector Temperature: 280°C

  • Split Ratio: 20:1

Headspace Sampler Conditions:

  • Oven Temperature: 80°C

  • Loop Temperature: 90°C

  • Transfer Line Temperature: 100°C

  • Equilibration Time: 15 minutes

  • Injection Volume: 1 mL of headspace

Visualizing the Correlation Workflow

The process of correlating sensory and instrumental data can be visualized as a systematic workflow. The following diagram, generated using Graphviz, illustrates the key stages of this process.

CorrelationWorkflow Workflow for Correlating Sensory and Instrumental Data cluster_sensory Sensory Analysis cluster_instrumental Instrumental Analysis cluster_correlation Data Correlation SamplePrep_S Sample Preparation (Aqueous this compound Solutions) PanelTraining Trained Sensory Panel (n=15) SamplePrep_I Sample Preparation (Sealed Headspace Vials) SensoryEval Aroma Intensity Rating (0-9 Scale) PanelTraining->SensoryEval SensoryData Sensory Data (Mean Scores & SD) SensoryEval->SensoryData StatAnalysis Statistical Analysis (e.g., Pearson Correlation, PCA) SensoryData->StatAnalysis GC_Analysis Headspace GC-FID Analysis SamplePrep_I->GC_Analysis InstrumentalData Instrumental Data (Peak Area & SD) GC_Analysis->InstrumentalData InstrumentalData->StatAnalysis ModelDev Model Development (e.g., Regression Analysis) StatAnalysis->ModelDev Interpretation Interpretation & Reporting ModelDev->Interpretation

Caption: Workflow for Correlating Sensory and Instrumental Data.

Statistical Correlation and Interpretation

To establish a quantitative link between the sensory and instrumental data, statistical methods are employed. For the data presented, a Pearson correlation analysis reveals a strong positive correlation between the mean sensory aroma intensity scores and the mean GC-FID peak areas.

Further analysis, such as regression modeling, can be used to predict sensory scores based on instrumental measurements. This is particularly valuable for quality control applications where rapid, objective instrumental methods can be used to infer consumer perception. The relationship between odorant concentration and perceived intensity often follows a psychophysical law, such as Stevens' Power Law, where the perceived intensity is proportional to the concentration raised to a power.[1]

The integration of sensory and instrumental data provides a more complete understanding of a product's aroma profile.[2] While instrumental analysis offers objectivity and precision, sensory panels provide the indispensable human perception context.[2] By correlating these two approaches, researchers can develop robust models that translate chemical measurements into meaningful predictions of consumer experience.[2]

References

A Guide to Inter-Laboratory Comparison of Pentyl Acetate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 18, 2025

This guide provides a framework for conducting an inter-laboratory comparison (ILC) for the analysis of pentyl acetate (B1210297), a common ester found in various applications, including as a flavoring agent and industrial solvent. As no formal, publicly available proficiency testing scheme for pentyl acetate has been identified, this document outlines a proposed study design, detailed experimental protocols, and data presentation formats based on established principles of analytical chemistry and international standards for proficiency testing, such as ISO/IEC 17043. This guide is intended for researchers, scientists, and drug development professionals seeking to validate their analytical methods and ensure the accuracy and comparability of results across different laboratories.

Proposed Inter-Laboratory Study Design

An inter-laboratory comparison is a valuable tool for assessing the performance of analytical laboratories and validating methodologies. A central coordinating laboratory would oversee the study, from sample preparation to the final statistical analysis of the submitted data.

Study Workflow:

  • Coordinating Laboratory: Prepares and validates homogeneous samples of a relevant matrix (e.g., a beverage or a synthetic solution) spiked with a known concentration of this compound. Blind samples, where the concentration is unknown to the participants, should be included to assess accuracy.

  • Sample Distribution: Distributes the prepared samples to participating laboratories along with a detailed protocol and reporting instructions.

  • Participating Laboratories: A diverse group of laboratories from academia, contract research organizations (CROs), and relevant industries would be recruited. Each laboratory would analyze the samples using their in-house, validated methods or a standardized method provided by the coordinator.

  • Data Submission: Participants submit their quantitative results, including raw data, chromatograms, and detailed information about their analytical methodology.

  • Statistical Analysis: The study coordinator performs a statistical analysis of the submitted data in accordance with ISO 13528:2022, "Statistical methods for use in proficiency testing by interlaboratory comparison"[1][2][3][4]. This includes calculating performance scores (e.g., z-scores) to evaluate each laboratory's performance.

  • Final Report: A comprehensive report is compiled, summarizing the results, comparing laboratory performance, and providing insights into the methodologies used.

A visual representation of this workflow is provided below.

ILC_Workflow cluster_coordinator Coordinating Laboratory cluster_participants Participating Laboratories (Lab A, B, C...) prep Sample Preparation (Spiked this compound) dist Sample Distribution prep->dist analyze Sample Analysis (e.g., HS-GC-MS) dist->analyze submit Data Submission stat Statistical Analysis (ISO 13528) report Final Report Generation stat->report analyze->submit submit->stat

Figure 1: Workflow for the proposed inter-laboratory comparison of this compound analysis.

Experimental Protocols

The following is a detailed experimental protocol that could be employed by participating laboratories for the analysis of this compound using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). This method is well-suited for the analysis of volatile compounds like this compound in various matrices.[5][6][7][8]

2.1. Sample Preparation

  • Sample Dilution: Accurately weigh approximately 1 g of the provided sample into a 20 mL headspace vial.

  • Solvent Addition: Add 5 mL of a suitable high-boiling-point solvent, such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), to the vial.[7]

  • Internal Standard: Spike the sample with a known concentration of an appropriate internal standard (e.g., hexyl acetate or deuterated this compound).

  • Matrix Modifier: Add a matrix modifier, such as sodium chloride, to increase the partitioning of this compound into the headspace.

  • Sealing: Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • Homogenization: Gently vortex the vial for 30 seconds to ensure a homogenous mixture.

2.2. HS-GC-MS Parameters

The following instrumental parameters can serve as a starting point and should be optimized for the specific instrumentation used.

Table 1: Headspace Autosampler and GC-MS Conditions

ParameterSetting
Headspace Autosampler
Vial Equilibration Temp.80°C
Vial Equilibration Time20 minutes
Loop Temperature90°C
Transfer Line Temperature100°C
Injection Volume1 mL
Gas Chromatograph
Injection ModeSplit (e.g., 20:1 ratio)
Inlet Temperature250°C
Carrier GasHelium at a constant flow of 1.2 mL/min
ColumnDB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column
Oven ProgramInitial: 40°C, hold for 2 min; Ramp: 10°C/min to 240°C, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeSelected Ion Monitoring (SIM) and/or Full Scan (m/z 40-300)
SIM Ions for this compoundm/z 43, 70, 87

2.3. Calibration and Quantification

Quantitative analysis should be performed by generating a calibration curve with a series of standards of known concentrations of this compound, prepared in the same matrix as the samples. The concentration of this compound in the samples is then determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Data Presentation and Performance Evaluation

For a comprehensive comparison, the results from participating laboratories should be summarized in clear, structured tables. This allows for an objective assessment of the performance of different laboratories and methodologies.

3.1. Quantitative Comparison of Laboratory Results

The following table presents a hypothetical summary of results from three laboratories for two different test samples. Performance is evaluated using a z-score, calculated as:

z = (x - X) / σ

where x is the laboratory's result, X is the assigned value (the known concentration or the consensus mean), and σ is the standard deviation for proficiency assessment. A z-score between -2 and +2 is generally considered satisfactory.

Table 2: Hypothetical Inter-Laboratory Comparison Results for this compound (mg/L)

LaboratorySample 1 (Assigned Value: 15.0 mg/L)z-scoreSample 2 (Assigned Value: 50.0 mg/L)z-score
Lab A14.5-0.5651.20.48
Lab B16.21.3348.5-0.60
Lab C13.8-1.3353.51.40
Consensus Mean 14.8 51.1
Standard Deviation 0.9 2.5

3.2. Comparison of Method Validation Parameters

Participating laboratories should also report key performance characteristics of their analytical method. This provides valuable insight into the robustness and reliability of the different methodologies employed.

Table 3: Comparison of Reported Method Validation Parameters

ParameterLaboratory ALaboratory BLaboratory C
Linearity (R²) 0.99950.99910.9998
Range (mg/L) 1 - 1002 - 1200.5 - 150
LOD (mg/L) 0.20.50.1
LOQ (mg/L) 0.71.50.3
Accuracy (% Recovery) 98.5%102.1%99.2%
Precision (%RSD) 2.5%3.1%1.9%

By adhering to a structured study design and employing validated analytical methods, laboratories can confidently assess their performance in the analysis of this compound. This guide provides a foundation for establishing a robust inter-laboratory comparison, ultimately leading to improved data quality and reliability across the scientific community.

References

Differentiating Pentyl Acetate Isomers: A Comprehensive Guide to NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise identification of isomeric structures is a critical step in chemical analysis. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for elucidating the nuanced structural differences between isomers. This guide provides a detailed comparison of the ¹H and ¹³C NMR spectra of five common pentyl acetate (B1210297) isomers: n-pentyl acetate, isopentyl acetate, sec-pentyl acetate, neothis compound, and tert-pentyl acetate. By examining key spectral features such as chemical shifts, signal multiplicities, and coupling constants, a clear and unambiguous differentiation of these closely related compounds can be achieved.

The five isomers of this compound share the same molecular formula, C7H14O2, but differ in the branching of the pentyl group. These subtle structural variations lead to distinct electronic environments for the protons and carbon atoms within each molecule, resulting in unique NMR spectral fingerprints.

Comparative Analysis of ¹H and ¹³C NMR Data

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts and multiplicities for each this compound isomer, recorded in deuterated chloroform (B151607) (CDCl3). These values provide a quantitative basis for their differentiation.

Table 1: ¹H NMR Spectral Data for this compound Isomers in CDCl₃

IsomerProton AssignmentChemical Shift (δ, ppm)Multiplicity
n-Pentyl Acetate a (-O-CH₂-)~4.05t
b (-CH₂-)~1.62p
c (-CH₂-)~1.34m
d (-CH₂-)~1.34m
e (-CH₃)~0.91t
f (CH₃-C=O)~2.05s
Isothis compound a (-O-CH₂-)~4.09t
b (-CH₂-)~1.52m
c (-CH-)~1.69m
d (-CH₃) x 2~0.92d
e (CH₃-C=O)~2.04s
sec-Pentyl Acetate a (-O-CH-)~4.87m
b (-CH₂-)~1.55m
c (-CH₂-)~1.45m
d (-CH₃)~1.20d
e (-CH₃)~0.89t
f (CH₃-C=O)~2.04s
Neothis compound a (-O-CH₂-)~3.79s
b (-C(CH₃)₃)~0.96s
c (CH₃-C=O)~2.07s
tert-Pentyl Acetate a (-O-C(CH₃)₂)~1.44s
b (-CH₂-)~1.76q
c (-CH₃)~0.88t
d (CH₃-C=O)~1.99s

Table 2: ¹³C NMR Spectral Data for this compound Isomers in CDCl₃

IsomerCarbon AssignmentChemical Shift (δ, ppm)
n-Pentyl Acetate 1 (-C=O)~171.1
2 (-O-CH₂)~64.5
3 (-CH₂)~28.3
4 (-CH₂)~22.3
5 (-CH₂)~22.3
6 (-CH₃)~14.0
7 (CH₃-C=O)~21.0
Isothis compound 1 (-C=O)~171.2
2 (-O-CH₂)~63.2
3 (-CH₂)~37.5
4 (-CH-)~25.1
5 (-CH₃) x 2~22.5
6 (CH₃-C=O)~21.0
sec-Pentyl Acetate 1 (-C=O)~170.8
2 (-O-CH-)~72.6
3 (-CH₂)~36.2
4 (-CH₂)~18.8
5 (-CH₃)~19.6
6 (-CH₃)~13.8
7 (CH₃-C=O)~21.2
Neothis compound 1 (-C=O)~171.2
2 (-O-CH₂)~72.9
3 (-C(CH₃)₃)~31.6
4 (-C(CH₃)₃)~26.3
5 (CH₃-C=O)~21.0
tert-Pentyl Acetate 1 (-C=O)~170.4
2 (-O-C(CH₃)₂)~81.7
3 (-CH₂)~33.9
4 (-C(CH₃)₂)~25.8
5 (-CH₃)~8.4
6 (CH₃-C=O)~22.0

Experimental Protocols

Sample Preparation for ¹H and ¹³C NMR Spectroscopy

A standard protocol for the preparation of this compound isomer samples for NMR analysis is as follows:

  • Sample Quantity: Weigh approximately 5-20 mg of the this compound isomer for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.

  • Solvent: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard to the vial.

  • Dissolution: Gently swirl the vial to ensure the complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a 5 mm NMR tube.

  • Capping: Securely cap the NMR tube.

  • Analysis: The prepared sample is now ready for insertion into the NMR spectrometer for data acquisition.

NMR Data Acquisition

  • Spectrometer: Data can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • ¹H NMR: A standard single-pulse experiment is typically sufficient. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: A proton-decoupled experiment is used to obtain singlet peaks for each unique carbon atom. A larger number of scans is generally required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Logical Workflow for Isomer Differentiation

The differentiation of the this compound isomers can be approached systematically by analyzing the key features of their ¹H NMR spectra. The following diagram illustrates a logical workflow for this process.

G cluster_downfield Downfield Signal Analysis cluster_singlet Singlet Analysis cluster_triplet Triplet Analysis cluster_n_iso_diff Alkyl Region Analysis cluster_multiplet Multiplet Analysis start Start with 1H NMR Spectrum acetoxy_singlet Identify Acetoxy Singlet (~2.0 ppm, 3H) start->acetoxy_singlet downfield_signals Analyze Signals in the ~3.8-5.0 ppm Region (Protons on carbon attached to oxygen) acetoxy_singlet->downfield_signals downfield_singlet Singlet Signal? downfield_signals->downfield_singlet downfield_triplet Triplet Signal? downfield_signals->downfield_triplet downfield_multiplet Multiplet/Sextet Signal? downfield_signals->downfield_multiplet neopentyl Neothis compound (Singlet at ~3.8 ppm, 2H) downfield_singlet->neopentyl tert_pentyl tert-Pentyl Acetate (No signal in this region, but characteristic quartet for -CH2- at ~1.76 ppm) downfield_singlet->tert_pentyl n_pentyl n-Pentyl Acetate (Triplet at ~4.05 ppm, 2H) downfield_triplet->n_pentyl isopentyl Isothis compound (Triplet at ~4.09 ppm, 2H) downfield_triplet->isopentyl sec_pentyl sec-Pentyl Acetate (Multiplet/Sextet at ~4.87 ppm, 1H) downfield_multiplet->sec_pentyl differentiate_n_iso Differentiate n-Pentyl and Isopentyl by analyzing the alkyl region (~0.9 ppm) n_pentyl->differentiate_n_iso isopentyl->differentiate_n_iso n_pentyl_alkyl n-Pentyl: Triplet for terminal CH3 differentiate_n_iso->n_pentyl_alkyl isopentyl_alkyl Isopentyl: Doublet for two equivalent CH3 groups differentiate_n_iso->isopentyl_alkyl

Caption: Logical workflow for differentiating this compound isomers using ¹H NMR.

Conclusion

The differentiation of this compound isomers is readily achievable through a careful analysis of their ¹H and ¹³C NMR spectra. The number of signals, their chemical shifts, and the splitting patterns (multiplicities) provide a robust and definitive method for identifying each unique isomeric structure. This guide provides the necessary data and logical framework to assist researchers in the accurate and efficient characterization of these compounds.

A Comparative Analysis of Pentyl Acetate and Its Structural Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between structurally similar compounds is paramount. This guide provides a detailed comparative analysis of pentyl acetate (B1210297) and its key structural analogs: isopentyl acetate, sec-pentyl acetate, neothis compound, and butyl acetate. By examining their physicochemical properties, biological activities, and toxicological profiles, this document aims to provide a comprehensive resource to inform experimental design and compound selection.

This guide presents a side-by-side comparison of key quantitative data, outlines detailed experimental protocols for their analysis and evaluation, and visualizes critical relationships and workflows to facilitate a deeper understanding of these volatile esters.

Physicochemical and Toxicological Properties at a Glance

The following table summarizes the key physicochemical and toxicological parameters for this compound and its structural analogs. These values have been compiled from various sources and provide a basis for comparing their behavior and potential biological effects.

PropertyThis compoundIsothis compoundsec-Pentyl AcetateNeothis compoundButyl Acetate
Molecular Formula C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂C₇H₁₄O₂C₆H₁₂O₂
Molecular Weight ( g/mol ) 130.18130.18130.18130.18116.16
Boiling Point (°C) 149.2[1]142138[2]Not Available126.1[3]
Melting Point (°C) -78[4]-78[5]-74.65 (estimate)[2]Not Available-78[3]
Density (g/cm³) 0.876[6]0.876[5]0.876[2]Not Available0.8825[3]
Water Solubility ( g/100 mL) 0.18 (25 °C)0.20 (Slightly soluble)[7]0.19 (20 °C)[2]Not Available0.7 (20 °C)[6]
Vapor Pressure (mmHg at 20°C) 4[6]4[5]9.68 (25 °C)[2]11.27 (estimate)[8]10
Odor Fruity, banana/pear-like[4][6]Strong, banana/pear-likeMild[9]Fruity, ethereal, sweet[8]Fruity[4][6]
Oral LD₅₀ (rat, mg/kg) 6500[10]16600[11][12]Not AvailableNot Available10768
Inhalation LC₅₀ (rat) > 19.25 mg/L (4h)[13]Not AvailableNot AvailableNot Available390 ppm (4h)[1][4]
Dermal LD₅₀ (rabbit, mg/kg) > 14000[13]> 5000[11][12]Not AvailableNot Available> 17600[1]

Experimental Protocols

To ensure robust and reproducible comparative data, the following detailed experimental protocols are provided for key analyses.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatility Analysis

This protocol outlines a general method for the separation and identification of this compound and its analogs.

  • Instrumentation: A standard gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating these volatile esters.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection:

    • Injector Temperature: 250 °C.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1 (can be adjusted based on concentration).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase at 10 °C/min to 200 °C.

    • Hold: Hold at 200 °C for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

    • Solvent Delay: 3 minutes.

  • Sample Preparation: Dilute pure standards of each ester in a suitable solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 100 µg/mL. For experimental samples, perform a liquid-liquid extraction or headspace analysis as appropriate for the matrix.

  • Data Analysis: Identify peaks by comparing their retention times and mass spectra to those of the pure standards and library data (e.g., NIST). Quantify by integrating the peak areas and comparing them to a calibration curve generated from the standards.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic potential of the esters on cultured cells, such as human lung fibroblasts (A549) or human keratinocytes (HaCaT).

  • Cell Culture: Culture A549 or HaCaT cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) in a humidified incubator at 37 °C and 5% CO₂.

  • Seeding: Seed cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare a stock solution of each ester in a solvent with low cell toxicity, such as dimethyl sulfoxide (B87167) (DMSO), ensuring the final DMSO concentration in the culture medium does not exceed 0.5%.

    • Prepare a serial dilution of each ester in the culture medium to achieve a range of final concentrations for testing.

    • Remove the old medium from the cells and add 100 µL of the treatment medium to each well. Include a vehicle control (medium with DMSO) and a positive control (e.g., Triton X-100).

  • Incubation: Incubate the treated cells for 24 hours. Due to the volatile nature of the compounds, it is recommended to seal the plates with a breathable membrane or conduct the experiment in a controlled atmosphere chamber to minimize evaporation.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well and incubate for 4 hours at 37 °C, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control. Plot the concentration-response curves and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each ester.

In Vitro Skin Irritation Assay (Reconstructed Human Epidermis Test - OECD 439)

This protocol follows the principles of the OECD Test Guideline 439 for assessing the skin irritation potential of chemicals using a reconstructed human epidermis (RhE) model.[2][6][14][15]

  • RhE Model: Utilize commercially available RhE models (e.g., EpiDerm™, EpiSkin™).

  • Pre-incubation: Upon receipt, place the RhE tissues into a 6-well plate containing pre-warmed assay medium and incubate for at least 1 hour at 37 °C and 5% CO₂.

  • Test Substance Application:

    • Apply 30 µL (for liquids) or 25 mg (for solids, moistened with water) of the test substance directly onto the surface of the RhE tissue.

    • Use a negative control (e.g., sterile PBS) and a positive control (e.g., 5% sodium dodecyl sulfate).

  • Exposure: Expose the tissues to the test substance for 60 minutes at 37 °C and 5% CO₂.

  • Washing: After the exposure period, thoroughly wash the tissues with PBS to remove the test substance.

  • Post-incubation: Transfer the tissues to a new 6-well plate with fresh assay medium and incubate for 42 hours.

  • Viability Assessment (MTT Assay):

    • Transfer the tissues to a 24-well plate containing 300 µL of MTT solution (1 mg/mL) and incubate for 3 hours.

    • After incubation, extract the formazan from the tissues by immersing them in 2 mL of isopropanol (B130326) and shaking for at least 2 hours.

    • Measure the absorbance of the isopropanol extract at 570 nm.

  • Data Analysis: Calculate the mean tissue viability as a percentage of the negative control. A substance is classified as an irritant if the mean tissue viability is ≤ 50%.

Visualizing Relationships and Processes

To further aid in the understanding of the experimental workflows and biological interactions, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation Sample Sample Dilution Dilution Sample->Dilution Extraction Extraction Sample->Extraction GC_MS GC-MS Analysis Dilution->GC_MS Purity/Volatility Cytotoxicity_Assay Cytotoxicity Assay (MTT) Extraction->Cytotoxicity_Assay Biological Activity Skin_Irritation_Assay Skin Irritation Assay (OECD 439) Extraction->Skin_Irritation_Assay Toxicology Purity_Volatility Purity & Volatility GC_MS->Purity_Volatility IC50_Values IC50 Values Cytotoxicity_Assay->IC50_Values Irritation_Potential Irritation Potential Skin_Irritation_Assay->Irritation_Potential

Caption: Experimental workflow for the comparative analysis of esters.

Olfactory_Signaling_Pathway Ester Ester OR Olfactory Receptor (GPCR) Ester->OR Binds G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP ATP to cAMP Ion_Channel Cation Channel (CNG) cAMP->Ion_Channel Opens Depolarization Neuron Depolarization Ion_Channel->Depolarization Ca²⁺/Na⁺ influx Signal_to_Brain Signal to Brain Depolarization->Signal_to_Brain

Caption: Simplified olfactory signaling pathway for ester detection.

Structure_Property_Relationship Structure Structure Branching Chain Branching Structure->Branching Chain_Length Chain Length Structure->Chain_Length Volatility Volatility Branching->Volatility Increases Boiling_Point Boiling Point Branching->Boiling_Point Decreases Chain_Length->Boiling_Point Increases Solubility Solubility Chain_Length->Solubility Decreases Odor_Threshold Odor Threshold Volatility->Odor_Threshold Influences

Caption: Relationship between structure and physicochemical properties.

References

A Comparative Guide to the Validation of Methods for Pentyl Acetate in Air Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two primary methods for the validation of pentyl acetate (B1210297) in air samples: Solvent Desorption followed by Gas Chromatography (GC) and Thermal Desorption followed by GC. The information presented is based on established protocols from leading occupational safety and health organizations and is supported by available performance data.

Method Performance Comparison

The selection of an appropriate analytical method is critical for the accurate quantification of airborne contaminants. Both solvent desorption and thermal desorption techniques are widely used for monitoring volatile organic compounds (VOCs) like pentyl acetate. The following table summarizes the key performance characteristics of each method, drawing from NIOSH (National Institute for Occupational Safety and Health) and OSHA (Occupational Safety and Health Administration) guidelines for solvent desorption and established performance criteria for thermal desorption, such as those outlined in US EPA Method TO-17.

ParameterSolvent Desorption (NIOSH 1450 / OSHA PV2142)Thermal Desorption (Based on EPA TO-17)
Analyte n-Amyl Acetate (this compound isomer)This compound (and other VOCs)
Sampling Media Coconut Shell Charcoal Sorbent Tube (100 mg/50 mg)[1]Multi-sorbent tubes (e.g., Tenax® TA, Carbopack™)[2][3]
Desorption Technique Chemical (Carbon Disulfide, 99:1 with N,N-dimethylformamide)[4]Heat and inert gas flow[5]
Typical Recovery ~99.5% for n-amyl acetate[4]>95%[5]
Limit of Detection (LOD) Lower than previous methods, estimated to be in the low µg range per sample.Typically in the low ng to pg range per tube, offering higher sensitivity.
Limit of Quantification (LOQ) Reliable Quantitation Limit: 10 ppb (55 µg/m³) for n-amyl acetate[4]Generally in the sub-ppb range, depending on the specific analyte and system.
Precision (RSD) Overall precision (SrT) is not specified for this compound in the provided results.Typically <15% RSD.[6]
Sample Volume 1 to 10 Liters[7]1 to 4 Liters (or as determined by method validation)[2]
Analysis Technique GC with Flame Ionization Detector (FID)[1][4]GC with Mass Spectrometry (MS)[2][3]
Advantages - Well-established and validated methods (NIOSH, OSHA).[1][4] - Cost-effective instrumentation (GC-FID).- Higher sensitivity (lower detection limits).[5] - No solvent interference.[5] - Amenable to automation.
Disadvantages - Use of hazardous solvent (Carbon Disulfide).[7] - Potential for solvent interference. - Lower sensitivity compared to thermal desorption.- Potential for thermal degradation of labile compounds. - Higher initial instrument cost.

Experimental Protocols

Solvent Desorption Method (Based on NIOSH 1450 and OSHA PV2142)

This method involves capturing airborne this compound onto a solid sorbent tube, followed by chemical extraction of the analyte and analysis by Gas Chromatography.

1.1. Sampling:

  • Sampler: A glass tube containing two sections of activated coconut shell charcoal (front section: 100 mg, back section: 50 mg).[1]

  • Flow Rate: Calibrate a personal sampling pump to a flow rate between 0.01 and 0.2 L/min.

  • Sample Volume: Collect a total sample volume of 1 to 10 liters.[7]

  • Procedure:

    • Break the ends of the sorbent tube immediately before sampling.

    • Connect the tube to the sampling pump with flexible tubing, ensuring the airflow is directed towards the front section of the sorbent.

    • After sampling, cap the ends of the tube and store at refrigerated temperature until analysis.

1.2. Sample Preparation:

  • Desorbing Solution: Prepare a solution of 99:1 (v/v) carbon disulfide and N,N-dimethylformamide.

  • Procedure:

    • Carefully break open the sorbent tube and transfer the front and back sections of the charcoal to separate labeled vials.

    • Pipette 1.0 mL of the desorbing solution into each vial.

    • Seal the vials and agitate them periodically for 30 minutes to ensure complete desorption of the analyte.

1.3. Analysis:

  • Instrument: Gas Chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: A suitable capillary column for the separation of esters (e.g., DB-WAX).

  • Injection: Inject a 1 µL aliquot of the sample extract into the GC.

  • Calibration: Prepare a series of calibration standards of this compound in the desorbing solution. Analyze these standards to generate a calibration curve.

  • Quantification: Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve. The final concentration in the air sample is calculated based on the mass of analyte found, the desorption efficiency, and the volume of air sampled.

Thermal Desorption Method (Based on US EPA Method TO-17)

This method utilizes heat to desorb the trapped analytes from the sorbent tube directly into the GC, offering a solvent-free and more sensitive analysis.

2.1. Sampling:

  • Sampler: A thermal desorption tube packed with a suitable sorbent, such as Tenax® TA or a multi-sorbent bed.[2][3]

  • Flow Rate: Use a calibrated sampling pump to collect air at a flow rate compatible with the sorbent and target analyte (typically 50-200 mL/min).

  • Sample Volume: Collect a total sample volume as determined by the method validation, typically between 1 and 4 liters.[2]

  • Procedure:

    • Connect the conditioned sorbent tube to the sampling pump.

    • Draw a known volume of air through the tube.

    • After sampling, seal the tube with appropriate fittings and store it in a clean environment until analysis.

2.2. Sample Preparation and Desorption:

  • Instrument: An automated thermal desorber coupled to a GC/MS system.

  • Procedure:

    • Place the sampled tube into the thermal desorber's autosampler.

    • The thermal desorber heats the tube in a stream of inert gas (e.g., helium) to release the trapped analytes.

    • The desorbed analytes are focused in a cold trap to ensure a sharp injection peak.

    • The cold trap is rapidly heated, transferring the analytes to the GC column.

2.3. Analysis:

  • Instrument: Gas Chromatograph with a Mass Spectrometer (GC/MS).

  • Column: A capillary column suitable for VOC analysis (e.g., a 5% phenyl-methylpolysiloxane phase).

  • Analysis: The GC separates the components of the sample, and the MS identifies and quantifies this compound based on its mass spectrum and retention time.

  • Calibration: Prepare calibration standards by injecting known amounts of this compound onto clean sorbent tubes and analyzing them under the same conditions as the samples.

  • Quantification: The concentration of this compound in the air sample is determined by comparing the response from the sample to the calibration curve, taking into account the volume of air sampled.

Visualizations

The following diagrams illustrate the experimental workflows for the two described methods.

SolventDesorptionWorkflow cluster_sampling Sampling cluster_preparation Sample Preparation cluster_analysis Analysis AirSample Air Sample CharcoalTube Charcoal Sorbent Tube AirSample->CharcoalTube Pump Vial Extraction Vial CharcoalTube->Vial Transfer Charcoal DesorptionSolvent Carbon Disulfide DesorptionSolvent->Vial GCFID GC-FID Vial->GCFID Inject Extract Data Data Analysis & Quantification GCFID->Data

Caption: Solvent Desorption Experimental Workflow.

ThermalDesorptionWorkflow cluster_sampling_td Sampling cluster_desorption Thermal Desorption cluster_analysis_td Analysis AirSampleTD Air Sample SorbentTubeTD Sorbent Tube (e.g., Tenax TA) AirSampleTD->SorbentTubeTD Pump ThermalDesorber Thermal Desorber SorbentTubeTD->ThermalDesorber Heat & Inert Gas ColdTrap Cryo-Focusing Trap ThermalDesorber->ColdTrap Analyte Focusing GCMS GC-MS ColdTrap->GCMS Rapid Heating & Injection DataTD Data Analysis & Quantification GCMS->DataTD

References

Safety Operating Guide

Proper Disposal of Pentyl Acetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of pentyl acetate (B1210297) is paramount for the protection of laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper handling and disposal of pentyl acetate, a flammable liquid commonly used as a solvent and in the synthesis of other compounds. Adherence to these protocols is critical for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound and to take the necessary safety measures. This compound is a flammable liquid and its vapors can form explosive mixtures with air.[1][2][3][4] It is also harmful to aquatic life.[1][5]

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Chemical-resistant gloves

  • Safety goggles or glasses

  • A laboratory coat

Handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of vapors.[1][4][6] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][5][7][8][9] All equipment used when handling the product must be grounded to prevent static discharge.[2][7][8]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be carried out in accordance with all applicable federal, state, and local regulations.[1][5] The following steps provide a general guideline for its safe disposal.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled, and sealed container for this compound waste.[6][10]

    • Do not mix this compound with other waste streams, especially incompatible chemicals such as strong oxidizing agents, strong acids, or strong bases.[1][3]

  • Containerization:

    • Use a chemically resistant container with a secure, leak-proof lid. High-density polyethylene (B3416737) (HDPE) or glass containers are generally suitable.[6]

    • Ensure the container is in good condition, free from cracks or damage.[6]

    • Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[6]

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and cool secondary containment area.[4][6][9][11] This storage area should be away from heat, sparks, and open flames.[2][4][5][7][8][9]

    • Store in a dedicated flammables cabinet if available.[3]

  • Professional Disposal:

    • The recommended method for disposal is to offer the surplus and non-recyclable solution to a licensed disposal company.[1]

    • Another accepted method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[6][7][10]

  • Record Keeping:

    • Maintain accurate records of the amount of this compound designated for disposal, the date of containerization, and the date of pickup by the waste contractor.[6]

Spill Cleanup Procedures

In the event of a this compound spill, take the following steps immediately:

  • Eliminate Ignition Sources: Remove all sources of ignition from the area.[1][2][7]

  • Ventilate the Area: Ensure adequate ventilation.[1][7]

  • Contain the Spill: Contain the spillage using a non-combustible absorbent material such as sand, earth, diatomaceous earth, or vermiculite.[1][2][7]

  • Collect Absorbent Material: Carefully collect the absorbent material and contaminated debris into a designated hazardous waste container.[10]

  • Clean the Area: Clean the affected area thoroughly.[7][10]

Quantitative Data Summary

For quick reference, the following table summarizes key safety and regulatory data for this compound.

ParameterData
UN Number 1104[3]
Hazard Class 3 (Flammable Liquid)[3]
Packing Group III[8]
Flash Point 25 °C (77 °F) (closed cup)[3]
Lower Flammability Limit 1.1% by volume[3]
Upper Flammability Limit 7.5% by volume[3]
Reportable Quantity (RQ) 5000 lbs

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

PentylAcetateDisposal This compound Disposal Workflow cluster_prep Preparation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal start This compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate containerize Place in Labeled, Leak-Proof Container segregate->containerize store Store in Cool, Ventilated, Designated Area containerize->store no_ignition Away from Ignition Sources store->no_ignition contact_ehs Contact EHS or Licensed Contractor store->contact_ehs documentation Maintain Disposal Records contact_ehs->documentation end Professional Disposal (e.g., Incineration) documentation->end

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Pentyl acetate

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Pentyl Acetate (B1210297)

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling pentyl acetate, including detailed operational and disposal plans.

This compound, a flammable liquid with a characteristic banana-like odor, requires careful handling to mitigate risks of irritation, dermatitis, and potential central nervous system effects.[1][2] Adherence to the following procedures is critical for safe laboratory operations.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to prevent exposure and ensure personal safety.

PPE CategorySpecification
Eye and Face Protection Chemical safety goggles or a full-face shield to protect against splashes and vapors.[3][4]
Hand Protection Chemical-resistant gloves, such as nitrile, neoprene, or butyl rubber.[4]
Body Protection A lab coat or chemical-resistant apron is required. For larger quantities or splash risks, a chemical-protection suit may be necessary.[5] In situations with a risk of ignition, flame-retardant antistatic protective clothing should be worn.
Respiratory Protection In cases of inadequate ventilation or potential for exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is essential.[2]
Quantitative Safety Data

Key quantitative data for this compound is summarized below to inform risk assessments and handling procedures.

ParameterValue
OSHA PEL (Permissible Exposure Limit) 100 ppm[1]
ACGIH TLV (Threshold Limit Value) 50 ppm (TWA), 100 ppm (STEL)[1]
Flash Point 25 °C (77 °F)[1][2]
Flammability Limits in Air 1.1% (Lower), 7.5% (Upper)[1][2]

Operational Plan for Handling this compound

Follow this step-by-step guide for the safe handling of this compound in a laboratory setting.

1. Preparation:

  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[3]
  • Work in a well-ventilated area, preferably within a chemical fume hood.[6]
  • Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[6]
  • Use only non-sparking tools and explosion-proof electrical equipment.[6][7]
  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]
  • Assemble all necessary PPE as specified in the table above.

2. Handling and Use:

  • Wear the appropriate PPE before opening the this compound container.
  • Dispense the required amount of this compound carefully, avoiding splashes and the generation of vapor.
  • Keep the container tightly closed when not in use.[1]
  • Avoid breathing vapors.[7]
  • Do not eat, drink, or smoke in the work area.[6]

3. Post-Handling:

  • Thoroughly wash hands and any exposed skin with soap and water after handling.[1][6]
  • Decontaminate all work surfaces and equipment used.
  • Remove and properly store or dispose of contaminated PPE.

4. Emergency Procedures:

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.[1]
  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing.[1][7]
  • If inhaled: Move the person to fresh air and keep them in a position comfortable for breathing.[1][7]
  • If swallowed: Rinse the mouth with water. Do not induce vomiting.[1]
  • In all cases of exposure, seek medical attention if you feel unwell.[1]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste this compound and materials contaminated with it (e.g., paper towels, gloves) in a designated, properly labeled, and sealed container. Do not mix with other waste.
  • Store the waste container in a cool, well-ventilated area away from ignition sources.

2. Disposal Procedure:

  • Dispose of this compound waste through an approved hazardous waste disposal facility. All disposal activities must be in accordance with federal, state, and local regulations.[1]
  • Handle uncleaned containers as you would the product itself.

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

A 1. Preparation - Assess Risks - Gather PPE - Prepare Workspace B 2. Safe Handling - Wear PPE - Dispense Carefully - Keep Containers Closed A->B Proceed C 3. Post-Handling - Decontaminate - Wash Hands - Doff PPE B->C Task Complete F Emergency Response (Spill, Exposure, Fire) B->F If Incident Occurs D 4. Waste Collection - Segregate Waste - Use Labeled, Sealed Containers C->D Generate Waste C->F If Incident Occurs E 5. Disposal - Follow Regulations - Use Approved Vendor D->E Ready for Disposal

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.